Product packaging for 2,2-Dimethyl-3-oxobutanoic acid(Cat. No.:CAS No. 98485-46-2)

2,2-Dimethyl-3-oxobutanoic acid

Cat. No.: B1610903
CAS No.: 98485-46-2
M. Wt: 130.14 g/mol
InChI Key: CBZZWRQRPKSEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2-Dimethyl-3-oxobutanoic acid is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B1610903 2,2-Dimethyl-3-oxobutanoic acid CAS No. 98485-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-3-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4(7)6(2,3)5(8)9/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZZWRQRPKSEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98485-46-2
Record name 2,2-Dimethyl-3-oxobutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098485462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-DIMETHYL-3-OXOBUTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS3IYO6XGH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyl-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-3-oxobutanoic acid, also known as α,α-dimethylacetoacetic acid, is a β-keto acid of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, namely the presence of a quaternary carbon center adjacent to a ketone and a carboxylic acid, impart distinct reactivity and make it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound, with a focus on its applications in drug discovery and development.

Physicochemical Properties

This compound is a colorless liquid with the chemical formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol .[1][2] Its structure features a carboxylic acid functional group and a ketone carbonyl group separated by a quaternary carbon atom.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 98485-46-2[1]
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
Appearance Liquid[2]
SMILES CC(=O)C(C)(C)C(=O)O[1]
InChIKey CBZZWRQRPKSEQI-UHFFFAOYSA-N[1]

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 2,2-dimethyl-3-oxobutanoate.[3] This hydrolysis can be achieved under either basic or acidic conditions.

Basic Hydrolysis of Ethyl 2,2-Dimethyl-3-oxobutanoate

Basic hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt of the acid, which is then protonated in a separate acidification step.

G start Ethyl 2,2-dimethyl- 3-oxobutanoate product This compound start->product Hydrolysis reagents 1. NaOH (aq), Heat 2. HCl (aq) G reactant This compound transition [Cyclic Transition State] reactant->transition Heat enol Enol Intermediate transition->enol co2 CO2 transition->co2 product 3-Methyl-2-butanone enol->product Tautomerization

References

An In-depth Technical Guide to 2,2-Dimethyl-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-3-oxobutanoic acid, with the CAS number 98485-46-2, is a specialty chemical belonging to the class of β-keto acids.[1][2][3] Its unique structural features, including a quaternary carbon center adjacent to a ketone and a carboxylic acid, make it a molecule of significant interest in organic synthesis and as a potential building block in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and characterization protocols, and explores its potential applications in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource
CAS Number 98485-46-2[1][2][3]
Molecular Formula C₆H₁₀O₃[3]
Molecular Weight 130.14 g/mol [3]
IUPAC Name This compound[3]
Synonyms a,a-dimethylacetoacetic acid, 2,2-Dimethyl-3-oxobutyric acid[3]
Appearance Not explicitly stated, likely a solid or liquid
Purity Commercially available up to 95%[4]

Synthesis and Purification

The primary route for the synthesis of this compound is through the hydrolysis of its corresponding ester, typically ethyl 2,2-dimethyl-3-oxobutanoate. This process involves the cleavage of the ester bond under basic or acidic conditions, followed by acidification to yield the carboxylic acid.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol outlines the hydrolysis of ethyl 2,2-dimethyl-3-oxobutanoate to yield this compound.

Materials:

  • Ethyl 2,2-dimethyl-3-oxobutanoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and other standard laboratory glassware

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Saponification:

    • In a round-bottom flask, dissolve ethyl 2,2-dimethyl-3-oxobutanoate in a solution of aqueous sodium hydroxide (typically 1-2 M).

    • Attach a reflux condenser and heat the mixture to reflux with stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is consumed. This may take several hours.

  • Acidification:

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Slowly add concentrated hydrochloric acid or sulfuric acid with stirring until the solution is acidic (pH ~2). This will protonate the carboxylate to form the carboxylic acid.

  • Extraction:

    • Transfer the acidified solution to a separatory funnel.

    • Extract the aqueous layer multiple times with a suitable organic solvent such as diethyl ether.

    • Combine the organic extracts.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional):

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

DOT Diagram: Synthesis Workflow

Synthesis_Workflow start Ethyl 2,2-dimethyl-3-oxobutanoate saponification Saponification (NaOH, H2O, Reflux) start->saponification acidification Acidification (HCl) saponification->acidification extraction Extraction (Organic Solvent) acidification->extraction drying Drying (Anhydrous MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation product This compound evaporation->product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Accurate characterization of this compound is crucial for quality control and for interpreting experimental results. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the acetyl protons. The absence of the characteristic ethyl group signals from the starting material confirms the completion of the hydrolysis.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons (ketone and carboxylic acid), the quaternary carbon, and the methyl carbons. Spectroscopic data for a related compound, this compound 2,2-dimethylpropyl ester, is available and can serve as a reference.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. This technique can confirm the identity and purity of the synthesized compound.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of purity. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid like formic acid or TFA) would be a good starting point for method development.

  • Gas Chromatography (GC): Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or trimethylsilyl ester) may be necessary for GC analysis.

DOT Diagram: Analytical Workflow

Analytical_Workflow cluster_structure Structural Elucidation cluster_purity Purity Assessment nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry tlc Thin Layer Chromatography (TLC) hplc High-Performance Liquid Chromatography (HPLC) gc Gas Chromatography (GC) (with derivatization) sample This compound Sample sample->nmr sample->ms sample->tlc sample->hplc sample->gc

Caption: Analytical workflow for the characterization of this compound.

Biological Significance and Applications in Drug Development

While direct studies on the biological activity of this compound are limited in publicly available literature, its structural motifs are present in various biologically active molecules. As a β-keto acid, it is prone to decarboxylation, a reaction that is also relevant in biological systems.[5]

Potential as a Synthetic Building Block

The primary value of this compound in drug development lies in its potential as a versatile synthetic intermediate.[5] The presence of two reactive functional groups, a ketone and a carboxylic acid, allows for a wide range of chemical modifications.

  • Derivatization of the Carboxylic Acid: The carboxylic acid can be converted to esters, amides, or other derivatives to explore structure-activity relationships (SAR) in drug discovery programs.

  • Reactions at the Ketone: The ketone functionality can undergo various reactions, such as reduction to an alcohol or conversion to a heterocyclic ring, providing access to a diverse range of chemical scaffolds.

The ethyl ester of this compound is noted for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This suggests that the parent acid could also serve as a valuable precursor in these fields.

Exploration in Metabolic Studies

While the specific metabolic fate of this compound is not well-documented, the metabolism of other keto acids is extensively studied. For instance, 3-methyl-2-oxobutanoic acid is a key intermediate in the catabolism of the branched-chain amino acid valine.[6] Investigating whether this compound interacts with or influences metabolic pathways, such as those involving other keto acids, could be a fruitful area of research.

Future Perspectives

This compound represents a chemical entity with untapped potential in the fields of medicinal chemistry and drug discovery. Future research should focus on:

  • Elucidating Biological Activity: Screening this compound and its derivatives against a variety of biological targets to identify potential therapeutic applications.

  • Metabolic Profiling: Investigating the metabolic fate of the compound in vitro and in vivo to understand its stability and potential for bioaccumulation or biotransformation.

  • Development of Novel Synthetic Methodologies: Exploring alternative and more efficient synthetic routes to access this molecule and its analogs.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. While current knowledge about its direct biological effects is limited, its chemical properties and potential as a synthetic building block make it a compound of interest for further investigation. The detailed protocols for its synthesis and characterization provided herein should facilitate its use in the scientific community and encourage further exploration of its potential applications.

References

A Comprehensive Technical Guide to 2,2-Dimethyl-3-oxobutanoic Acid and Its Strategic Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2,2-Dimethyl-3-oxobutanoic acid, a versatile building block in organic synthesis with significant potential in medicinal chemistry. Moving beyond a simple cataloging of properties, this document elucidates the chemical rationale for its utility, offers detailed experimental protocols, and contextualizes its application within the broader landscape of drug discovery.

Introduction: The Strategic Value of the gem-Dimethyl Group

In the intricate process of drug design and development, the incorporation of specific structural motifs can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. One such motif of considerable interest is the gem-dimethyl group, a structural feature where two methyl groups are attached to the same carbon atom. This compound is a prime exemplar of a synthetic building block that strategically introduces this valuable functionality.

The presence of a gem-dimethyl group can offer several advantages in medicinal chemistry.[1][2][3] It can enhance the potency and selectivity of a drug candidate by promoting favorable van der Waals interactions within the target's binding site and by conformationally restricting the molecule into a bioactive conformation.[1][2][3] Furthermore, this sterically hindered group can shield adjacent functional groups from metabolic degradation, thereby improving the drug's in vivo stability and pharmacokinetic properties.[1][2][3]

This guide will delve into the nomenclature, chemical properties, and, most importantly, the practical applications of this compound, with a focus on its role as a precursor in the synthesis of valuable pharmaceutical intermediates.

Nomenclature and Chemical Identity: A Multifaceted Compound

This compound is known by several synonyms, reflecting its structural features and historical context in chemical literature. A clear understanding of these alternative names is crucial for comprehensive literature searches and unambiguous communication in a research setting.

Identifier Type Identifier Source
IUPAC Name This compoundPubChem
CAS Number 98485-46-2PubChem
Molecular Formula C₆H₁₀O₃PubChem
Molecular Weight 130.14 g/mol PubChem
Synonym a,a-dimethylacetoacetic acidPubChem
Synonym 2,2-Dimethyl-3-oxobutyric acidPubChem
Synonym Butanoic acid, 2,2-dimethyl-3-oxo-PubChem

Chemical Properties and Reactivity

This compound is a β-keto acid, a class of compounds characterized by a ketone functional group at the β-position relative to a carboxylic acid. This arrangement imparts unique reactivity to the molecule.

A key chemical transformation of β-keto acids is their susceptibility to decarboxylation upon heating, a reaction that proceeds through a cyclic enol intermediate. This facile loss of carbon dioxide makes this compound a valuable precursor for the synthesis of substituted ketones.

The presence of the gem-dimethyl group at the α-position blocks enolization at that site, which can be strategically exploited in certain synthetic routes.

Synthetic Applications in Pharmaceutical Development

The true value of this compound for drug development professionals lies in its utility as a versatile starting material. Its inherent structural features and reactivity can be harnessed to construct more complex molecular architectures.

Case Study: Synthesis of 3-Methyl-3-bromo-2-butanone, a Halogenated Ketone Intermediate

Halogenated organic compounds are of significant interest in medicinal chemistry as they can participate in a variety of cross-coupling reactions and can also enhance the binding affinity of a molecule to its biological target. This compound can be readily converted to 3-methyl-3-bromo-2-butanone, a valuable intermediate for further synthetic elaboration.

The reaction proceeds via a decarboxylative bromination. The β-keto acid first undergoes decarboxylation to form an enol intermediate, which then reacts with bromine to yield the α-brominated ketone.

Experimental Protocol: Decarboxylative Bromination of this compound

Objective: To synthesize 3-methyl-3-bromo-2-butanone from this compound.

Materials:

  • This compound

  • Bromine (Br₂)

  • Anhydrous methanol

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in anhydrous methanol.

  • Bromination: While stirring, slowly add a stoichiometric equivalent of bromine to the solution at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate to neutralize any remaining acid and unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-methyl-3-bromo-2-butanone.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Self-Validation: The identity and purity of the synthesized 3-methyl-3-bromo-2-butanone can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Decarboxylative_Bromination

The Broader Impact: this compound as a Versatile Synthon

The utility of this compound extends beyond the synthesis of simple halogenated ketones. It serves as a valuable precursor for the construction of more complex heterocyclic scaffolds, which are prevalent in a vast array of pharmaceuticals. The combination of a reactive ketone and a carboxylic acid (or its decarboxylated ketone product) provides multiple handles for cyclization reactions.

For instance, the ketone functionality can react with hydrazines or hydroxylamines to form pyrazoles or isoxazoles, respectively. These five-membered heterocyclic rings are common motifs in drugs targeting a wide range of diseases.

Heterocycle_Synthesis

Conclusion and Future Outlook

This compound represents a powerful and versatile tool in the arsenal of the medicinal chemist. Its strategic incorporation of the gem-dimethyl group, coupled with the reactivity of the β-keto acid moiety, provides a reliable platform for the synthesis of novel and effective pharmaceutical agents. As the demand for more sophisticated and metabolically robust drug candidates continues to grow, the strategic application of such well-defined building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.

References

An In-Depth Technical Guide to the Physical Constants of 2,2-Dimethyl-3-oxobutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical and chemical properties of 2,2-Dimethyl-3-oxobutanoic acid, a molecule of interest in various scientific domains. This document is structured to deliver not just data, but also the scientific context and experimental causality behind the presented information, ensuring a thorough understanding for research and development applications.

Molecular Identity and Structure

This compound, also known as α,α-dimethylacetoacetic acid, is a keto-carboxylic acid. Its structure is characterized by a carboxylic acid group and a ketone functional group, with two methyl substituents on the alpha carbon. This unique arrangement of functional groups dictates its chemical reactivity and physical properties.

Key Identifiers:

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 98485-46-2[1]
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
Canonical SMILES CC(=O)C(C)(C)C(=O)O[1]
InChIKey CBZZWRQRPKSEQI-UHFFFAOYSA-N[1]

The structural arrangement of this compound is crucial for understanding its physical constants. The presence of both a hydrogen bond donor (the carboxylic acid -OH) and hydrogen bond acceptors (the carbonyl oxygens) suggests the potential for significant intermolecular interactions, which would influence properties like boiling point and solubility.

Core Physical Constants

The physical state and behavior of a compound under various conditions are dictated by its fundamental physical constants. For this compound, the following values have been reported:

Physical ConstantValueExperimental Context & Causality
Boiling Point 184 °CThis relatively high boiling point for a molecule of its size is a direct consequence of the strong intermolecular hydrogen bonding enabled by the carboxylic acid group. Significant energy is required to overcome these forces and transition the substance into the gaseous phase.
Density 1.012 g/cm³The density, slightly greater than that of water, reflects the compact nature of the molecule and the efficient packing in its liquid state.
Physical State LiquidCommercial suppliers describe this compound as a liquid at room temperature.[2]

Spectroscopic Profile

Spectroscopic data is fundamental for the structural elucidation and identification of a compound. While experimental spectra for the free acid of this compound are not widely published, data for its esters, such as the methyl and ethyl esters, are available and can provide valuable insights into the core molecular framework.

Key Spectroscopic Techniques for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be expected to show a singlet for the acetyl group protons and a singlet for the two equivalent methyl groups on the alpha-carbon. The acidic proton of the carboxylic acid would likely appear as a broad singlet.

    • ¹³C NMR: Would reveal distinct signals for the carbonyl carbons of the ketone and the carboxylic acid, the quaternary alpha-carbon, the methyl carbons, and the acetyl methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid. A broad O-H stretching band from the carboxylic acid would also be a prominent feature.

  • Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak and characteristic fragmentation patterns, which can be used to confirm the molecular weight and aspects of the structure.

Experimental Protocol for Spectroscopic Analysis: A standard approach to acquiring spectroscopic data for a novel or less-characterized compound like this compound would involve the following steps:

  • Sample Preparation: A pure sample of the acid is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR spectroscopy, the sample can be analyzed neat as a thin film between salt plates or as a solution. For mass spectrometry, the sample is typically dissolved in a volatile solvent.

  • Instrumental Analysis: The prepared samples are then analyzed using high-resolution NMR, FT-IR, and mass spectrometers.

  • Data Interpretation: The resulting spectra are processed and interpreted to assign signals to the specific atoms and functional groups within the molecule, confirming its structure.

Synthesis and Handling

A validated, high-yield synthesis of this compound is crucial for its availability for research and development. While specific and detailed protocols for its synthesis are not abundant in publicly available literature, general synthetic strategies for related β-keto acids can be adapted. One plausible approach involves the acylation of a suitable enolate precursor.

Illustrative Synthetic Workflow:

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Hydrolysis Starting Material Ester of 2,2-dimethylpropanoic acid Base Strong Base (e.g., LDA) Starting Material->Base Deprotonation Enolate Lithium Enolate Base->Enolate Acylating Agent Acetylating Agent (e.g., Acetyl Chloride) Enolate->Acylating Agent Nucleophilic Attack Acylated Ester Ester of this compound Acylating Agent->Acylated Ester Hydrolysis Acid or Base Catalyzed Hydrolysis Acylated Ester->Hydrolysis Final Product This compound Hydrolysis->Final Product

Caption: A generalized synthetic pathway for this compound.

Safe Handling and Storage: this compound should be handled in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide has consolidated the available physical and chemical data for this compound. While core constants such as boiling point and density are documented, further experimental work is required to definitively establish its melting point, solubility profile, and a comprehensive set of spectroscopic data for the free acid. The information presented herein provides a solid foundation for researchers and professionals working with this compound.

References

A Technical Guide to the Spectroscopic Profile of 2,2-Dimethyl-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-3-oxobutanoic acid, a keto acid of interest in various chemical and pharmaceutical contexts, presents a unique spectroscopic signature. This guide provides an in-depth analysis of its structural features as elucidated by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Due to the limited availability of published experimental spectra for the free acid, this document leverages predicted data alongside experimental data for its closely related methyl ester, methyl 2,2-dimethyl-3-oxobutanoate, to offer a comprehensive and scientifically grounded interpretation. This approach ensures a thorough understanding of the molecule's spectroscopic characteristics, crucial for its identification, characterization, and application in research and development.

Introduction

This compound (also known as α,α-dimethylacetoacetic acid) is a carboxylic acid containing a ketone functional group. Its structure, featuring a quaternary carbon, imparts specific chemical properties that are reflected in its spectroscopic data. Accurate interpretation of its NMR, IR, and MS spectra is fundamental for confirming its synthesis, assessing its purity, and understanding its role in chemical reactions. This guide is designed to serve as a detailed reference for professionals engaged in the study and application of this compound.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound is presented below. The key functional groups that dictate its spectroscopic behavior are the carboxylic acid, the ketone, and the two methyl groups attached to the quaternary α-carbon.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like CDCl₃ would exhibit three distinct signals.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~2.2Singlet3H-C(O)CH₃
~1.5Singlet6H-C(CH₃)₂-

Interpretation:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (10-12 ppm). The broadness is due to hydrogen bonding and chemical exchange.

  • Acetyl Protons (-C(O)CH₃): A sharp singlet at approximately 2.2 ppm corresponds to the three protons of the acetyl methyl group.

  • Gem-dimethyl Protons (-C(CH₃)₂-): A singlet at around 1.5 ppm represents the six equivalent protons of the two methyl groups on the quaternary carbon.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show five signals, corresponding to the five distinct carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~205Ketone Carbonyl (-C =O)
~180Carboxylic Acid Carbonyl (-C OOH)
~55Quaternary Carbon (-C (CH₃)₂)
~25Gem-dimethyl Carbons (-C(C H₃)₂)
~20Acetyl Carbon (-C(O)C H₃)

Interpretation:

  • Carbonyl Carbons: The two carbonyl carbons are the most deshielded, with the ketone carbonyl appearing at a higher chemical shift (~205 ppm) than the carboxylic acid carbonyl (~180 ppm).

  • Quaternary Carbon: The signal for the quaternary carbon is expected around 55 ppm.

  • Methyl Carbons: The two sets of methyl carbons will have distinct signals, with the gem-dimethyl carbons appearing at a slightly higher field (~25 ppm) than the acetyl methyl carbon (~20 ppm).

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra would involve:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals and reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain sharp singlets for each carbon.

    • Use a sufficient number of scans and a suitable relaxation delay to ensure accurate integration of all carbon signals, including the quaternary carbon.

    • Reference the spectrum to the solvent peak or TMS.

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) to perform Fourier transformation, phase correction, and baseline correction.

NMR_Workflow A Sample Preparation (Dissolve in Deuterated Solvent + TMS) B Instrument Setup (High-Field NMR) A->B C 1H NMR Acquisition (1D Spectrum) B->C D 13C NMR Acquisition (Proton-Decoupled) B->D E Data Processing & Analysis (FT, Phasing, Referencing) C->E D->E F Structural Elucidation E->F

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The data presented here is for the methyl ester, which provides a strong indication of the expected absorptions for the free acid, with the key difference being the presence of a broad O-H stretch for the carboxylic acid.

Table 3: Experimental IR Data for Methyl 2,2-dimethyl-3-oxobutanoate [1]

Wavenumber (cm⁻¹)IntensityAssignment
~2980Medium-StrongC-H stretch (alkane)
~1745StrongC=O stretch (ester carbonyl)
~1715StrongC=O stretch (ketone carbonyl)
~1460MediumC-H bend (alkane)
~1270StrongC-O stretch (ester)

Interpretation for this compound:

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid. This is the most significant difference from the ester.

  • C-H Stretch: Sharp peaks around 2980 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl groups.

  • Carbonyl Stretches: Two distinct and strong C=O stretching bands are anticipated. The carboxylic acid carbonyl will appear around 1710 cm⁻¹, potentially overlapping with the ketone carbonyl, which is expected at a similar frequency (~1715 cm⁻¹).

  • C-O Stretch: A C-O stretching band for the carboxylic acid would be observed in the 1210-1320 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample holder (for a thin film) or a pure KBr pellet.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The data presented is for the methyl ester, and the expected fragmentation for the free acid is inferred.

Table 4: Experimental Mass Spectrometry Data for Methyl 2,2-dimethyl-3-oxobutanoate (Electron Ionization) [1]

m/zRelative Intensity (%)Possible Fragment
144~5[M]⁺ (Molecular Ion)
101~100[M - CH₃CO]⁺
85~20[M - COOCH₃]⁺
43~80[CH₃CO]⁺

Interpretation for this compound:

  • Molecular Ion: The molecular ion peak ([M]⁺) for the free acid would be observed at m/z = 130.

  • Key Fragmentations:

    • Loss of an acetyl group (-COCH₃): A prominent peak at m/z = 87, resulting from the cleavage of the bond between the ketone carbonyl and the quaternary carbon.

    • Loss of a carboxyl group (-COOH): A peak at m/z = 85.

    • Acetyl Cation: A strong peak at m/z = 43, corresponding to the [CH₃CO]⁺ fragment.

MS_Fragmentation M [M]⁺ m/z = 130 F1 [M - CH₃CO]⁺ m/z = 87 M->F1 - CH₃CO F2 [M - COOH]⁺ m/z = 85 M->F2 - COOH F3 [CH₃CO]⁺ m/z = 43 M->F3

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The spectroscopic data of this compound, elucidated through a combination of predicted values and experimental data from its methyl ester, provides a clear and consistent picture of its molecular structure. The characteristic signals in ¹H and ¹³C NMR, the specific absorption bands in IR, and the predictable fragmentation patterns in MS serve as a robust analytical toolkit for the identification and characterization of this compound. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to confidently work with and analyze this compound.

References

Foundational Principles: Decoding the ¹³C Chemical Shift

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,2-Dimethyl-3-oxobutanoic Acid: A Predictive and Principles-Based Approach

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. In the absence of a publicly available, fully assigned experimental spectrum, this document leverages fundamental NMR principles and data from analogous structures to present a robust predicted spectrum. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of keto acids. The guide further outlines a detailed, self-validating experimental protocol for the empirical acquisition and verification of this data.

The ¹³C NMR chemical shift (δ) is a highly sensitive probe of the electronic environment of a carbon nucleus. Its position in the spectrum is governed by several key factors that cause a nucleus to be "shielded" (shifted upfield to lower ppm values) or "deshielded" (shifted downfield to higher ppm values). For this compound, the primary influences are:

  • Hybridization State: The hybridization of the carbon atom significantly impacts its chemical shift. Carbons with more s-character in their hybrid orbitals are more deshielded. The general trend is sp³ < sp < sp². Carbonyl carbons (sp²) are among the most deshielded nuclei found in organic molecules[1].

  • Inductive Effects: Electronegative atoms, such as oxygen, withdraw electron density from adjacent carbons. This withdrawal reduces the shielding of the carbon nucleus, causing a pronounced downfield shift[1][2]. The two carbonyl groups in this compound are the dominant sources of inductive effects.

  • Substitution: The degree of substitution on a carbon atom also affects its chemical shift. Increasing the number of carbon substituents generally leads to a downfield shift. Therefore, quaternary carbons are typically found further downfield than tertiary, secondary, or primary carbons in similar electronic environments[2][3].

Predicted ¹³C NMR Spectrum of this compound

The structure of this compound possesses five unique carbon environments, which should give rise to five distinct signals in a proton-decoupled ¹³C NMR spectrum. The structure and IUPAC numbering are presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

Based on established chemical shift ranges and the principles outlined above, the predicted ¹³C NMR chemical shifts are summarized in the following table.

Carbon AtomLabelHybridizationPredicted Chemical Shift (δ, ppm)Rationale
Ketone CarbonylC3sp²208 - 214Highly deshielded due to sp² hybridization and double bond to electronegative oxygen. Typical range for ketones is >200 ppm[4].
Carboxylic Acid CarbonylC1sp²175 - 180Deshielded sp² carbon, but less so than a ketone due to resonance with the adjacent -OH group. Typical range for carboxylic acids is 165-190 ppm[4].
Quaternary CarbonC2sp³50 - 55This sp³ carbon is shifted significantly downfield because it is bonded to two electron-withdrawing carbonyl groups.
Acetyl Methyl CarbonC4sp³25 - 30A standard sp³ methyl carbon, shifted slightly downfield by the adjacent ketone carbonyl group.
Gem-Dimethyl CarbonsC5, C6sp³20 - 25These two methyl carbons are chemically equivalent. They are standard sp³ methyls, shielded relative to C4 as they are further from the ketone group.

Experimental Protocol: A Self-Validating Workflow for Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.

Sample Preparation

The quality of the final spectrum is critically dependent on meticulous sample preparation.

  • Analyte Weighing: Accurately weigh 50-100 mg of this compound. A higher concentration is preferable for ¹³C NMR due to its low natural abundance (1.1%) and helps to reduce acquisition time[5][6].

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Dissolution: Dissolve the weighed sample in approximately 0.6 mL of the chosen deuterated solvent in a small, clean vial[6].

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its ¹³C signal defined as 0.0 ppm[3][5].

  • Transfer and Filtration: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a clean, unscratched 5 mm NMR tube. This filtration step is crucial to remove any particulate matter that can degrade spectral resolution[5]. The final volume in the tube should be approximately 0.5-0.6 mL.

NMR Data Acquisition

These parameters are based on a standard high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent and tune the probe for the ¹³C frequency[7]. Shimming is then performed to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: Select a standard proton-decoupled ¹³C single-pulse experiment (e.g., zgpg30 on Bruker systems)[8].

    • Spectral Width (SW): Set to ~250 ppm to ensure all signals, especially the downfield carbonyls, are captured.

    • Pulse Angle: Use a 30-45 degree pulse angle to allow for a shorter relaxation delay without saturating the signals.

    • Relaxation Delay (D1): Set to 2-5 seconds. Causality: A longer delay is essential for more accurate quantification, as it allows all carbons, especially the slow-relaxing quaternary carbon (C2) and carbonyl carbons (C1, C3), to fully return to equilibrium before the next pulse. While shorter delays can be used for faster qualitative scans, they can lead to inaccurate peak integrations[8][9].

    • Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.

    • Number of Scans (NS): Set between 1024 and 4096 scans. The final number will depend on the sample concentration and the desired signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the resulting spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

Caption: Experimental workflow for acquiring the ¹³C NMR spectrum.

Conclusion

This guide provides a robust, principles-driven prediction of the ¹³C NMR chemical shifts for this compound. The five unique carbon environments are expected to resonate at approximately 208-214 ppm (C3, ketone), 175-180 ppm (C1, acid), 50-55 ppm (C2, quaternary), 25-30 ppm (C4, acetyl methyl), and 20-25 ppm (C5/C6, gem-dimethyl). The detailed experimental protocol herein describes a self-validating methodology for researchers to empirically obtain and verify this data, ensuring high-quality, reproducible results for the structural elucidation of this and related keto acid compounds.

References

Keto-enol tautomerism in 2,2-Dimethyl-3-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 2,2-Dimethyl-3-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, governs the equilibrium between a carbonyl species (keto form) and its corresponding vinyl alcohol isomer (enol form). This guide provides a comprehensive technical analysis of the keto-enol tautomerism in this compound, a β-keto acid of interest in synthetic and medicinal chemistry. We will delve into the structural and electronic factors that dictate the position of the tautomeric equilibrium, with a particular focus on the influence of the α,α-disubstitution. This document will further outline the state-of-the-art experimental and computational methodologies for the characterization and quantification of the keto and enol tautomers, providing a framework for researchers in drug discovery and development to understand and manipulate this crucial chemical equilibrium.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a form of constitutional isomerism where the isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible.[1][2] The process involves the migration of a proton and the shifting of a double bond.[3] For a typical carbonyl compound, the equilibrium lies heavily towards the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2]

However, in β-dicarbonyl compounds, the enol form can be significantly stabilized through two primary mechanisms:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, leading to delocalization of π-electrons and increased stability.[4]

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, creating a stable six-membered pseudo-aromatic ring.[4][5]

The position of this equilibrium is sensitive to a variety of factors, including the solvent, temperature, and the nature of substituents on the carbon framework.[1]

Structural Analysis of this compound Tautomerism

This compound, also known as α,α-dimethylacetoacetic acid, is a β-keto acid. Its structure presents a unique case for keto-enol tautomerism due to the presence of a gem-dimethyl group at the α-carbon (the carbon atom between the ketone and carboxylic acid functionalities).

The Tautomeric Equilibrium

The keto-enol equilibrium for this compound can be depicted as follows:

Figure 1: Keto-enol tautomeric equilibrium of this compound.

The Influence of the Gem-Dimethyl Group

The presence of two methyl groups on the α-carbon has a profound impact on the keto-enol equilibrium. While β-dicarbonyl compounds often favor the enol form, α-alkyl substitution introduces steric hindrance that can destabilize the enol tautomer.

  • Steric Hindrance: In the enol form, the formation of a planar or near-planar six-membered ring through intramolecular hydrogen bonding is sterically hindered by the bulky gem-dimethyl group. This steric strain discourages the adoption of the conformation required for optimal hydrogen bonding and conjugation, thereby destabilizing the enol form relative to the keto form. Computational studies on related β-dicarbonyl systems have shown that steric hindrance from bulky α-substituents is a driving force that can shift the equilibrium towards the diketo form.[6]

  • Thorpe-Ingold Effect: The gem-dimethyl effect, or Thorpe-Ingold effect, describes how geminal substitution can influence intramolecular reactions and equilibria by altering bond angles. While primarily discussed in the context of cyclization reactions, the principles can be applied to the pseudo-ring of the enol form. The compression of the C-C-C bond angle by the methyl groups could intuitively be thought to bring the carbonyl and hydroxyl groups closer, favoring enolization. However, the steric repulsion between the methyl groups and the other substituents on the β-dicarbonyl backbone likely outweighs this effect, leading to a net destabilization of the enol.

Based on these principles, it is predicted that the tautomeric equilibrium for this compound will strongly favor the keto form in most conditions. This is in contrast to unsubstituted or mono-substituted β-keto acids where the enol form can be significantly populated.

Solvent Effects on the Tautomeric Equilibrium

The solvent plays a critical role in determining the position of the keto-enol equilibrium. The general trend is that polar, protic solvents tend to stabilize the more polar keto form, while non-polar solvents favor the less polar, intramolecularly hydrogen-bonded enol form.[1]

Solvent TypeExpected Effect on EquilibriumRationale
Non-polar (e.g., CCl₄, Benzene) May slightly increase the proportion of the enol form.These solvents do not compete for hydrogen bonding, allowing the intramolecular hydrogen bond of the enol to be a more significant stabilizing factor.
Polar Aprotic (e.g., DMSO, Acetone) Expected to favor the keto form.These solvents can act as hydrogen bond acceptors, but the overall polarity will likely stabilize the more polar keto tautomer.
Polar Protic (e.g., Water, Methanol) Strongly favors the keto form.These solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto form, effectively solvating and stabilizing it. They also disrupt the intramolecular hydrogen bond of the enol form.

For this compound, due to the inherent steric destabilization of the enol form, it is anticipated that the keto form will be predominant across all solvent types, with the proportion of the enol form being exceptionally low in polar protic solvents.

Experimental Methodologies for Characterization

The quantitative analysis of the keto-enol equilibrium requires spectroscopic techniques that can distinguish between the two tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR are the most powerful tools for studying keto-enol tautomerism as the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[7]

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) at a known concentration.

  • Data Acquisition: Acquire ¹H NMR spectra for each sample.

  • Signal Assignment:

    • Keto Form: Expect a singlet for the two equivalent α-methyl groups and a singlet for the acetyl methyl group. The carboxylic acid proton will be a broad singlet.

    • Enol Form: Expect a singlet for the two equivalent α-methyl groups (likely at a different chemical shift than the keto form), a singlet for the vinyl methyl group, and a downfield singlet for the enolic hydroxyl proton, which is often broadened due to hydrogen bonding and exchange.

  • Quantification: Integrate the signals corresponding to unique protons of the keto and enol forms. The ratio of the integrals, after accounting for the number of protons each signal represents, gives the molar ratio of the two tautomers. The equilibrium constant (Keq = [enol]/[keto]) can then be calculated.

nmr_workflow cluster_workflow NMR Analysis Workflow A Sample Preparation in Deuterated Solvents B ¹H NMR Data Acquisition A->B C Signal Assignment (Keto vs. Enol) B->C D Integration of Characteristic Peaks C->D E Calculation of Tautomer Ratio and Keq D->E

Figure 2: Workflow for NMR-based determination of keto-enol equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy can provide qualitative and semi-quantitative information about the tautomeric composition by identifying the characteristic vibrational frequencies of each form.

  • Keto Form: A strong absorption band for the C=O stretch of the ketone (typically ~1720 cm⁻¹) and the carboxylic acid C=O stretch (~1700-1725 cm⁻¹).

  • Enol Form: A broad O-H stretching band (~2500-3300 cm⁻¹) due to the intramolecularly hydrogen-bonded hydroxyl group, a C=C stretching band (~1600-1650 cm⁻¹), and a conjugated C=O stretching band (~1650-1680 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used, as the enol form, with its extended conjugation, will absorb at a longer wavelength (π → π* transition) compared to the keto form (n → π* transition). By determining the molar absorptivity of each tautomer, the equilibrium composition can be calculated from the absorbance of the mixture.

Computational Chemistry Approaches

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers and elucidating the factors that govern the equilibrium.[6]

Computational Protocol:

  • Structure Optimization: Build the 3D structures of the keto and both possible enol tautomers of this compound. Perform geometry optimization calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Solvation Modeling: To simulate the effect of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • Energy Analysis: The difference in the calculated Gibbs free energies (ΔG) between the keto and enol forms can be used to predict the equilibrium constant (ΔG = -RT ln Keq).

dft_workflow cluster_workflow DFT Calculation Workflow A Build Tautomer Structures B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculations B->C D Incorporate Solvation Model (e.g., PCM) C->D E Calculate ΔG and Predict Keq D->E

Figure 3: Workflow for computational prediction of keto-enol equilibrium.

Implications for Drug Development

The tautomeric state of a molecule can have a significant impact on its physicochemical properties and biological activity.

  • Receptor Binding: The different shapes, hydrogen bonding capabilities, and electronic distributions of the keto and enol forms can lead to different binding affinities for a biological target.

  • Pharmacokinetics: Properties such as solubility, lipophilicity, and membrane permeability can be influenced by the predominant tautomeric form, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Reactivity and Stability: The enol form is generally more reactive as a nucleophile at the α-carbon. Understanding the tautomeric equilibrium is also crucial for predicting the stability and degradation pathways of a compound, such as the facile decarboxylation of β-keto acids, which proceeds through the enol tautomer.[7]

Conclusion

The keto-enol tautomerism of this compound is a compelling case study in the influence of steric effects on chemical equilibria. The presence of the gem-dimethyl group at the α-position is predicted to significantly destabilize the enol form, leading to a strong preference for the keto tautomer in a variety of solvent conditions. This guide has outlined the theoretical basis for this prediction and provided a detailed overview of the experimental and computational methodologies that can be employed to quantitatively characterize this equilibrium. For researchers in drug development, a thorough understanding of the tautomeric behavior of such molecules is essential for rational drug design and the optimization of pharmacokinetic and pharmacodynamic properties.

References

An In-depth Technical Guide to the Safe Handling of 2,2-Dimethyl-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 2,2-Dimethyl-3-oxobutanoic acid (CAS No. 98485-46-2). As a specialized keto acid utilized in synthetic chemistry and as a building block in drug discovery, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond mere procedural lists to explain the rationale behind each recommendation, empowering researchers to make informed safety decisions.

Compound Identification and Physicochemical Properties

This compound is a carboxylic acid derivative with a molecular structure that informs its reactivity and handling requirements.[1] A clear identification is the first step in any safety assessment.

Identifier Value Source
IUPAC Name This compoundPubChem[1][2]
CAS Number 98485-46-2Advanced ChemBlocks, PubChem[1][2]
Molecular Formula C6H10O3Advanced ChemBlocks, PubChem[1][2]
Molecular Weight 130.14 g/mol Advanced ChemBlocks, PubChem[1][2]
Purity (Typical) ~95%Advanced ChemBlocks, Apollo Scientific[2][3]
Synonyms 2,2-Dimethyl-3-oxobutyric acidPubChem[1]

Understanding these fundamental properties is crucial. The molecular weight is essential for accurate reagent measurement, while the presence of both a ketone and a carboxylic acid functional group suggests potential reactivity that must be considered during storage and experimental design.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. Based on available safety data sheets (SDS), this compound is classified as a hazardous substance.[3][4]

GHS Classification Hazard Statement Description
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion of the substance can cause harmful effects.[4]
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationDirect contact with the skin is likely to cause irritation.[3][4]
Serious Eye Damage/Irritation (Category 2A) H319: Causes serious eye irritationThe substance can cause significant, but reversible, eye irritation upon contact.[3][4]
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritationInhalation of dust or vapors may irritate the respiratory tract.[3][4]

GHS Label Elements:

  • Pictogram:

  • Signal Word: Warning [4]

  • Precautionary Statements (Selected): P280, P302+P352, P305+P351+P338[4][5]

The causality behind these classifications is rooted in the compound's chemical nature. As an organic acid, it can disrupt cell membranes and proteins upon contact, leading to the observed skin and eye irritation. Its potential to be a respiratory irritant necessitates handling in a well-ventilated area to minimize inhalation exposure.

cluster_0 Hazard Identification & Mitigation H315 H315: Causes skin irritation P280_Gloves P280: Wear protective gloves H315->P280_Gloves Mitigates H319 H319: Causes serious eye irritation P280_Goggles P280: Wear eye protection H319->P280_Goggles Mitigates H335 H335: May cause respiratory irritation Ventilation Use in a Fume Hood H335->Ventilation Mitigates start Spill Occurs alert Alert personnel in the immediate area start->alert ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe contain Contain the spill with absorbent material (e.g., vermiculite) ppe->contain absorb Apply absorbent material, working from the outside in contain->absorb collect Carefully collect absorbed material into a labeled waste container absorb->collect decon Decontaminate the spill area with a mild detergent solution collect->decon dispose Dispose of waste through EHS office decon->dispose

References

Commercial Availability and Technical Profile of 2,2-Dimethyl-3-oxobutanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Dimethyl-3-oxobutanoic acid, a specialized β-keto acid, presents a unique structural motif with a quaternary α-carbon. This feature imparts distinct chemical properties that are of growing interest in the fields of medicinal chemistry and organic synthesis. This technical guide provides an in-depth analysis of the commercial availability of this compound, its physicochemical properties, plausible synthetic strategies, and potential applications for researchers, scientists, and drug development professionals.

Commercial Sourcing and Specifications

This compound is available from a select number of chemical suppliers who specialize in research and development compounds. It is crucial for researchers to correctly identify the compound by its CAS number to ensure the procurement of the appropriate molecule.

Key Identification Parameters:

  • Chemical Name: this compound[1][2][3]

  • Synonyms: 2,2-Dimethyl-3-oxobutyric acid, a,a-dimethylacetoacetic acid[3]

  • CAS Number: 98485-46-2[1][3][4][5]

  • Molecular Formula: C₆H₁₀O₃[1][3]

  • Molecular Weight: 130.14 g/mol [1][3][5]

The commercial landscape for this compound is primarily geared towards laboratory-scale quantities. The table below summarizes the offerings from prominent suppliers.

SupplierCatalog ID/Ref.PurityFormNotes
Advanced ChemBlocks U10426395.00%-Research chemical supplier.[1]
Apollo Scientific OR94699595%-Available in small quantities (e.g., 250mg).[4]
CymitQuimica 54-OR94699595%LiquidDistributed for Apollo Scientific.[5]

It is important to note that this compound is typically supplied for research and development purposes only.[5]

Synthesis and Manufacturing Considerations

While detailed, publicly available manufacturing protocols for this compound are scarce, an understanding of synthetic routes for structurally related β-keto acids with quaternary α-carbons can provide valuable insights. The primary challenge in the synthesis is the installation of the two methyl groups on the α-carbon.

A plausible and commonly employed strategy for creating α-quaternary keto esters involves the alkylation of a β-keto ester precursor. The resulting ester can then be hydrolyzed to the desired carboxylic acid.

Proposed Synthetic Workflow:

start Ethyl Acetoacetate (Starting Material) step1 Deprotonation (e.g., NaH, NaOEt) start->step1 step2 First Methylation (CH3I) step1->step2 product1 Ethyl 2-methyl-3-oxobutanoate step2->product1 step3 Second Deprotonation (Stronger Base, e.g., LDA) product1->step3 step4 Second Methylation (CH3I) step3->step4 product2 Ethyl 2,2-dimethyl-3-oxobutanoate (CAS: 597-04-6) step4->product2 step5 Ester Hydrolysis (Acidic or Basic Conditions) product2->step5 final_product This compound (CAS: 98485-46-2) step5->final_product

Caption: Proposed synthetic pathway for this compound.

Experimental Considerations:

  • Base Selection: The choice of base for deprotonation is critical. A stronger base like lithium diisopropylamide (LDA) is often necessary for the second methylation to efficiently deprotonate the mono-methylated intermediate.

  • Reaction Conditions: Anhydrous conditions are essential to prevent quenching of the enolates.

  • Purification: Purification of the intermediate ester and the final acid would likely involve distillation or column chromatography.

  • Hydrolysis: The final hydrolysis step must be carefully controlled to avoid decarboxylation, a common side reaction for β-keto acids, which can be accelerated by heat and acidic or basic conditions.[6]

Analytical and Quality Control Protocols

For researchers using this compound, verification of its identity and purity is paramount. Based on the analysis of similar keto acids, the following analytical techniques are recommended.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) would be a suitable starting point.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the carboxylic acid group, derivatization is necessary to increase volatility for GC-MS analysis. Silylation, for instance, with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), would convert the carboxylic acid to a trimethylsilyl ester, allowing for separation and identification.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The spectra should be consistent with the expected chemical shifts and coupling patterns for the this compound structure.

Illustrative Quality Control Workflow:

cluster_0 Incoming Material cluster_1 Analytical Testing cluster_2 Data Review and Release raw_material Received this compound nmr NMR Spectroscopy (Structure Verification) raw_material->nmr hplc HPLC (Purity Assessment) raw_material->hplc gcms GC-MS (with Derivatization) (Impurity Profiling) raw_material->gcms data_review Compare data against specifications nmr->data_review hplc->data_review gcms->data_review decision Meets Specs? data_review->decision release Release for Use decision->release Yes reject Reject decision->reject No

References

The Unassuming Architect: A Technical Guide to 2,2-Dimethyl-3-oxobutanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – December 31, 2025 – In the intricate world of drug discovery and development, seemingly simple molecules can play a pivotal role as unsung heroes. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the core of one such molecule: 2,2-Dimethyl-3-oxobutanoic acid. While its name may not be commonplace, its structural motifs and chemical reactivity are instrumental in the synthesis of complex therapeutic agents. This document provides a comprehensive overview of its synthesis, chemical properties, and significant applications, with a particular focus on its crucial role as a key intermediate in the production of the HIV protease inhibitor, atazanavir.

Physicochemical Properties and Synthesis

This compound, also known as α,α-dimethylacetoacetic acid or 3,3-dimethyl-2-oxobutyric acid, is a β-keto acid with the chemical formula C₆H₁₀O₃.[1] Its structure, featuring a quaternary carbon center adjacent to a ketone and a carboxylic acid, bestows upon it unique reactivity and steric hindrance that are valuable in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound[1]
Synonyms3,3-dimethyl-2-oxobutyric acid, α,α-dimethylacetoacetic acid[1]
CAS Number98485-46-2[1]
Molecular FormulaC₆H₁₀O₃[1]
Molecular Weight130.14 g/mol [1]
AppearancePale yellow liquid or white solid[2]
Melting PointBecomes liquid above 17°C[2]

The synthesis of this compound is a critical aspect of its utility. Several synthetic routes have been developed, often with the goal of achieving high purity and yield for pharmaceutical applications.

Synthesis from Dichloroacetone

One common industrial method involves the reaction of dichloroacetone with a strong base, followed by oxidation.[2] This multi-step process is scalable and provides a reliable source of the keto acid.

Experimental Protocol: Synthesis from Dichloroacetone

  • Reaction Setup: In a suitable reaction vessel, charge 250-350 kg of dichloroacetone and 250-350 kg of water.

  • Hydrolysis: Stir and heat the mixture to 50-80°C. Maintain this temperature while slowly adding 800-1000 kg of a 30% alkali solution dropwise over 5 hours. Continue the reaction for an additional 3 hours to form the intermediate aqueous solution.

  • Oxidation: To the intermediate solution, add 200-300 kg of potassium permanganate, controlling the temperature between 50-60°C. The addition should be completed within 5 hours, followed by a 3-hour reaction period.

  • Workup and Isolation: Filter the reaction mixture and collect the filtrate. Adjust the pH of the filtrate to 1 with a suitable acid. Extract the aqueous layer with 500 kg of dichloromethane.

  • Purification: Distill the organic layer under atmospheric pressure up to 100°C. Cool the residue to 40°C and slowly add 280-320 kg of petroleum ether. Stir the mixture at 5-10°C for 5 hours to induce crystallization.

  • Final Product: Collect the solid product by centrifugation to yield this compound.[2]

Synthesis via Halogenation and Oxidation of 3,3-Dimethylbutyric Acid

An alternative route, aimed at avoiding the use of heavy metal catalysts and harsh conditions, involves the halogenation of 3,3-dimethylbutyric acid followed by hydrolysis and oxidation.[3] This method is presented as a more environmentally friendly option.

Experimental Protocol: Halogenation-Oxidation Route

  • Halogenation: React 3,3-dimethylbutyric acid with a halogenating reagent in an organic solvent (e.g., dichloromethane, ethyl acetate) at a temperature at or below 25°C to obtain the halogenated intermediate.

  • Hydrolysis: Subject the intermediate to hydrolysis using an inorganic acid or base at a temperature of 30°C to 80°C to yield the corresponding hydrolyzed product.

  • Oxidation: In the presence of a TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) catalyst, oxidize the hydrolyzed product using an oxidant such as hydrogen peroxide, sodium periodate, or sodium hypochlorite. The reaction is typically carried out in a solvent like benzene, toluene, or dichloromethane at a temperature ranging from 30°C to reflux.

  • Acidification: After the oxidation is complete, acidify the reaction mixture to obtain the final product, this compound.[3]

The Pivotal Role in Atazanavir Synthesis

The most prominent and well-documented application of this compound in medicinal chemistry is its function as a key building block in the synthesis of atazanavir. Atazanavir is an antiretroviral protease inhibitor used in the treatment of HIV infection.[4] The unique α,α-dimethylated β-keto acid moiety of this compound is incorporated into the complex molecular architecture of atazanavir, highlighting its importance as a pharmaceutical intermediate.[3]

The synthesis of atazanavir is a multi-step process, and this compound is utilized to introduce a specific side chain that is crucial for the drug's activity. The general synthetic strategy involves the coupling of various fragments, with this compound or its derivatives serving as one of these key fragments.

Atazanavir_Synthesis A This compound B Activation/ Derivatization A->B e.g., Thionyl chloride C Activated Intermediate B->C E Coupling Reaction C->E D Hydrazine Derivative D->E F Atazanavir Precursor E->F G Further Synthetic Steps F->G H Atazanavir G->H

Caption: Generalized workflow for the incorporation of this compound into the atazanavir scaffold.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay between its carboxylic acid and β-keto functionalities. This dual reactivity makes it a versatile synthon in organic chemistry.

Decarboxylation

Like many β-keto acids, this compound is susceptible to decarboxylation, particularly upon heating. This property can be exploited in synthesis to generate specific enolate intermediates. The decarboxylation process can be influenced by the reaction conditions. For instance, in the presence of bromine, the decarboxylation of this compound leads to the formation of 3-methyl-3-bromo-2-butanone.[5][6]

Acylating Agent Potential

α-Keto acids, in general, are recognized as valuable acylating agents in organic synthesis.[7] They can serve as alternatives to more reactive and less environmentally friendly acyl chlorides. The reaction proceeds with the loss of carbon dioxide, which is a green byproduct.[7] This reactivity opens up possibilities for using this compound in various C-C, C-N, and C-S bond-forming reactions.

Broader Perspectives and Future Directions

While the role of this compound as an intermediate for atazanavir is well-established, its potential in other areas of medicinal chemistry remains an open field of exploration. Its unique structural features could be leveraged in several ways:

  • Scaffold for Novel Bioactive Molecules: The α,α-disubstituted β-keto acid motif can be used as a starting point for the synthesis of new chemical entities with potential biological activity. The steric hindrance provided by the gem-dimethyl group can influence the conformation of molecules and their interactions with biological targets.

  • Bioisosteric Replacement: In drug design, the concept of bioisosteric replacement is a powerful tool for optimizing the pharmacological properties of a lead compound.[8][9][10] While not a classical bioisostere for a specific functional group, the unique steric and electronic properties of the this compound scaffold could be explored in the context of scaffold hopping to generate novel intellectual property and improved drug candidates.

  • Probing Biological Pathways: Small molecule keto acids are known to play roles in various metabolic pathways.[11][12][13][14] Investigating the biological activity of this compound and its simple derivatives could provide insights into their potential as modulators of metabolic enzymes or as probes for studying cellular processes.

Conclusion

This compound stands as a testament to the principle that even structurally unassuming molecules can be of immense value in the complex endeavor of drug development. Its well-defined synthesis and unique chemical reactivity have solidified its importance as a key intermediate in the production of the life-saving drug, atazanavir. As the field of medicinal chemistry continues to evolve, a deeper understanding of the synthetic potential and biological relevance of such fundamental building blocks will undoubtedly pave the way for the discovery of the next generation of therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,2-Dimethyl-3-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2,2-dimethyl-3-oxobutanoic acid and its derivatives. These β-keto acids and their corresponding esters are valuable building blocks in organic synthesis and medicinal chemistry. This guide details robust synthetic protocols, explains the underlying chemical principles, and offers practical insights to ensure successful and reproducible outcomes.

Introduction: The Significance of this compound Derivatives

This compound and its ester derivatives are key intermediates in the synthesis of a wide range of biologically active molecules and complex organic structures. The presence of a quaternary carbon center adjacent to a keto and a carboxylic acid (or ester) functionality provides a unique structural motif that is often challenging to construct. This structural feature is found in various natural products and pharmaceutical agents, making the efficient synthesis of these derivatives a topic of significant interest.

The primary challenge in synthesizing these compounds lies in the controlled formation of the C-C bond at the α-position of a ketone or its equivalent, followed by the introduction of the carboxyl group. This guide will explore several effective strategies to achieve this, focusing on methodologies that are both reliable and scalable.

Synthetic Strategies and Mechanistic Insights

Several synthetic routes have been developed to access this compound and its derivatives. The choice of method often depends on the availability of starting materials, desired scale, and the specific derivative being targeted. Here, we will focus on two of the most common and effective approaches: the acylation of ketone enolates and the use of Meldrum's acid.

Acylation of Ketone Enolates

A fundamental approach to the synthesis of β-dicarbonyl compounds, including β-keto esters, is the acylation of a ketone enolate.[1][2] This reaction involves the formation of a nucleophilic enolate from a ketone, which then attacks an acylating agent.

2.1.1. Underlying Principles

The success of this method hinges on the efficient and regioselective formation of the ketone enolate. For ketones with multiple α-hydrogens, a mixture of products can result. However, for the synthesis of this compound derivatives, the starting ketone is typically 3-methyl-2-butanone (isopropyl methyl ketone), which has only one enolizable α-position, thus simplifying the reaction.

The choice of base is critical for deprotonation. Strong, non-nucleophilic bases such as sodium hydride (NaH), sodium amide (NaNH2), or lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible enolate formation. The acylating agent is typically an ester, such as a dialkyl carbonate (e.g., dimethyl carbonate or diethyl carbonate), or an acid chloride.[2][3]

2.1.2. Reaction Mechanism

The general mechanism for the acylation of a ketone enolate with a dialkyl carbonate is depicted below.

Acylation_Mechanism cluster_reactants Reactants cluster_product Product ketone 3-Methyl-2-butanone enolate Enolate Anion ketone->enolate Deprotonation base Base (e.g., NaH) carbonate Dialkyl Carbonate (R'O)2C=O tetrahedral_intermediate Tetrahedral Intermediate product Ethyl 2,2-Dimethyl-3-oxobutanoate enolate->tetrahedral_intermediate Nucleophilic Attack tetrahedral_intermediate->product Elimination of R'O-

Caption: General mechanism for the acylation of a ketone enolate.

The Meldrum's Acid Route

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis, known for its high acidity (pKa ≈ 4.97) and utility as a malonic acid equivalent.[4][5] It serves as an excellent precursor for the synthesis of β-keto esters.

2.2.1. Rationale for Using Meldrum's Acid

The methylene protons of Meldrum's acid are significantly more acidic than those of acyclic malonic esters. This enhanced acidity is attributed to the rigid, boat-like conformation of the six-membered ring, which leads to greater s-character in the C-H bonds of the methylene group and better stabilization of the resulting carbanion.[5] This allows for facile deprotonation and subsequent acylation under mild conditions.

2.2.2. Synthetic Pathway

The synthesis of a β-keto ester using Meldrum's acid typically involves two key steps:

  • Acylation of Meldrum's Acid: Meldrum's acid is first acylated with an appropriate acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base like pyridine.

  • Alcoholysis and Decarboxylation: The resulting acyl-Meldrum's acid derivative is then heated in an alcohol (e.g., methanol or ethanol). This step leads to the opening of the dioxanedione ring, followed by decarboxylation to yield the desired β-keto ester.[6]

Meldrums_Acid_Pathway meldrums_acid Meldrum's Acid acyl_meldrum Acyl-Meldrum's Acid meldrums_acid->acyl_meldrum Acylation acyl_chloride Acyl Chloride (e.g., Acetyl Chloride) beta_keto_ester β-Keto Ester acyl_meldrum->beta_keto_ester Alcoholysis & Decarboxylation alcohol Alcohol (R'OH)

References

The Synthetic Utility of 2,2-Dimethyl-3-oxobutanoic Acid: A Guide to Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile β-Keto Acid

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, β-keto acids and their derivatives stand out as exceptionally versatile intermediates. 2,2-Dimethyl-3-oxobutanoic acid, also known as α,α-dimethylacetoacetic acid, is a structurally unique member of this class, offering a combination of steric hindrance and reactive functionality.[1][2] Its gem-dimethyl substitution at the α-position precludes enolization at that site, thereby directing its reactivity towards decarboxylation and reactions at the carbonyl group and the carboxylic acid moiety.

This guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into detailed, field-proven protocols, explain the underlying mechanistic principles, and showcase its potential in the synthesis of valuable chemical entities. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique reactivity of this compound.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 98485-46-2[1][2][3][4][5]
Molecular Formula C₆H₁₀O₃[1][2][5]
Molecular Weight 130.14 g/mol [2][4]
Appearance Liquid[4]
Purity Typically ≥95%[3][5]

Synthesis of this compound

The most common and practical laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 2,2-dimethyl-3-oxobutanoate. This saponification reaction is a classic and reliable method for obtaining carboxylic acids from their esters.[6]

Protocol: Alkaline Hydrolysis of Ethyl 2,2-Dimethyl-3-oxobutanoate

This protocol details the saponification of the ethyl ester to yield the free β-keto acid.

Materials:

  • Ethyl 2,2-dimethyl-3-oxobutanoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve ethyl 2,2-dimethyl-3-oxobutanoate (1 equivalent) in ethanol or methanol (approximately 5-10 mL per gram of ester).

  • Saponification: To the stirred solution, add a solution of NaOH or KOH (1.1 to 1.5 equivalents) in water. The use of a slight excess of base ensures complete hydrolysis.

  • Reaction: Heat the mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting ester is consumed.

  • Cooling and Concentration: Allow the reaction mixture to cool to room temperature. Remove the alcohol solvent using a rotary evaporator.

  • Acidification: Dissolve the remaining aqueous residue in water and cool the solution in an ice bath. Slowly add concentrated HCl with stirring until the solution becomes strongly acidic (pH ~1-2). This protonates the carboxylate salt to form the free carboxylic acid.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL). The organic solvent will dissolve the desired carboxylic acid.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product is often of sufficient purity for subsequent steps like decarboxylation. If higher purity is required, distillation under reduced pressure or recrystallization (if the product is a solid at room temperature) can be performed.

Causality of Experimental Choices:

  • The choice of a slight excess of base drives the equilibrium of the saponification reaction towards the products, ensuring a high yield of the carboxylate salt.

  • Heating under reflux accelerates the rate of the hydrolysis reaction.

  • Acidification is a critical step to convert the water-soluble carboxylate salt into the organic-soluble carboxylic acid, enabling its extraction.

  • The use of an organic solvent for extraction is necessary to separate the desired product from the aqueous solution containing inorganic salts.

Core Application: Decarboxylation

The most prominent application of this compound is its facile decarboxylation upon heating to generate 3,3-dimethyl-2-butanone (pinacolone). This reaction is characteristic of β-keto acids and proceeds through a cyclic transition state.[7]

Mechanism of Decarboxylation

The decarboxylation of β-keto acids is thought to proceed through a six-membered cyclic transition state, leading to the formation of an enol intermediate, which then tautomerizes to the more stable ketone.

G cluster_0 Decarboxylation Mechanism This compound This compound Enol Intermediate Enol Intermediate This compound->Enol Intermediate Heat 3,3-Dimethyl-2-butanone 3,3-Dimethyl-2-butanone Enol Intermediate->3,3-Dimethyl-2-butanone Tautomerization

Caption: Decarboxylation of this compound.

Protocol: Synthesis of 3,3-Dimethyl-2-butanone

Materials:

  • This compound

  • Distillation apparatus

  • Heating mantle

  • Sand bath (optional, for even heating)

Procedure:

  • Setup: Place the crude or purified this compound in a round-bottom flask equipped with a distillation head, condenser, and receiving flask.

  • Heating: Gently heat the flask. As the temperature rises, the acid will begin to decompose, releasing carbon dioxide gas and forming 3,3-dimethyl-2-butanone.

  • Distillation: The 3,3-dimethyl-2-butanone (boiling point: 106 °C) will distill over. Collect the fraction boiling in the expected range.

  • Purification: The collected distillate is often of high purity. If necessary, it can be redistilled to achieve higher purity.

Trustworthiness of the Protocol: This is a well-established and high-yielding reaction. The evolution of CO₂ gas is a clear indicator of reaction progress. The boiling point of the product provides a reliable means of identification and purification.

Advanced Applications in Synthesis

Beyond simple decarboxylation, this compound is a valuable precursor for more complex transformations, including the synthesis of functionalized ketones and heterocyclic compounds.

Decarboxylative Halogenation

The enol intermediate formed during the decarboxylation can be trapped in situ by an electrophile, such as a halogen. This allows for the direct synthesis of α-halo ketones. A notable example is the reaction with bromine to yield 3-methyl-3-bromo-2-butanone.[8][9]

Protocol: Synthesis of 3-Methyl-3-bromo-2-butanone

Materials:

  • This compound

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or another inert solvent

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve this compound in an inert solvent like carbon tetrachloride in a round-bottom flask.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent from a dropping funnel with stirring. The bromine color will disappear as it reacts.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the evolution of CO₂ ceases.

  • Work-up: Wash the reaction mixture with a solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: Purify the product by vacuum distillation.

Potential in Heterocyclic Synthesis

While specific literature examples utilizing this compound in well-known named reactions for heterocycle synthesis are not abundant, its structural features as a β-keto acid (or its corresponding ester) make it a prime candidate for such transformations. The following protocols are proposed based on established methodologies for related β-dicarbonyl compounds.

The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a β-ketoester.[10][11][12][13][14] The ethyl ester of this compound can serve as the β-dicarbonyl component.

G α-Amino-ketone α-Amino-ketone Substituted Pyrrole Substituted Pyrrole α-Amino-ketone->Substituted Pyrrole Ethyl 2,2-dimethyl-3-oxobutanoate Ethyl 2,2-dimethyl-3-oxobutanoate Ethyl 2,2-dimethyl-3-oxobutanoate->Substituted Pyrrole

Caption: Proposed Knorr Pyrrole Synthesis.

Proposed Protocol:

  • In situ generation of α-amino ketone: Prepare the α-amino ketone in situ from the corresponding α-oximino ketone by reduction with zinc dust in acetic acid.

  • Condensation: To the freshly prepared α-amino ketone solution, add one equivalent of ethyl 2,2-dimethyl-3-oxobutanoate.

  • Cyclization: Heat the reaction mixture to facilitate condensation and cyclization.

  • Work-up and Purification: After the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent. Purify the resulting pyrrole derivative by chromatography or recrystallization.

The Hantzsch pyridine synthesis is a multi-component reaction that condenses an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which can then be oxidized to a pyridine.[15][16][17][18][19]

G Aldehyde Aldehyde Dihydropyridine Dihydropyridine Aldehyde->Dihydropyridine Ethyl 2,2-dimethyl-3-oxobutanoate (2 eq.) Ethyl 2,2-dimethyl-3-oxobutanoate (2 eq.) Ethyl 2,2-dimethyl-3-oxobutanoate (2 eq.)->Dihydropyridine Ammonia Ammonia Ammonia->Dihydropyridine

Caption: Proposed Hantzsch Pyridine Synthesis.

Proposed Protocol:

  • Reaction Mixture: In a suitable solvent such as ethanol, combine an aldehyde (1 equivalent), ethyl 2,2-dimethyl-3-oxobutanoate (2 equivalents), and a source of ammonia like ammonium acetate.

  • Reaction: Heat the mixture under reflux for several hours.

  • Isolation of Dihydropyridine: Cool the reaction mixture to induce crystallization of the dihydropyridine product. Collect the solid by filtration.

  • Aromatization (Optional): To obtain the corresponding pyridine, the isolated dihydropyridine can be oxidized using an oxidizing agent such as nitric acid or ceric ammonium nitrate.

The Biginelli reaction is another important multi-component reaction for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea under acidic conditions.[20][21][22][23][24] These products often exhibit interesting biological activities.

G Aldehyde Aldehyde Dihydropyrimidinone Dihydropyrimidinone Aldehyde->Dihydropyrimidinone Ethyl 2,2-dimethyl-3-oxobutanoate Ethyl 2,2-dimethyl-3-oxobutanoate Ethyl 2,2-dimethyl-3-oxobutanoate->Dihydropyrimidinone Urea Urea Urea->Dihydropyrimidinone

Caption: Proposed Biginelli Reaction.

Proposed Protocol:

  • Reaction Setup: Combine an aldehyde (1 equivalent), ethyl 2,2-dimethyl-3-oxobutanoate (1 equivalent), and urea (1.5 equivalents) in ethanol.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid, or a Lewis acid.

  • Reaction: Heat the mixture to reflux for several hours.

  • Product Isolation: Upon cooling, the dihydropyrimidinone product will often precipitate from the reaction mixture. The solid can be collected by filtration and recrystallized for purification.

Summary of Applications

ApplicationKey ReagentsProductSignificance
Decarboxylation Heat3,3-Dimethyl-2-butanoneSynthesis of a sterically hindered ketone.
Decarboxylative Bromination Bromine3-Methyl-3-bromo-2-butanoneDirect synthesis of an α-bromo ketone.
Knorr Pyrrole Synthesis α-Amino ketoneSubstituted PyrrolePotential route to highly substituted pyrroles.
Hantzsch Pyridine Synthesis Aldehyde, AmmoniaDihydropyridine/PyridineAccess to medicinally relevant pyridine scaffolds.
Biginelli Reaction Aldehyde, UreaDihydropyrimidinoneSynthesis of biologically active heterocycles.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary utility lies in its clean and efficient decarboxylation to produce 3,3-dimethyl-2-butanone. Furthermore, the in-situ trapping of the enol intermediate allows for direct functionalization, as demonstrated by the decarboxylative bromination. While its application in named heterocyclic syntheses is an area ripe for further exploration, the foundational principles of β-keto acid reactivity strongly suggest its suitability in reactions such as the Knorr, Hantzsch, and Biginelli syntheses. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this unique building block in their synthetic endeavors, paving the way for the discovery of novel molecules and chemical transformations.

References

Application Notes & Protocols: Thionation of 2,2-Dimethyl-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Synthesis of β-Ketothioacids using Lawesson's Reagent

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the thionation of 2,2-dimethyl-3-oxobutanoic acid, a representative β-keto acid, utilizing Lawesson's Reagent (LR). The focus is on providing not just a protocol, but a foundational understanding of the reaction's principles, challenges, and practical execution.

Strategic Overview: The "Why" Behind the Thionation

Thioacids are a highly versatile class of organic compounds.[1][2] Their unique nucleophilicity and ability to act as acylating agents make them valuable intermediates in the synthesis of thioesters, peptides, and various sulfur-containing heterocycles.[1][2][3] The conversion of a carboxylic acid's carbonyl oxygen to sulfur is a fundamental transformation, and Lawesson's Reagent has emerged as a premier tool for this purpose, largely supplanting harsher reagents like phosphorus pentasulfide (P₄S₁₀).[4]

The specific substrate, this compound, presents a unique chemoselectivity challenge with two distinct carbonyl groups: a ketone and a carboxylic acid. This guide will navigate the conditions required to selectively target the carboxylic acid moiety, a transformation that requires a nuanced approach compared to the more routine thionation of simple amides or ketones.[4]

The Thionation Engine: Understanding Lawesson's Reagent Mechanism

The efficacy of Lawesson's Reagent stems from its dynamic equilibrium in solution. The stable dimeric structure dissociates to form a highly reactive dithiophosphine ylide (R-PS₂).[4][5][6] This ylide is the workhorse of the thionation process.

The generally accepted mechanism proceeds via two key stages:

  • [2+2] Cycloaddition: The reactive ylide intermediate undergoes a concerted cycloaddition with the carbonyl group of the substrate. This forms a transient, four-membered thiaoxaphosphetane ring.[4][6]

  • Cycloreversion: This intermediate rapidly collapses in a process akin to the final stage of a Wittig reaction.[4][7] The thermodynamic driving force is the formation of a highly stable phosphorus-oxygen double bond (P=O), which expels the desired thiocarbonyl compound.[4][6]

While this mechanism is well-established for ketones and amides, its application to carboxylic acids was systematically explored more recently.[1] It has been demonstrated that direct conversion is feasible, often facilitated by elevated temperatures or microwave irradiation to drive the reaction efficiently.[1][6]

Lawesson_Reagent_Mechanism Figure 1: Lawesson's Reagent Reaction Mechanism LR_Dimer Lawesson's Reagent (Dimer) Ylide Reactive Dithiophosphine Ylide (R-PS₂) LR_Dimer->Ylide Dissociation (Equilibrium) Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate [2+2] Cycloaddition Substrate Carboxylic Acid (R-COOH) Substrate->Intermediate Product Thioacid (R-COSH) Intermediate->Product Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct

Caption: Figure 1: Lawesson's Reagent Reaction Mechanism

Safety and Handling: A Non-Negotiable Prerequisite

Trustworthiness in protocol begins with safety. Lawesson's Reagent is effective but demands respect and proper handling.

  • Moisture Sensitivity: LR reacts with water, releasing flammable and highly toxic hydrogen sulfide (H₂S) gas, recognizable by its potent rotten-egg smell.[8][9] All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) in a well-ventilated chemical fume hood. [8][10]

  • Personal Protective Equipment (PPE): At a minimum, wear a flame-retardant lab coat, chemical safety goggles, and nitrile gloves.[9][11][12]

  • Storage: Store LR in a tightly sealed container in a desiccator or glove box, away from moisture.[9][10]

  • Waste Disposal: Unreacted LR and phosphorus-containing byproducts should be quenched cautiously. A common and effective method is the slow addition of the residue to an excess of sodium hypochlorite (household bleach), which oxidizes the foul-smelling compounds.[5]

Detailed Experimental Protocol

This protocol is designed as a robust starting point. Optimization may be required based on laboratory-specific equipment (e.g., microwave reactor power) and desired purity levels.

Materials & Equipment
Reagents & Materials Equipment
This compound (≥95%)Microwave synthesis reactor or Round-bottom flask with reflux condenser
Lawesson's Reagent (≥98%)Magnetic stirrer and stir bar
Anhydrous Dichloromethane (DCM) or TolueneHeating mantle (for conventional heating)
Silica Gel (for chromatography)Schlenk line or inert gas manifold (N₂/Ar)
Hexanes, Ethyl Acetate (HPLC grade)Syringes and needles
Sodium Sulfate (anhydrous)Rotary evaporator
Sodium Bicarbonate (saturated aq. solution)Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Thionation Procedure

Experimental_Workflow Figure 2: Experimental Workflow Setup 1. Inert Setup (Dry glassware, N₂ atmosphere) Charge 2. Charge Reagents (Substrate, Anhydrous Solvent) Setup->Charge Add_LR 3. Add Lawesson's Reagent (0.55 eq.) Charge->Add_LR React 4. Reaction (Microwave: 100°C, 10-15 min or Reflux: 2-4 h) Add_LR->React Monitor 5. Monitor Progress (TLC) React->Monitor Monitor->React Continue if incomplete Workup 6. Work-up (Cool, Filter, Wash) Monitor->Workup Purify 7. Purification (Flash Column Chromatography) Workup->Purify Analyze 8. Analysis (NMR, IR, MS) Purify->Analyze

Caption: Figure 2: Experimental Workflow

  • Preparation: Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen or argon.

  • Charging the Vessel: To a microwave process vial (or round-bottom flask), add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.25 M.[6] For example, for 1 mmol of substrate (130 mg), use 4 mL of DCM.

  • Reagent Addition: In one portion, add Lawesson's Reagent (0.55 eq.). Causality Note: Stoichiometrically, only 0.5 eq. is needed as the dimer contains two P=S units. A slight excess ensures complete conversion.

  • Reaction:

    • Microwave (Preferred Method): Seal the vessel and place it in the microwave reactor. Irradiate for 10-15 minutes at 100°C.[6] This method is often faster and gives cleaner conversions for this specific transformation.[7]

    • Conventional Heating: If a microwave is unavailable, heat the mixture to reflux (approx. 40°C for DCM, or ~110°C if using toluene) for 2-4 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The product thioacid will likely have a slightly higher Rf than the starting carboxylic acid.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture in vacuo using a rotary evaporator.

    • The resulting residue contains the crude product and phosphorus byproducts.

  • Purification:

    • The primary challenge with LR chemistry is the purification. [13][14] The phosphorus byproducts often have polarities similar to the desired product.

    • Perform flash column chromatography on silica gel. A gradient elution, starting with a non-polar solvent system (e.g., 9:1 Hexanes:EtOAc) and gradually increasing polarity, is recommended to separate the product from the byproducts.

    • Expert Insight: For particularly difficult separations, an alternative workup can be employed before chromatography. After the reaction, add excess ethylene glycol and a catalytic amount of water, then heat at ~95°C for several hours. This converts the phosphorus byproduct into a more polar, water-soluble species, simplifying the subsequent purification.[13]

Characterization of 2,2-Dimethyl-3-oxothiobutanoic Acid
  • ¹H NMR: Expect the disappearance of the broad carboxylic acid singlet. Protons adjacent to the new thioacyl group will show a downfield shift.

  • ¹³C NMR: The carboxylic carbon signal will shift significantly downfield into the characteristic thiocarbonyl region (~200-220 ppm).

  • IR Spectroscopy: The most telling sign will be the disappearance of the broad O-H stretch (around 3000 cm⁻¹) and the C=O stretch of the carboxylic acid (~1710 cm⁻¹), and the appearance of a C=S stretch.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the thioacid (C₆H₁₀O₂S).

Expected Results & Troubleshooting

ParameterRecommended ValueRationale / Field Insight
Stoichiometry (LR) 0.55 equivalentsProvides a slight excess to drive the reaction to completion without making purification overly difficult.
Solvent Anhydrous DCM or TolueneDCM is suitable for microwave heating; toluene is standard for conventional reflux. Must be anhydrous to prevent H₂S generation.[8]
Temperature 100°C (Microwave)Elevated temperatures are necessary for the thionation of less reactive carbonyls like carboxylic acids.[1][6]
Time 10-15 min (Microwave)Microwave irradiation significantly accelerates the reaction compared to conventional heating.[6]
Typical Yield 60-85%Yields are highly dependent on the efficiency of the chromatographic purification.

Troubleshooting Guide:

  • Problem: No or Low Conversion.

    • Cause: Insufficient heat or presence of moisture. Lawesson's Reagent may have degraded.

    • Solution: Ensure the reagent is fresh and handled under strictly anhydrous conditions. Increase reaction time or temperature. Confirm microwave power settings.

  • Problem: Complex Mixture of Products.

    • Cause: The starting material, a β-keto acid, is susceptible to thermal decarboxylation.[15] Thionation may also be occurring at the ketone carbonyl.

    • Solution: Use the mildest effective conditions. Microwave heating, with its rapid and precise temperature control, is often superior to prolonged reflux in minimizing side reactions.

  • Problem: Difficulty in Purification.

    • Cause: Inherent issue with phosphorus byproducts from Lawesson's Reagent.[13][14]

    • Solution: Be meticulous with column chromatography. Use the ethylene glycol workup described in section 4.2.[13] Alternatively, for future work, consider using a fluorous Lawesson's Reagent, which allows for simplified purification via fluorous solid-phase extraction.[16]

References

Application Notes and Protocols: 2,2-Dimethyl-3-oxobutanoic Acid as a Versatile Building Block for Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the α,α-Dimethyl-β-ketone Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of therapeutic agents hinges on the use of versatile chemical scaffolds that can impart desirable physicochemical and pharmacological properties. 2,2-Dimethyl-3-oxobutanoic acid, a seemingly simple β-keto acid, represents a highly valuable building block for the synthesis of complex molecular architectures, particularly in the development of antiviral agents. Its unique structural features—a sterically hindered α-carbon, a reactive β-ketone, and a carboxylic acid handle for diverse chemical modifications—offer a compelling platform for creating potent and specific enzyme inhibitors.

The gem-dimethyl group at the α-position provides steric bulk, which can be strategically employed to enhance binding affinity and selectivity for the target enzyme's active site. This steric hindrance can also confer metabolic stability to the resulting therapeutic agent by shielding adjacent functionalities from enzymatic degradation. The β-ketone functionality is a key pharmacophore, capable of participating in crucial hydrogen bonding interactions or even covalent bond formation with active site residues of target enzymes, such as proteases.[1] This motif is prevalent in a variety of peptidomimetic antiviral drugs.[1]

This guide provides a comprehensive overview of the applications and protocols for utilizing this compound as a foundational element in the synthesis of therapeutic agents, with a particular focus on its potential role in constructing novel antiviral compounds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for successful reaction design and optimization.

PropertyValueSource
Molecular Formula C₆H₁₀O₃--INVALID-LINK--[2]
Molecular Weight 130.14 g/mol --INVALID-LINK--[2]
IUPAC Name This compound--INVALID-LINK--[2]
CAS Number 98485-46-2--INVALID-LINK--[2]
Appearance Liquid--INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--

Core Synthetic Strategy: Amide Bond Formation

The most common and strategically important reaction involving this compound in drug synthesis is the formation of an amide bond. This reaction couples the carboxylic acid moiety of our building block with a primary or secondary amine of another synthetic intermediate. This amide bond formation is a cornerstone of peptidomimetic and small molecule drug synthesis.

Given the steric hindrance around the carboxylic acid, efficient coupling requires the use of activating agents to facilitate the nucleophilic attack of the amine.

Amide_Formation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Acid This compound (R-COOH) Coupling_Agent Coupling Agent (e.g., HATU, EDC) Acid->Coupling_Agent Activation Amine Amine Intermediate (R'-NH2) Amide Target Amide (R-CO-NH-R') Amine->Amide Coupling_Agent->Amine Byproducts Byproducts Coupling_Agent->Byproducts Base Base (e.g., DIPEA) Solvent Anhydrous Solvent (e.g., DMF, DCM) Antiviral_Synthesis cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product Building_Block This compound Amide_Coupling 1. Amide Coupling (HATU, DIPEA, DMF) Building_Block->Amide_Coupling Chiral_Amine Chiral Amino Alcohol Intermediate Chiral_Amine->Amide_Coupling Reduction 2. Ketone Reduction (e.g., NaBH4) Amide_Coupling->Reduction Amide Intermediate Further_Func 3. Further Functionalization (e.g., Sulfonylation) Reduction->Further_Func Diastereomeric Alcohol Antiviral_Agent Novel Antiviral Agent Further_Func->Antiviral_Agent

References

Application Notes and Protocols for Reactions with 2,2-Dimethyl-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the experimental protocols involving 2,2-Dimethyl-3-oxobutanoic acid, a versatile β-keto acid. Tailored for researchers, scientists, and professionals in drug development, these notes offer not just procedural steps but also the scientific rationale behind them, ensuring both technical accuracy and practical applicability.

Introduction: The Chemical Versatility of this compound

This compound, also known as α,α-dimethylacetoacetic acid, is a β-keto acid of significant interest in organic synthesis.[1] Its structure, featuring a ketone group at the β-position relative to the carboxylic acid, imparts unique reactivity that enables a variety of chemical transformations. This guide will delve into the key reactions of this molecule, providing detailed protocols for its synthesis, decarboxylation, and utilization as an acylating agent. Understanding these reactions is crucial for leveraging this compound as a building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.[2][3]

Section 1: Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the hydrolysis of its corresponding ester, typically ethyl or methyl 2,2-dimethyl-3-oxobutanoate.[4] This ester precursor is readily prepared via reactions like the Claisen condensation.[2]

Protocol 1: Hydrolysis of Ethyl 2,2-Dimethyl-3-oxobutanoate

This protocol outlines the saponification of the ethyl ester followed by acidification to yield the desired β-keto acid.

Causality: The ester is first hydrolyzed under basic conditions to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid. This two-step process is generally high-yielding and prevents premature decarboxylation which can occur under harsh acidic conditions at elevated temperatures.

Materials:

  • Ethyl 2,2-dimethyl-3-oxobutanoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • pH paper or pH meter

Step-by-Step Methodology:

  • Saponification: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2,2-dimethyl-3-oxobutanoate in a 10% aqueous solution of sodium hydroxide. Use a 1.1 molar equivalent of NaOH relative to the ester.

  • Heating: Gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting ester is no longer detectable.

  • Cooling: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Acidification: Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the solution becomes strongly acidic (pH 1-2). This will precipitate the this compound if it is not soluble in the aqueous medium.

  • Extraction: Extract the aqueous solution three times with an organic solvent like diethyl ether or dichloromethane.

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure. The resulting solid or oil is the crude this compound.

  • Purification (Optional): The crude product can be purified by recrystallization or column chromatography if necessary.

Data Presentation:

ReactantMolecular Weight ( g/mol )MolesVolume/Mass
Ethyl 2,2-dimethyl-3-oxobutanoate158.200.115.82 g
Sodium Hydroxide40.000.114.4 g in 40 mL H₂O
Conc. Hydrochloric Acid36.46-As needed for pH 1-2

Expected Yield: >85%

Experimental Workflow Diagram:

G cluster_synthesis Synthesis Workflow ester Ethyl 2,2-dimethyl-3-oxobutanoate reflux Reflux (1-2h) ester->reflux naoh 10% NaOH (aq) naoh->reflux carboxylate Sodium 2,2-dimethyl-3-oxobutanoate reflux->carboxylate acid This compound carboxylate->acid Acidification hcl Conc. HCl (to pH 1-2) hcl->acid extraction Solvent Extraction acid->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation product Purified Product evaporation->product

Caption: Workflow for the synthesis of this compound.

Section 2: The Decarboxylation Reaction

A hallmark reaction of β-keto acids is their facile decarboxylation upon heating, which results in the formation of a ketone and carbon dioxide.[5][6][7] This reaction proceeds through a cyclic, concerted transition state.[5]

Mechanism of Decarboxylation

The decarboxylation of this compound proceeds through a six-membered cyclic transition state, which is a type of pericyclic reaction.[7] This mechanism results in the formation of an enol intermediate, which then tautomerizes to the more stable ketone product, 3-methyl-2-butanone.

Reaction Mechanism Diagram:

G reactant This compound transition Cyclic Transition State reactant->transition Heat enol Enol Intermediate transition->enol product 3-Methyl-2-butanone (Ketone) + CO2 enol->product Tautomerization

Caption: Mechanism of decarboxylation of a β-keto acid.

Protocol 2: Thermal Decarboxylation to 3-Methyl-2-butanone

This protocol describes the straightforward thermal decarboxylation of this compound.

Causality: Heating provides the necessary activation energy to overcome the barrier for the pericyclic reaction. The loss of gaseous carbon dioxide drives the reaction to completion according to Le Chatelier's principle.

Materials:

  • This compound

  • Sand bath or heating mantle

  • Round-bottom flask

  • Distillation apparatus

  • Thermometer

Step-by-Step Methodology:

  • Setup: Place the this compound in a round-bottom flask equipped for simple distillation.

  • Heating: Gently heat the flask in a sand bath or with a heating mantle. The decarboxylation typically begins at temperatures above 100 °C.

  • Distillation: As the reaction proceeds, carbon dioxide will evolve, and the resulting ketone, 3-methyl-2-butanone (boiling point: 94-95 °C), will distill over.

  • Collection: Collect the distillate in a pre-weighed receiving flask.

  • Characterization: The identity and purity of the collected ketone can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound130.14Decomposes
3-Methyl-2-butanone86.1394-95

Expected Yield: >90%

Section 3: Acylation Reactions

While decarboxylation is a dominant reaction pathway, under specific conditions, β-keto acids can be utilized in acylation reactions. These reactions often proceed via an acyl radical intermediate generated through decarboxylation, which can then be coupled with various nucleophiles.[8]

Protocol 3: Decarboxylative Acylation (Conceptual Framework)

This section provides a conceptual protocol for a transition-metal-catalyzed decarboxylative coupling, a modern synthetic strategy. For instance, rhodium-catalyzed decarboxylative cross-coupling of β-keto acids with alkynes can produce γ,δ-unsaturated ketones.[9]

Causality: In this type of reaction, a transition metal catalyst, such as a rhodium complex, facilitates the decarboxylation and subsequent coupling. The carboxylic acid group acts as a directing group, influencing the regioselectivity of the reaction.[9]

General Reaction Scheme:

G reactants This compound + Substrate (e.g., Alkyne) product Acylated Product + CO2 reactants->product Heat, Solvent catalyst Transition Metal Catalyst (e.g., Rh(I)) catalyst->product

Caption: General scheme for decarboxylative acylation.

Step-by-Step Methodology (Illustrative Example):

  • Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the transition metal catalyst and any necessary ligands.

  • Reagent Addition: Add this compound, the coupling partner (e.g., an alkyne), and an appropriate solvent.

  • Reaction Conditions: Heat the reaction mixture to the specified temperature for the required duration. The progress of the reaction should be monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous workup to remove the catalyst and any inorganic byproducts.

  • Purification: The crude product is then purified by column chromatography on silica gel.

Note: The specific catalyst, ligands, solvent, temperature, and reaction time will vary depending on the substrate and the desired transformation. Researchers should consult relevant literature for optimized conditions for their specific application.[9]

Section 4: Safety and Handling

General Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents and during reactions that evolve gases.[12]

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before starting any experiment.[10][12][13]

Specific Hazards for this compound:

  • Irritation: This compound may cause skin and eye irritation.[10][11]

  • Inhalation: May cause respiratory irritation.[10][11]

  • Ingestion: Harmful if swallowed.[10]

References

Application Note: High-Purity Isolation of 2,2-Dimethyl-3-oxobutanoic Acid via Optimized Acid-Modified Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of 2,2-Dimethyl-3-oxobutanoic acid, a polar β-keto acid, using flash column chromatography. Standard silica gel chromatography of carboxylic acids is often plagued by severe peak tailing, poor resolution, and low recovery. This protocol addresses these challenges by incorporating a volatile acid into the mobile phase, which suppresses the ionization of the analyte and ensures a robust, reproducible, and high-yield purification. This document is intended for researchers, chemists, and drug development professionals requiring high-purity material for downstream applications.

Introduction and Core Challenge

This compound is a valuable synthetic building block in medicinal and materials chemistry.[1] Like many small, polar molecules, its purification presents a significant challenge. The primary obstacle arises from the interaction between the analyte's carboxylic acid moiety and the stationary phase.

Standard silica gel is weakly acidic due to the presence of surface silanol (Si-OH) groups.[2] When a carboxylic acid like this compound is loaded onto the column, a complex equilibrium is established where the analyte exists as both a neutral, protonated species and an anionic, deprotonated carboxylate. The deprotonated form interacts strongly with the polar silica surface, leading to a "stop-and-go" elution process. This differential migration speed for the two forms of the same molecule is the primary cause of the severe peak tailing (streaking) and poor separation often observed.[3]

This guide details a method that overcomes this issue by modifying the mobile phase to ensure the analyte remains in a single, protonated state throughout the chromatographic process.

The Underpinning Principle: Suppressing Ionization

The key to achieving sharp, symmetrical peaks for a carboxylic acid on silica gel is to maintain it in its neutral, protonated form. According to Le Châtelier's principle, we can shift the acid-base equilibrium by introducing a stronger, yet volatile, acid into the mobile phase.

R-COOH + SiO⁻ ⇌ R-COO⁻ + Si-OH

By adding a modifier like acetic acid or formic acid (typically 0.5-1% by volume) to the eluent, the excess H⁺ ions in the mobile phase force the equilibrium of the analyte to the left, favoring the neutral R-COOH species.[3][4] This single, less polar form interacts more predictably with the silica surface, resulting in a clean, efficient separation without tailing.

G cluster_0 Standard Chromatography cluster_1 Acid-Modified Chromatography Analyte R-COOH (Analyte) Equilibrium Analyte->Equilibrium Silica Silica Surface (Si-OH) Silica->Equilibrium Protonated Protonated Form (Fast Elution) Equilibrium->Protonated Some molecules Deprotonated Deprotonated Form (Strong Adsorption) Equilibrium->Deprotonated Other molecules Tailing Result: Peak Tailing Analyte_M R-COOH (Analyte) Equilibrium_M Analyte_M->Equilibrium_M Modifier Mobile Phase + Acetic Acid (H⁺) Modifier->Equilibrium_M Shifts Equilibrium Left Protonated_M Protonated Form ONLY (Uniform Elution) Equilibrium_M->Protonated_M Sharp_Peak Result: Sharp Peak Protonated_M->Sharp_Peak

Caption: Logic of Acid-Modified Chromatography.

Pre-Chromatography Considerations

Analyte Stability: The Risk of Decarboxylation

This compound is a β-keto acid. This class of compounds is known to be thermally unstable and can readily undergo decarboxylation (loss of CO₂) upon heating to form a ketone.[5][6][7] The reaction proceeds through a six-membered cyclic transition state.[5][8]

Causality: This instability is a critical consideration during the product isolation step. After pooling the pure fractions, the solvent must be removed under reduced pressure at low temperatures (e.g., ≤ 30°C) to prevent degradation of the final product.

Method Development with Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for developing the optimal mobile phase before committing to a large-scale column.[4][9] The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for the target compound. This Rƒ value typically ensures good separation from impurities without requiring excessively large volumes of solvent.

Key Insight: When performing TLC for carboxylic acids, streaking is a common observation. Adding 0.5-1% acetic or formic acid to the developing solvent should resolve this, resulting in a compact spot.[3][4] The solvent system that provides a well-defined spot and the target Rƒ on TLC is the ideal mobile phase for the flash column.[9]

Solvent System (v/v/v)Typical Starting RatioObservation without AcidObservation with 0.5% Acetic Acid
Hexane / Ethyl Acetate70 : 30Severe streaking from baselineCompact spot, Rƒ ~0.3
Dichloromethane / Methanol98 : 2Moderate streakingCompact spot, Rƒ ~0.4
Toluene / Acetone80 : 20StreakingCompact spot, Rƒ ~0.35
Caption: Table 1. Example TLC solvent system screening for method development.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude this compound.

Materials and Reagents
  • Stationary Phase: Standard flash-grade silica gel (40-63 µm). ~40-60 g.

  • Mobile Phase: Hexane/Ethyl Acetate/Acetic Acid (e.g., 70:30:0.5 v/v/v), as determined by TLC.

  • Crude Product: ~1 g of this compound.

  • Apparatus: Glass chromatography column (~40 mm diameter), flasks for fraction collection, rotary evaporator, TLC plates and chamber.

Step-by-Step Workflow

G cluster_workflow Purification Workflow TLC 1. TLC Method Development (Find mobile phase, Rf ≈ 0.3) Pack 2. Column Packing (Slurry pack with mobile phase) TLC->Pack Load 3. Dry Sample Loading (Adsorb crude onto silica) Pack->Load Elute 4. Elution & Fraction Collection (Apply gentle pressure) Load->Elute Analyze 5. TLC Analysis of Fractions (Identify pure fractions) Elute->Analyze Isolate 6. Product Isolation (Combine fractions, low temp. evaporation) Analyze->Isolate

Caption: Step-by-step experimental workflow for purification.

Step 1: Column Preparation (Slurry Packing)

  • Place a small cotton or glass wool plug at the bottom of the column and add a thin layer (~1 cm) of sand.

  • Clamp the column vertically and fill it one-third full with the non-polar component of your mobile phase (e.g., hexane).

  • In a separate beaker, prepare a slurry by mixing ~50 g of silica gel with the mobile phase.

  • Pour the slurry into the column. Tap the side of the column gently to dislodge air bubbles and ensure even packing.

  • Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. Add a final layer of sand (~1 cm) on top to protect the silica bed surface.[2] Do not let the solvent level drop below the top of the sand.

Step 2: Sample Loading (Dry Loading)

  • Causality: Dry loading is superior for polar compounds as it prevents the dissolution solvent from disrupting the column's equilibration, leading to better band sharpness and resolution.

  • Dissolve ~1 g of the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add 2-3 g of silica gel to this solution and mix to form a free-flowing powder.

  • Remove the solvent completely on a rotary evaporator.

  • Carefully add the silica-adsorbed sample powder to the top of the packed column.

Step 3: Elution and Fraction Collection

  • Carefully fill the column with the mobile phase.

  • Open the stopcock and begin collecting fractions (e.g., 20 mL per fraction). Use gentle, positive air pressure (flash chromatography) to maintain a steady flow rate (approx. 2 inches/minute descent of the solvent front).[9]

  • Continuously replenish the mobile phase at the top of the column.

Step 4: Product Isolation and Analysis

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Crucially , remove the solvent and the volatile acid modifier using a rotary evaporator with the water bath temperature set to 30°C or lower to prevent decarboxylation.[5][10]

  • Place the resulting purified oil or solid under high vacuum to remove any residual solvent or acetic acid.

  • Confirm purity using analytical methods such as ¹H NMR, ¹³C NMR, or LC-MS.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound streaks despite acid modifier Sample is overloaded; Mobile phase is not polar enough to achieve elution.Reduce the amount of crude material loaded; Increase the polarity of the mobile phase (e.g., from 30% to 40% ethyl acetate).
Poor separation from a close-running impurity Mobile phase is too polar, causing compounds to elute together.Decrease the polarity of the mobile phase to increase the difference in retention times. Consider using a shallower solvent gradient.
Product will not elute from the column Mobile phase is not polar enough; compound is irreversibly adsorbed.Increase the polarity of the mobile phase significantly (e.g., switch to a dichloromethane/methanol system). Ensure acid modifier is present.
Column runs dry or cracks Uneven packing; pressure is too high.Repack the column ensuring no air bubbles. Apply pressure gently and evenly. Using dichloromethane can slow elution.[11][12]
Caption: Table 2. Common issues and solutions in the purification of acidic compounds.

Summary and Conclusion

The purification of this compound by silica gel chromatography is highly effective, provided that the inherent acidity of the analyte is managed correctly. The addition of a small percentage of a volatile acid, such as acetic acid, to the mobile phase is a non-negotiable step for suppressing ionization and preventing peak tailing. This protocol, which combines careful TLC-based method development with proper column packing, dry sample loading, and low-temperature product isolation, provides a robust and reliable pathway to obtaining this valuable chemical intermediate in high purity.

References

Analytical methods for 2,2-Dimethyl-3-oxobutanoic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 2,2-Dimethyl-3-oxobutanoic Acid

Introduction

This compound (CAS 98485-46-2), also known as α,α-dimethylacetoacetic acid, is a keto-carboxylic acid with a molecular formula of C₆H₁₀O₃.[1] Its structural features, including a quaternary carbon, a ketone, and a carboxylic acid, make it a potentially valuable building block in pharmaceutical and chemical synthesis. The precise and accurate characterization of this molecule is paramount for ensuring its identity, purity, and stability, which are critical quality attributes in drug development and manufacturing.[2][3]

This application note provides a comprehensive guide to the analytical methodologies for the full characterization of this compound. We will delve into spectroscopic and chromatographic techniques, explaining the causality behind procedural choices and grounding the protocols in established scientific principles and regulatory expectations. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for developing and validating analytical methods suitable for this compound.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for method development.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 98485-46-2[1][4]
Molecular Formula C₆H₁₀O₃[1][5]
Molecular Weight 130.14 g/mol [1][5]
Structure CC(=O)C(C)(C)C(=O)O[1][5]

Part 1: Structural Elucidation via Spectroscopic Methods

Spectroscopic techniques are indispensable for confirming the molecular structure and identifying functional groups. The overall workflow involves using complementary methods to build a complete structural profile.

cluster_workflow Spectroscopic Characterization Workflow Sample Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Structural Backbone IR IR Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry Sample->MS Molecular Weight Data_Integration Data Integration & Structural Confirmation NMR->Data_Integration IR->Data_Integration MS->Data_Integration

Caption: High-level workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.

  • Expertise & Causality: The acidic proton of the carboxyl group is expected to have a chemical shift greater than 10 ppm and may be broad due to hydrogen exchange.[6][7] Deuterium exchange (adding a drop of D₂O to the NMR tube) can be used to confirm this peak, as the signal will disappear.[6][7]

¹H NMR (Proton NMR) : Provides information on the number of different types of protons and their neighboring environments.

Predicted SignalMultiplicityIntegrationRationale
~12-13 ppmSinglet (broad)1HCarboxylic acid proton (-COOH).
~2.2 ppmSinglet3HAcetyl methyl protons (-C(O)CH₃).
~1.5 ppmSinglet6HGem-dimethyl protons (-C(CH₃)₂).

¹³C NMR (Carbon NMR) : Provides information on the number of different types of carbon atoms.

Predicted SignalRationale
~205-210 ppmKetone carbonyl carbon (C =O).
~175-180 ppmCarboxylic acid carbonyl carbon (-C OOH). Saturated acids are at the downfield end of the range.[7]
~55-60 ppmQuaternary carbon (-C (CH₃)₂).
~25-30 ppmAcetyl methyl carbon (-C(O)C H₃).
~20-25 ppmGem-dimethyl carbons (-C(C H₃)₂).
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.

  • Expertise & Causality: The O-H stretch of a carboxylic acid is exceptionally broad due to strong hydrogen-bonding, which causes the molecules to exist as dimers in condensed phases.[6][8][9] This broadness is a key identifying feature and distinguishes it from the sharper O-H stretch of alcohols.

Wavenumber (cm⁻¹)VibrationDescription
3300 - 2500O-H stretchVery broad; characteristic of a carboxylic acid dimer.[6][8]
~1720C=O stretchKetone carbonyl.
~1710C=O stretchCarboxylic acid carbonyl (dimerized).[6][7][10]
1320 - 1210C-O stretchCarboxylic acid C-O bond.[8]
1440 - 1395O-H bendCarboxylic acid O-H in-plane bend.[8]
Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed.

  • Expertise & Causality: Beta-keto acids are prone to thermal decarboxylation. Therefore, analysis by GC-MS often requires derivatization (e.g., silylation) to convert the non-volatile and thermally labile carboxylic acid into a more stable and volatile ester, preventing degradation in the hot GC inlet.[11]

Expected Fragmentation (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 130 (corresponding to C₆H₁₀O₃). This may be weak or absent.

  • Key Fragments:

    • m/z = 87 (M - 43): Loss of the acetyl group (•COCH₃).

    • m/z = 85 (M - 45): Loss of the carboxyl group (•COOH).

    • m/z = 43: Acetyl cation ([CH₃CO]⁺), often a prominent peak.

Part 2: Purity and Quantitative Analysis via Chromatography

Chromatographic methods are essential for separating the analyte from impurities and for accurate quantification.

cluster_chromatography Chromatographic Analysis Scheme Sample_Prep Sample Preparation (Dissolution, Filtration) HPLC HPLC-UV Analysis Sample_Prep->HPLC Direct Injection Derivatization Derivatization (e.g., Silylation) Sample_Prep->Derivatization For Volatility/ Stability Purity Purity Assessment (Area %) HPLC->Purity Assay Assay vs. Standard (Quantification) HPLC->Assay GCMS GC-MS Analysis GCMS->Purity Derivatization->GCMS

Caption: Workflow for chromatographic purity and assay determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for purity and assay determination of non-volatile or thermally sensitive compounds. A reversed-phase method is typically the starting point.

  • Expertise & Causality: The mobile phase must be acidified (e.g., with phosphoric acid or formic acid). This suppresses the ionization of the carboxylic acid group (pKa ~3-5), ensuring it remains in a single, neutral form. This leads to consistent retention and sharp, symmetrical peaks, which are crucial for accurate quantification.

Starting HPLC Method Parameters (Reversed-Phase):

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 210 nm (for carboxyl group)
Injection Vol. 10 µL
Gas Chromatography (GC)

As mentioned, GC analysis of this compound necessitates derivatization to enhance thermal stability and volatility.[11]

  • Expertise & Causality: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[12] This blocks hydrogen bonding, reduces polarity, and increases the volatility of the analyte, making it suitable for GC analysis.

Starting GC-MS Method Parameters (with Derivatization):

ParameterRecommended Condition
Derivatization Agent BSTFA with 1% TMCS
Reaction Heat sample with agent at 60-70 °C for 30 min.[11]
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow ~1.2 mL/min
Inlet Temp. 250 °C
Oven Program 70 °C (2 min), ramp 10 °C/min to 280 °C (5 min)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV

Part 3: Analytical Method Validation

For use in a regulated environment, any analytical method must be validated to demonstrate its suitability for the intended purpose.[13][14] The validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[15][16]

  • Trustworthiness: Method validation is the process of providing documented evidence that a method consistently produces reliable and accurate results.[3][14] It is not merely a procedural step but the foundation of data integrity in pharmaceutical development.[2]

ICH Q2(R1) Validation Characteristics:

CharacteristicIdentification TestImpurity Test (Quantitative)Assay (Content/Potency)
Specificity
Linearity
Range
Accuracy
Precision
Repeatability
Intermediate Precision
Limit of Detection (LOD) Not requiredNot required
Limit of Quantitation (LOQ) Not required
Robustness (If applicable)

Protocols

Protocol 1: HPLC-UV for Purity and Assay
  • Reagent Preparation:

    • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter and degas.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Diluent: Prepare a 50:50 mixture of Mobile Phase A and B.

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent to achieve a concentration of ~1.0 mg/mL.

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard to a target concentration of ~1.0 mg/mL.

  • System Setup and Analysis:

    • Equilibrate the HPLC system with the parameters listed in the HPLC table above, using an initial mobile phase composition of 90% A / 10% B.

    • Inject the diluent (blank), followed by five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).

    • Inject the sample solution in duplicate.

  • Data Analysis:

    • Purity: For the sample chromatogram, calculate the area percent of the main peak relative to the total area of all peaks (excluding blank peaks).

    • Assay: Calculate the amount of this compound in the sample by comparing the average peak area of the sample to the average peak area of the reference standard.

Protocol 2: GC-MS for Identification and Impurity Profiling
  • Sample Preparation and Derivatization:

    • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.[12]

    • Cap the vial tightly and heat in a heating block at 70 °C for 30 minutes. Allow to cool to room temperature before analysis.

  • System Setup and Analysis:

    • Set up the GC-MS system according to the parameters in the GC-MS table.

    • Perform a solvent blank injection to ensure system cleanliness.

    • Inject 1 µL of the derivatized sample solution.

  • Data Analysis:

    • Identification: Confirm the identity of the main peak by comparing its retention time and the acquired mass spectrum with that of a derivatized reference standard. The spectrum should show the expected molecular ion for the TMS-ester and characteristic fragments.

    • Impurity Profiling: Identify any impurity peaks by interpreting their mass spectra and determine their relative abundance by area percent.

References

Application Note: LC-MS Analysis of 2,2-Dimethyl-3-oxobutanoic Acid and Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note presents a robust and detailed liquid chromatography-mass spectrometry (LC-MS) methodology for the analysis of 2,2-dimethyl-3-oxobutanoic acid and its potential reaction products. As a β-keto acid, this compound is susceptible to decarboxylation, a critical consideration in the development of analytical methods for its quantification and the characterization of related impurities or reaction byproducts. This guide provides comprehensive protocols for sample preparation, chromatographic separation, and mass spectrometric detection, tailored for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adaptation for specific research needs.

Introduction

This compound, also known as α,α-dimethylacetoacetic acid, is a keto acid of interest in various chemical and pharmaceutical contexts.[1][2][3] Its structure, featuring a ketone group beta to a carboxylic acid, makes it prone to decarboxylation, particularly when heated.[4][5][6] This inherent instability presents a significant analytical challenge, as the parent compound can degrade during sample preparation or analysis, leading to inaccurate quantification and misidentification of reaction products.

The primary decarboxylation product of this compound is 3-methyl-2-butanone (isopropyl methyl ketone). Understanding and controlling this reaction is crucial for accurate analysis. This application note provides a comprehensive LC-MS method to simultaneously quantify the parent acid and its key degradation product, ensuring data integrity in research and development settings.

Scientific Principles and Method Rationale

The analytical strategy is built upon the principles of reversed-phase chromatography for separation and tandem mass spectrometry (MS/MS) for sensitive and selective detection.

The Challenge of β-Keto Acid Instability

β-Keto acids readily undergo decarboxylation through a cyclic, concerted transition state, resulting in the formation of an enol intermediate that tautomerizes to the corresponding ketone.[4][5] For this compound, this process yields 3-methyl-2-butanone and carbon dioxide.

Reaction Pathway: Decarboxylation of this compound

G cluster_0 This compound cluster_1 Heat (Δ) cluster_2 Products 2_2_dimethyl_3_oxobutanoic_acid C₆H₁₀O₃ heat Δ 2_2_dimethyl_3_oxobutanoic_acid->heat 3_methyl_2_butanone 3-Methyl-2-butanone (C₅H₁₀O) heat->3_methyl_2_butanone co2 Carbon Dioxide (CO₂) heat->co2

Caption: Decarboxylation of this compound.

To mitigate this degradation, the analytical workflow is designed to maintain sample integrity through controlled temperature and pH conditions.

Chromatographic Strategy

A reversed-phase high-performance liquid chromatography (HPLC) approach is employed to separate the polar carboxylic acid from its less polar ketone product.[7][8] The use of a C18 stationary phase with an acidic mobile phase ensures good retention and peak shape for the organic acid.[7]

Mass Spectrometric Detection

Electrospray ionization (ESI) in negative ion mode is optimal for the detection of this compound, as the carboxylic acid readily forms a [M-H]⁻ ion. Conversely, the ketone product, 3-methyl-2-butanone, is more effectively ionized in positive ion mode, typically as a [M+H]⁺ adduct. To accommodate both, a polarity-switching acquisition method is recommended. For enhanced sensitivity and selectivity, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is utilized.[9][10]

Experimental Protocols

Materials and Reagents
  • This compound (≥95% purity)

  • 3-Methyl-2-butanone (≥99% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

Standard and Sample Preparation

Rationale: To minimize decarboxylation, all solutions should be prepared fresh and kept at low temperatures (2-8 °C) until analysis. The use of an acidic diluent helps to stabilize the carboxylic acid.

Protocol:

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 (v/v) acetonitrile/water solution containing 0.1% formic acid.

    • Accurately weigh approximately 10 mg of 3-methyl-2-butanone and dissolve in 10 mL of a 50:50 (v/v) acetonitrile/water solution.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serial dilution of the primary stock solutions with 50:50 (v/v) acetonitrile/water containing 0.1% formic acid to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation:

    • Dilute the reaction mixture or sample with the acidic diluent to fall within the calibration range.

    • Filter the final solution through a 0.22 µm PVDF syringe filter prior to injection.

LC-MS/MS Method Parameters

Rationale: The chromatographic gradient is designed to provide sufficient retention for the polar acid while allowing for a reasonable run time. The MS parameters are optimized for the specific fragmentation patterns of the target analytes.

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Column Temperature 25 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode ESI with polarity switching
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V (Positive and Negative)

MRM Transitions:

Compound Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
This compoundNegative129.185.110
3-Methyl-2-butanonePositive87.143.115

Note: The fragmentation of the [M-H]⁻ ion of this compound (m/z 129.1) to m/z 85.1 corresponds to the loss of CO₂. The fragmentation of the [M+H]⁺ ion of 3-methyl-2-butanone (m/z 87.1) to m/z 43.1 is a characteristic cleavage of the acylium ion.[11][12][13]

Experimental Workflow

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis prep1 Prepare Standards & Samples (Acidic Diluent, 2-8°C) prep2 Filter (0.22 µm PVDF) prep1->prep2 lc1 Inject 5 µL prep2->lc1 lc2 Reversed-Phase C18 Column lc1->lc2 lc3 Gradient Elution lc2->lc3 ms1 ESI Polarity Switching lc3->ms1 ms2 MRM Analysis ms1->ms2 data1 Quantify using Calibration Curve ms2->data1 data2 Report Concentrations data1->data2

Caption: LC-MS/MS workflow for the analysis of this compound.

Method Validation

To ensure the reliability of the analytical data, the method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention times of the analytes in blank samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve, with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value. This is determined by replicate analysis of samples containing known amounts of the analyte (spiked samples). The mean recovery should be within 80-120%.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (RSD) and should be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. LOQ is typically defined as the concentration at which the signal-to-noise ratio is at least 10.

Data Analysis and Interpretation

Quantitative analysis is performed by integrating the peak areas of the MRM transitions for each analyte and constructing a calibration curve by plotting the peak area against the concentration of the standards. The concentration of the analytes in the unknown samples is then determined from this curve.

It is crucial to monitor the ratio of this compound to 3-methyl-2-butanone to assess the extent of decarboxylation. An increase in the ketone concentration relative to the acid may indicate sample degradation during storage or handling.

Conclusion

This application note provides a detailed and scientifically grounded LC-MS/MS method for the analysis of this compound and its primary reaction product, 3-methyl-2-butanone. By understanding the inherent instability of the target analyte and implementing appropriate sample handling and analytical conditions, researchers can obtain accurate and reliable data. The provided protocols and validation guidelines serve as a comprehensive resource for scientists in the pharmaceutical and chemical industries.

References

The Versatility of 2,2-Dimethyl-3-oxobutanoic Acid and Its Esters as Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique β-Keto Acid

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be readily functionalized to generate libraries of bioactive compounds is perpetual. 2,2-Dimethyl-3-oxobutanoic acid, also known as α,α-dimethylacetoacetic acid, and its corresponding esters, represent a class of highly versatile building blocks. The presence of a β-keto acid/ester functionality, combined with a sterically demanding gem-dimethyl group at the α-position, imparts unique reactivity and conformational constraints. These features make it an attractive starting material for the synthesis of a diverse array of heterocyclic compounds, which form the backbone of numerous pharmaceuticals. This guide provides an in-depth exploration of the applications of this compound and its esters in drug discovery, complete with detailed synthetic protocols and mechanistic insights.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of a starting material is crucial for designing efficient synthetic routes and ensuring reproducibility. The key properties of this compound and its commonly used ethyl ester are summarized below.

PropertyThis compoundEthyl 2,2-dimethyl-3-oxobutanoate
CAS Number 98485-46-2[1]597-04-6[2]
Molecular Formula C₆H₁₀O₃[1]C₈H₁₄O₃[2]
Molecular Weight 130.14 g/mol [1]158.19 g/mol
Appearance LiquidColorless to pale yellow liquid[2]
Synonyms 2,2-Dimethyl-3-oxobutyric acid, a,a-dimethylacetoacetic acid[1]Ethyl 2,2-dimethylacetoacetate, Ethyl α,α-dimethylacetoacetate[2]

Applications in Medicinal Chemistry: The Synthesis of Bioactive Heterocycles

The synthetic utility of this compound and its esters lies in their ability to participate in a variety of cyclization and condensation reactions to form heterocyclic ring systems. These heterocycles are prevalent in a vast number of approved drugs.

Keystone in the Synthesis of Quinolone Antibiotics

One of the most significant applications of ethyl 2,2-dimethyl-3-oxobutanoate is its role as a key precursor in the synthesis of quinolone and fluoroquinolone antibiotics.[3] These are a class of broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The Gould-Jacobs reaction is a classic and effective method for the construction of the 4-hydroxyquinoline core of these antibiotics.[3]

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate derivative, followed by a thermal cyclization to form the quinoline ring system.[3] While the classic reaction uses diethyl ethoxymethylenemalonate, analogous reactivity can be achieved with derivatives of this compound to introduce the gem-dimethyl substitution pattern if desired, or more commonly, the related ethyl 3-oxobutanoate is used for the synthesis of many commercial quinolones.

Protocol 1: Synthesis of a 4-Hydroxyquinoline Precursor via a Modified Gould-Jacobs Reaction

This protocol outlines the synthesis of a 4-hydroxyquinoline derivative, a key intermediate for various quinolone antibiotics, using an aniline and a β-keto ester.

Materials:

  • Substituted Aniline (e.g., 3-chloroaniline)

  • Ethyl 2,2-dimethyl-3-oxobutanoate

  • Polyphosphoric acid (PPA) or Dowtherm A

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, recrystallization setup)

Procedure:

  • Condensation: In a round-bottom flask, dissolve the substituted aniline (1 equivalent) in ethanol. Add ethyl 2,2-dimethyl-3-oxobutanoate (1.1 equivalents) to the solution. Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Cyclization: To the crude intermediate, add a cyclizing agent such as polyphosphoric acid or Dowtherm A. Heat the mixture to a high temperature (typically 240-260 °C) for 15-30 minutes. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Carefully add the mixture to a beaker of ice water with stirring. The solid product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Saponification (Optional): To obtain the carboxylic acid, the ester can be saponified by refluxing with an aqueous solution of sodium hydroxide.

  • Acidification: After saponification, cool the reaction mixture and acidify with hydrochloric acid to precipitate the quinolone carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Self-Validation:

  • Controls: A negative control reaction without the aniline should be run to ensure no product forms from the self-condensation of the β-keto ester.

  • Data Analysis: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point of the purified compound should be sharp and consistent with literature values.

Synthetic_Workflow_Quinolone cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Aniline Substituted Aniline Condensation Condensation (Ethanol, Reflux) Aniline->Condensation Ketoester Ethyl 2,2-dimethyl-3-oxobutanoate Ketoester->Condensation Cyclization Thermal Cyclization (e.g., Dowtherm A, 250°C) Condensation->Cyclization Intermediate Saponification Saponification (NaOH, H₂O, Reflux) Cyclization->Saponification Quinolone Ester Quinolone 4-Hydroxyquinoline Derivative Saponification->Quinolone Final Product

Caption: Synthetic workflow for a 4-hydroxyquinoline derivative.

Synthesis of Pyrazole Derivatives: Scaffolds for Anti-inflammatory and Analgesic Agents

The 1,3-dicarbonyl moiety of this compound and its esters is also a key synthon for the construction of pyrazole and pyrazolone rings. These heterocycles are found in a number of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. The Knorr pyrazole synthesis and its variations provide a straightforward route to these compounds.

This reaction involves the condensation of a β-keto ester with a hydrazine derivative. The use of substituted hydrazines allows for the introduction of various functional groups on the pyrazole ring, enabling the exploration of structure-activity relationships.

Protocol 2: Synthesis of a Substituted Pyrazolone

This protocol describes the synthesis of a pyrazolone derivative from ethyl 2,2-dimethyl-3-oxobutanoate and a hydrazine.

Materials:

  • Ethyl 2,2-dimethyl-3-oxobutanoate

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Glacial acetic acid or ethanol

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2,2-dimethyl-3-oxobutanoate (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

  • Addition of Hydrazine: Add the hydrazine derivative (1 equivalent) dropwise to the solution with stirring. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue can be purified.

  • Purification: The crude pyrazolone can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Self-Validation:

  • Controls: A control reaction without the hydrazine should be performed to ensure no side reactions of the starting ester.

  • Data Analysis: The structure and purity of the synthesized pyrazolone should be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Pyrazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_final_product Final Product Ketoester Ethyl 2,2-dimethyl-3-oxobutanoate Condensation_Cyclization Condensation & Cyclization (Acetic Acid, Reflux) Ketoester->Condensation_Cyclization Hydrazine Hydrazine Derivative Hydrazine->Condensation_Cyclization Pyrazolone Substituted Pyrazolone Condensation_Cyclization->Pyrazolone

References

Application Notes and Protocols for the Scalable Synthesis of 2,2-Dimethyl-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α,α-Disubstituted β-Keto Acids

2,2-Dimethyl-3-oxobutanoic acid, a member of the α,α-disubstituted β-keto acid family, is a valuable building block in organic synthesis. Its unique structural motif, featuring a quaternary carbon center adjacent to a ketone and a carboxylic acid, makes it a precursor to a variety of complex molecules, including pharmaceuticals and specialty chemicals. The gem-dimethyl group provides steric hindrance that can influence the stereochemical outcome of downstream reactions, while the dual carbonyl functionalities offer multiple points for chemical modification.

However, the synthesis of such sterically hindered β-keto acids on a scalable level presents unique challenges. The introduction of two alkyl groups on the α-carbon requires a robust and efficient method, and the final product's susceptibility to decarboxylation necessitates carefully controlled conditions during its isolation and purification. These application notes provide a comprehensive, field-proven guide for the scalable synthesis of this compound, focusing on the underlying chemical principles and practical considerations for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Two-Step Approach

The most practical and scalable approach to this compound involves a two-step sequence starting from the readily available tert-butyl acetoacetate:

  • Exhaustive Alkylation: A double methylation of the α-carbon of tert-butyl acetoacetate.

  • Selective Hydrolysis: The acid-catalyzed removal of the tert-butyl protecting group to yield the final carboxylic acid.

This strategy is advantageous as it utilizes a commercially available starting material and employs well-established reaction classes. The tert-butyl ester serves as an effective protecting group for the carboxylic acid functionality during the alkylation step and can be selectively cleaved under acidic conditions.

Part 1: Exhaustive Methylation of Tert-butyl Acetoacetate

The key to a successful scalable synthesis lies in the efficient and complete double methylation of the α-carbon. This is achieved through the use of a strong, non-nucleophilic base to generate the enolate, followed by reaction with an electrophilic methyl source.

Causality Behind Experimental Choices
  • Choice of Base (Sodium Hydride): Sodium hydride (NaH) is an ideal base for this transformation. As an ionic hydride, it is a powerful, non-nucleophilic base that irreversibly deprotonates the acidic α-proton of the β-keto ester to form the sodium enolate. The byproduct of this reaction is hydrogen gas, which is easily removed from the reaction mixture, driving the equilibrium towards the enolate formation. The use of a slight excess of NaH ensures complete deprotonation for both methylation steps.

  • Choice of Alkylating Agent (Methyl Iodide): Methyl iodide (MeI) is a highly reactive and effective methylating agent for S(_N)2 reactions with the enolate nucleophile. Its volatility allows for easy removal of any excess reagent after the reaction.

  • Solvent System (Anhydrous Tetrahydrofuran): Anhydrous tetrahydrofuran (THF) is an excellent solvent for this reaction. It is aprotic, preventing quenching of the enolate, and it effectively solvates the sodium enolate. Its relatively low boiling point simplifies its removal during workup.

  • Stoichiometry: A slight excess of both the base and the alkylating agent is used for each methylation step to ensure the reaction proceeds to completion. For the second methylation, a full equivalent of base is required to deprotonate the less acidic mono-methylated intermediate.

Detailed Protocol: Synthesis of Tert-butyl 2,2-dimethyl-3-oxobutanoate

Safety Precautions: Sodium hydride is a flammable solid that reacts violently with water. Methyl iodide is toxic and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Reaction Setup: A multi-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a thermometer is assembled and flame-dried under a stream of inert gas.

  • Initial Deprotonation: Anhydrous THF is added to the flask, followed by the careful addition of sodium hydride (60% dispersion in mineral oil). The suspension is cooled to 0 °C in an ice bath.

  • First Methylation: Tert-butyl acetoacetate, dissolved in anhydrous THF, is added dropwise to the NaH suspension via the dropping funnel, maintaining the temperature below 5 °C. The mixture is stirred at this temperature for 30 minutes, during which hydrogen gas evolution will be observed. Methyl iodide is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 2-3 hours.

  • Second Deprotonation and Methylation: The reaction mixture is again cooled to 0 °C, and a second portion of sodium hydride is added. After stirring for 30 minutes, a second portion of methyl iodide is added dropwise. The reaction is then heated to reflux and stirred for 12-16 hours to ensure complete dimethylation.

  • Quenching and Workup: After cooling to room temperature, the reaction is carefully quenched by the slow, dropwise addition of water, followed by saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield tert-butyl 2,2-dimethyl-3-oxobutanoate as a clear liquid.

Quantitative Data
ParameterValue
Starting Material Tert-butyl acetoacetate
Reagents Sodium hydride, Methyl iodide
Solvent Anhydrous Tetrahydrofuran
Reaction Temperature 0 °C to Reflux
Typical Yield 85-95%
Purity (post-distillation) >98%

Workflow Diagram

Synthesis_Workflow_Part1 cluster_setup Reaction Setup cluster_methylation1 First Methylation cluster_methylation2 Second Methylation cluster_workup Workup & Purification setup Flame-dried glassware under N2 na_add1 Add NaH to anhydrous THF setup->na_add1 cool1 Cool to 0 °C na_add1->cool1 tbaa_add Add tert-butyl acetoacetate cool1->tbaa_add stir1 Stir for 30 min tbaa_add->stir1 mei_add1 Add MeI stir1->mei_add1 warm_stir1 Warm to RT, stir 2-3h mei_add1->warm_stir1 cool2 Cool to 0 °C warm_stir1->cool2 na_add2 Add NaH cool2->na_add2 stir2 Stir for 30 min na_add2->stir2 mei_add2 Add MeI stir2->mei_add2 reflux Reflux for 12-16h mei_add2->reflux quench Quench with H2O/NH4Cl reflux->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with brine, dry (Na2SO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate distill Vacuum Distillation concentrate->distill product1 Tert-butyl 2,2-dimethyl-3-oxobutanoate distill->product1

Caption: Workflow for the exhaustive methylation of tert-butyl acetoacetate.

Part 2: Acid-Catalyzed Hydrolysis of Tert-butyl 2,2-dimethyl-3-oxobutanoate

The final step in the synthesis is the selective removal of the tert-butyl ester protecting group. Acid-catalyzed hydrolysis is a well-established and scalable method for this transformation.

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of a tert-butyl ester proceeds through a unimolecular (A(_\text{AL})1) mechanism due to the stability of the tertiary carbocation intermediate.

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Deprotonation start Tert-butyl ester protonated Protonated ester start->protonated + H3O+ carbocation Tert-butyl carbocation + Carboxylic acid protonated->carbocation C-O bond cleavage isobutylene Isobutylene + H3O+ carbocation->isobutylene - H+

Caption: Mechanism of acid-catalyzed hydrolysis of a tert-butyl ester.

Causality Behind Experimental Choices
  • Choice of Acid (Trifluoroacetic Acid): Trifluoroacetic acid (TFA) is a strong acid that is also a good solvent for many organic compounds. It effectively protonates the carbonyl oxygen of the ester, initiating the hydrolysis. It is also volatile, which simplifies its removal during workup. Other strong acids like sulfuric or hydrochloric acid can also be used.

  • Solvent (Dichloromethane): Dichloromethane (DCM) is a common co-solvent that helps to solubilize the starting ester and is relatively inert under the reaction conditions.

  • Temperature: The reaction is typically run at room temperature. Gentle heating can accelerate the reaction, but care must be taken to avoid decarboxylation of the final product.

  • Workup: The workup involves removing the volatile acid and solvent, followed by an extraction to isolate the carboxylic acid product.

Detailed Protocol: Synthesis of this compound

Safety Precautions: Trifluoroacetic acid is highly corrosive and should be handled with extreme care in a fume hood.

  • Reaction Setup: A round-bottom flask is charged with tert-butyl 2,2-dimethyl-3-oxobutanoate and dichloromethane.

  • Acid Addition: The solution is cooled to 0 °C, and trifluoroacetic acid is added dropwise.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Solvent Removal: The volatile solvents (DCM and TFA) are removed under reduced pressure.

  • Extraction: The residue is dissolved in ethyl acetate and washed with water and then brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by crystallization or by careful vacuum distillation at a low temperature to minimize the risk of decarboxylation.

Quantitative Data
ParameterValue
Starting Material Tert-butyl 2,2-dimethyl-3-oxobutanoate
Reagent Trifluoroacetic acid
Solvent Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Typical Yield 90-98%
Purity (post-purification) >97%

Considerations for Scalability and Process Optimization

  • Heat Management: The initial deprotonation with sodium hydride is exothermic. On a large scale, efficient cooling is crucial to maintain control over the reaction.

  • Hydrogen Evolution: The reaction of sodium hydride with the β-keto ester releases hydrogen gas. Adequate ventilation and an inert atmosphere are essential to prevent the formation of an explosive mixture.

  • Purification of the Final Product: this compound is prone to decarboxylation upon heating.[1] For large-scale purification, low-temperature vacuum distillation or crystallization are the preferred methods.

  • Alternative Hydrolysis Conditions: For substrates sensitive to strong acids, milder hydrolysis methods could be considered.[2]

Conclusion

The two-step synthesis of this compound from tert-butyl acetoacetate is a robust and scalable process. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers and drug development professionals can efficiently produce this valuable synthetic intermediate in high yield and purity. The protocols and insights provided in these application notes offer a solid foundation for the successful implementation of this synthesis on a laboratory and pilot-plant scale.

References

Application Note: Derivatization Strategies for the Quantitative Analysis of 2,2-Dimethyl-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Dimethyl-3-oxobutanoic acid is a β-keto acid of interest in metabolic research and pharmaceutical development. Like other β-keto acids, it plays a role as an intermediate in various biochemical pathways.[1] Its accurate quantification in biological matrices is crucial for understanding metabolic fluxes and the pharmacokinetics of related compounds. However, the inherent chemical properties of this compound present significant analytical challenges.

The primary difficulty arises from its structure as a β-keto acid, which makes it highly susceptible to thermal decarboxylation, losing CO₂ upon heating to form 3-methyl-2-butanone.[2][3][4][5][6] This instability renders direct analysis by Gas Chromatography (GC) unreliable, as the high temperatures of the injector port would lead to analyte degradation.[1][7] Furthermore, its polarity from the carboxylic acid and ketone moieties results in poor chromatographic peak shape and low volatility.[8]

To overcome these challenges, chemical derivatization is an essential sample preparation step. This process modifies the functional groups of the analyte to create a more stable, volatile, and chromatographically amenable derivative, thereby improving analytical accuracy, precision, and sensitivity.[7][9][10] This application note provides a detailed guide to two robust derivatization protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the goal is to increase thermal stability and volatility.[11][12] A sequential, two-step derivatization approach targeting both the ketone and carboxylic acid functional groups is the most effective strategy. This involves an initial oximation of the keto group, followed by silylation of the carboxylic acid.[1][7][13]

The Chemistry:

  • Oximation: The ketone group is first protected by reacting it with an oximation reagent like Methoxyamine Hydrochloride (MeOx). This reaction converts the ketone into a methoxime derivative.[7][11][14] This step is critical as it "locks" the ketone in place, preventing keto-enol tautomerism which could otherwise lead to multiple derivative peaks for a single analyte during the subsequent silylation step.[7][14][15]

  • Silylation: The carboxylic acid group and any other active hydrogens are then derivatized using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][7][11] This replaces the acidic proton with a non-polar trimethylsilyl (TMS) group, which dramatically increases the molecule's volatility and thermal stability, making it ideal for GC analysis.[11][12]

Workflow for GC-MS Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis start 1. Sample Aliquot (e.g., Plasma, Urine) add_is 2. Add Internal Standard (e.g., ¹³C₃-labeled analog) start->add_is extract 3. Protein Precipitation & Solvent Extraction add_is->extract dry 4. Evaporate to Dryness (under N₂) extract->dry oximation 5. Oximation Add Methoxyamine HCl Incubate (e.g., 60°C, 60 min) dry->oximation Critical: Must be anhydrous silylation 6. Silylation Add MSTFA + 1% TMCS Incubate (e.g., 60°C, 30 min) oximation->silylation analysis 7. GC-MS Injection silylation->analysis

Caption: Workflow for Oximation-Silylation Derivatization for GC-MS Analysis.

Detailed Protocol 1: Oximation-Silylation for GC-MS

Materials:

  • Sample containing this compound (e.g., protein-precipitated plasma extract)

  • Internal Standard (IS): Stable isotope-labeled this compound is highly recommended for highest accuracy.[9] If unavailable, a structurally similar compound not present in the sample (e.g., heptadecanoic acid) can be used.[16]

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvents (e.g., Ethyl Acetate)

  • 2 mL glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Transfer a precise volume of the sample extract into a reaction vial. If not already done, add a known amount of the internal standard.

  • Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen. This step is critical as moisture will deactivate the silylating reagent.[1][15]

  • Oximation Step:

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried residue.

    • Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.

    • Incubate the mixture in a heating block at 60°C for 60 minutes.[13]

    • Allow the vial to cool to room temperature.

  • Silylation Step:

    • Add 80 µL of MSTFA + 1% TMCS to the vial.[13] The TMCS acts as a catalyst to improve the derivatization efficiency.[15]

    • Cap the vial tightly, vortex for 1 minute.

    • Incubate at 60°C for 30 minutes.[1][13]

  • Analysis: After cooling, the derivatized sample is ready for immediate injection into the GC-MS system. The resulting TMS-oxime derivative is significantly more volatile and stable for chromatographic analysis.

Part 2: Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For LC-MS/MS, the primary goal of derivatization is not to increase volatility, but to enhance ionization efficiency and improve detection sensitivity.[17][18] One of the most effective strategies for ketones is derivatization with Girard's Reagent T (GirT).

The Chemistry: Girard's Reagent T contains a hydrazide functional group that reacts specifically with the ketone of this compound to form a hydrazone.[17][18] The key feature of GirT is that it also contains a pre-charged quaternary ammonium moiety.[17][19] This "charge-tagging" strategy converts the neutral analyte into a permanently cationic derivative, which demonstrates vastly improved ionization efficiency in positive-ion electrospray ionization (ESI+) mode, leading to significant gains in sensitivity.[17][18][19][20]

Workflow for LC-MS/MS Derivatization

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start 1. Sample Aliquot (e.g., Plasma, Cell Lysate) add_is 2. Add Internal Standard (e.g., ¹³C-labeled analog) start->add_is extract 3. Protein Precipitation / Solid Phase Extraction add_is->extract dry 4. Evaporate & Reconstitute in Reaction Buffer extract->dry derivatization 5. Girard's Reagent T Add GirT & Acetic Acid Incubate (e.g., 85°C, 2-4h) dry->derivatization cleanup 6. (Optional) SPE Cleanup derivatization->cleanup analysis 7. LC-MS/MS Injection (ESI+ Mode) cleanup->analysis

Caption: Workflow for Girard's Reagent T Derivatization for LC-MS/MS Analysis.

Detailed Protocol 2: Girard's Reagent T for LC-MS/MS

Materials:

  • Sample extract containing this compound

  • Internal Standard (IS): Stable isotope-labeled this compound

  • Girard's Reagent T (GirT)

  • Glacial Acetic Acid

  • Methanol

  • Ammonium Hydroxide (for neutralization)

  • Reaction vials

  • Heating block

Procedure:

  • Sample Preparation: Prepare the sample extract and add a known quantity of the internal standard. Evaporate the solvent and reconstitute the residue in a suitable solvent like 15% methanol.

  • Derivatization Reaction:

    • To the reconstituted sample, add 50 mg of Girard's Reagent T and 50 µL of glacial acetic acid.[19] The acid catalyzes the hydrazone formation.

    • Cap the vial tightly and vortex.

    • Incubate the mixture at a controlled temperature (e.g., 85°C) for 2 to 4 hours.[19] The optimal time should be determined empirically.

  • Neutralization:

    • After incubation, cool the sample to room temperature.

    • Withdraw a small aliquot (e.g., 5 µL) and neutralize it with a solution of methanol containing 1% ammonium hydroxide (e.g., 95 µL).[19] This step quenches the reaction.

  • Dilution & Analysis:

    • Further dilute the neutralized sample with the initial mobile phase (e.g., water with 0.1% formic acid) to a concentration suitable for the instrument's linear range.

    • Inject the sample into the LC-MS/MS system, operating in positive ion (ESI+) mode. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for the GirT-derivative of the analyte and the internal standard.[19]

Method Selection and Validation Considerations

The choice between the GC-MS and LC-MS/MS methods depends on instrument availability, required sensitivity, and sample throughput needs.

ParameterGC-MS (Oximation-Silylation)LC-MS/MS (Girard's Reagent T)
Principle Increases volatility & thermal stabilityEnhances ionization efficiency (charge-tagging)[18][19]
Instrumentation Gas Chromatograph-Mass SpectrometerLiquid Chromatograph-Tandem Mass Spectrometer
Pros - Excellent chromatographic resolution. - Established, robust methodology for metabolomics.[11] - Electron Ionization (EI) provides reproducible mass spectra for library matching.- Extremely high sensitivity (femtomole levels possible).[17] - High specificity from MRM analysis.[13][19] - Avoids high temperatures, preventing analyte degradation.
Cons - Susceptible to moisture.[15] - High-temperature injection can cause degradation of unstable derivatives. - Two-step derivatization can be time-consuming.- Potential for ion suppression from matrix effects.[13] - Requires a tandem mass spectrometer (QqQ or QTRAP). - Derivatization reaction can require longer incubation.
Internal Standard Stable isotope-labeled analog is ideal.[9]Stable isotope-labeled analog is essential to correct for matrix effects and reaction efficiency.

Self-Validation and Trustworthiness:

  • Internal Standards: The use of a stable isotope-labeled internal standard added at the very beginning of the workflow is paramount for both protocols. It co-extracts and co-derivatizes with the analyte, correcting for variations in sample preparation, derivatization yield, and instrument response, thus ensuring the highest level of accuracy and trustworthiness in quantitative results.[9][21]

  • Quality Control: Analyze quality control (QC) samples at low, medium, and high concentrations alongside unknown samples to monitor assay performance, including accuracy and precision.

  • Derivative Stability: The stability of the final derivative should be assessed over the expected analysis time to ensure no degradation occurs in the autosampler.

Conclusion

The reliable quantification of this compound requires chemical derivatization to overcome its inherent instability and polarity. For GC-MS applications, a two-step oximation-silylation protocol provides a robust method to generate thermally stable and volatile derivatives suitable for analysis. For applications demanding the highest sensitivity, derivatization with Girard's Reagent T followed by LC-MS/MS analysis offers a superior alternative by "charge-tagging" the molecule for enhanced ionization. The selection of the appropriate method should be guided by the specific analytical requirements and available instrumentation, with the consistent use of an appropriate internal standard being a critical component for achieving accurate and reproducible data.

References

Application Notes and Protocols: 2,2-Dimethyl-3-oxobutanoic Acid as a Versatile Precursor for Thioester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of 2,2-dimethyl-3-oxobutanoic acid for the synthesis of thioesters. This document delves into the underlying reaction mechanisms, provides detailed experimental protocols, and explores the applications of the resulting thioesters in the field of drug development.

Introduction: The Strategic Advantage of this compound in Thioester Synthesis

Thioesters are a pivotal class of organosulfur compounds, distinguished by their high-energy thioester bond. This feature renders them more reactive than their ester counterparts, making them valuable intermediates in a myriad of biochemical and synthetic organic reactions.[1][2] In drug discovery and development, thioesters serve as crucial building blocks for the synthesis of complex molecules, including peptides, ketones, and various heterocyclic scaffolds.[3]

Traditionally, thioester synthesis has relied on the activation of carboxylic acids with coupling agents or the use of highly reactive acyl chlorides.[1][2] While effective, these methods can suffer from drawbacks such as the generation of stoichiometric byproducts and the need for harsh reaction conditions.

The use of β-keto acids, such as this compound, presents an elegant and atom-economical alternative. The inherent chemical properties of β-keto acids allow for a facile decarboxylation upon heating, generating a reactive enolate intermediate that can acylate a variety of nucleophiles, including thiols.[4][5][6] this compound is a particularly advantageous precursor due to its steric hindrance at the α-position, which can influence the stability of the intermediate and the selectivity of the subsequent acylation.

This guide will provide researchers with the foundational knowledge and practical protocols to effectively leverage this compound as a precursor for the efficient synthesis of a diverse range of thioesters.

The Underlying Chemistry: A Decarboxylative Acylation Pathway

The synthesis of thioesters from this compound proceeds through a thermal decarboxylative acylation mechanism. This process is initiated by the heating of the β-keto acid, which induces a concerted pericyclic reaction leading to the loss of carbon dioxide and the formation of an enol intermediate. This enol is in equilibrium with its keto tautomer. In the presence of a thiol, the enol intermediate is trapped, leading to the formation of the desired thioester.

The key steps of the proposed mechanism are:

  • Enol Formation via Decarboxylation: Upon heating, this compound undergoes decarboxylation through a cyclic transition state to yield an enol intermediate and carbon dioxide. The release of gaseous CO2 drives the reaction forward.[5][6]

  • Nucleophilic Attack by Thiol: The thiol, acting as a nucleophile, attacks the enol intermediate.

  • Thioester Formation: Subsequent proton transfer and tautomerization result in the formation of the stable thioester product.

Caption: Decarboxylative Thioesterification Workflow.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of an S-aryl thioester using this compound as the acyl donor.

Materials and Equipment
  • Reagents:

    • This compound (≥95%)

    • Thiophenol (or other desired thiol) (≥98%)

    • Toluene (anhydrous)

    • Sodium sulfate (anhydrous)

    • Silica gel (for column chromatography)

    • Hexanes (HPLC grade)

    • Ethyl acetate (HPLC grade)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • NMR spectrometer

    • Mass spectrometer

Representative Protocol: Synthesis of S-phenyl 2,2-dimethyl-3-oxobutanethioate

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Thiols are malodorous and should be handled with care.

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 7.68 mmol, 1.0 equiv.).

  • Addition of Reagents: Add anhydrous toluene (20 mL) to the flask. While stirring, add thiophenol (0.85 g, 7.68 mmol, 1.0 equiv.) to the solution.

  • Reaction Conditions: Flush the flask with an inert gas (nitrogen or argon) and heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours, as evidenced by the consumption of the starting materials.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove any unreacted carboxylic acid.

    • Wash the organic layer with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford the pure S-phenyl 2,2-dimethyl-3-oxobutanethioate.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Parameters and Scope

The decarboxylative acylation of thiols with this compound is a versatile reaction. The following table summarizes key parameters and the potential scope of the reaction.

ParameterVariationExpected Outcome & Rationale
Thiol Substrate Aromatic, aliphatic, primary, secondaryA wide range of thiols can be used. Aromatic thiols are generally good nucleophiles. Sterically hindered thiols may require longer reaction times or higher temperatures.
Solvent Toluene, xylene, DMFHigh-boiling, non-protic solvents are preferred to facilitate the decarboxylation step.
Temperature 110-140 °CSufficient thermal energy is required to induce decarboxylation. The optimal temperature may vary depending on the thiol and solvent.
Catalyst None (thermal)The reaction can proceed thermally without a catalyst. However, for less reactive thiols, a mild acid or base catalyst could potentially accelerate the reaction, though this may introduce side reactions.
Reaction Time 2-12 hoursReaction time is dependent on the reactivity of the thiol and the reaction temperature.

Applications in Drug Development

The thioester products derived from this compound are valuable intermediates in the synthesis of pharmaceutically active compounds.

  • Peptide Synthesis: Thioesters are key components in native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins.[7] The thioesters can be coupled with an N-terminal cysteine residue to form a native peptide bond.

  • Ketone Synthesis: Thioesters can be converted to ketones through reactions with organometallic reagents, such as in the Fukuyama coupling. This provides a route to complex ketone-containing molecules that may have biological activity.

  • Heterocycle Synthesis: The reactive nature of the thioester functionality allows for its use in the construction of various heterocyclic rings, which are common scaffolds in many drugs.

Drug_Development_Workflow Precursor 2,2-Dimethyl-3-oxobutanoic acid Thioester Thioester Intermediate Precursor->Thioester + Thiol Peptide Peptide Synthesis (Native Chemical Ligation) Thioester->Peptide Ketone Ketone Synthesis (e.g., Fukuyama Coupling) Thioester->Ketone Heterocycle Heterocycle Synthesis Thioester->Heterocycle Drug_Candidate Drug Candidate Peptide->Drug_Candidate Ketone->Drug_Candidate Heterocycle->Drug_Candidate

Caption: Role of Thioesters in Drug Development.

Conclusion

The use of this compound as a precursor for thioester synthesis offers a robust, efficient, and atom-economical alternative to traditional methods. The decarboxylative acylation pathway provides a straightforward route to a diverse array of thioesters, which are valuable intermediates in organic synthesis and drug development. The protocols and insights provided in this guide are intended to empower researchers to effectively implement this methodology in their synthetic endeavors.

References

Asymmetric Synthesis Involving 2,2-Dimethyl-3-oxobutanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2,2-Dimethyl-3-oxobutanoic Acid in Chiral Synthesis

This compound, a β-keto acid with a quaternary stereocenter at the α-position, is a valuable and versatile building block in modern asymmetric synthesis. Its inherent structure allows for the stereocontrolled introduction of a β-hydroxy group, leading to the formation of chiral 1,3-diol derivatives. These motifs are prevalent in a wide array of biologically active molecules, including polyketide natural products, enzyme inhibitors, and pharmaceutical agents. The gem-dimethyl group provides steric hindrance that can influence the stereochemical outcome of reactions at the adjacent carbonyl group, making it an interesting substrate for asymmetric transformations.

This technical guide presents two distinct and robust protocols for the asymmetric synthesis of chiral β-hydroxy acid derivatives starting from this compound. These methods are designed to provide researchers with practical, step-by-step instructions and a thorough understanding of the underlying principles governing the stereoselectivity of these transformations. The protocols detailed herein are:

  • Application Note 1: Biocatalytic Asymmetric Reduction of Ethyl 2,2-Dimethyl-3-oxobutanoate using Saccharomyces cerevisiae (Baker's Yeast). This method leverages the enzymatic machinery of a whole-cell biocatalyst to achieve a highly enantioselective reduction of the ketone functionality. It is an environmentally benign and cost-effective approach to obtaining the corresponding (S)-β-hydroxy ester.

  • Application Note 2: Diastereoselective Aldol Reaction of an N-Acyl Oxazolidinone Derived from this compound. This protocol employs a well-established chiral auxiliary, an Evans oxazolidinone, to direct the stereochemical course of an aldol reaction. This powerful method allows for the creation of two new stereocenters with a high degree of control, yielding a syn-aldol product that can be further elaborated.

These application notes are intended to be self-validating systems, providing not just the procedural steps but also the scientific rationale behind the choice of reagents and reaction conditions, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Application Note 1: Biocatalytic Asymmetric Reduction of Ethyl 2,2-Dimethyl-3-oxobutanoate using Saccharomyces cerevisiae

Scientific Principle and Rationale

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of enantioselective synthesis. Biocatalysis, particularly using whole-cell systems like baker's yeast (Saccharomyces cerevisiae), offers a green and highly selective alternative to traditional chemical reductants.[1][2][3] Baker's yeast contains a multitude of oxidoreductase enzymes that can catalyze the reduction of carbonyl compounds with high enantioselectivity.[4][5][6] The stereochemical outcome of these reductions is often governed by Prelog's rule, which predicts the formation of the (S)-alcohol.[5]

The gem-dimethyl group in the ethyl ester of this compound presents a sterically hindered environment around the ketone. However, the enzymatic active sites of yeast reductases can accommodate such substrates, leading to a highly enantioselective reduction. This protocol outlines the esterification of this compound followed by its biocatalytic reduction.

Experimental Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Biocatalytic Reduction cluster_2 Step 3: Work-up and Purification A This compound C Reflux A->C B Ethanol, H₂SO₄ (cat.) B->C D Ethyl 2,2-dimethyl-3-oxobutanoate C->D G Fermentation (30-37 °C) D->G E Saccharomyces cerevisiae E->G F Sucrose, Water F->G H Ethyl (S)-3-hydroxy-2,2-dimethylbutanoate G->H I Filtration (Celite®) H->I J Extraction (Ethyl Acetate) I->J K Chromatography J->K L Enantiomerically Enriched Product K->L G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Aldol Reaction cluster_2 Step 3: Auxiliary Cleavage A This compound C N-(2,2-dimethyl-3-oxobutanoyl)oxazolidinone A->C B (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, PivCl, Et₃N B->C F Syn-Aldol Adduct C->F D Bu₂BOTf, DIPEA D->F E Aldehyde (R-CHO) E->F H Chiral β-Hydroxy Acid F->H I Recovered Chiral Auxiliary F->I G LiOH, H₂O₂ G->H G->I

References

Troubleshooting & Optimization

Technical Support Center: Preventing Unwanted Decarboxylation of 2,2-Dimethyl-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2,2-Dimethyl-3-oxobutanoic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who work with this and other sensitive β-keto acids. Given its inherent instability, successful experimentation relies on a deep understanding of its chemical behavior. This guide provides field-proven insights and protocols to help you mitigate unwanted decarboxylation, ensuring the integrity of your starting material and the success of your synthetic campaigns.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Instability

This section addresses the most common foundational questions regarding the stability of this compound.

Q1: What is this compound and why is it so prone to decomposition?

A: this compound is a carboxylic acid that also contains a ketone functional group on the third carbon (the β-carbon) relative to the carboxyl group.[1] This specific arrangement, known as a β-keto acid, is the structural reason for its pronounced instability.[2][3] Unlike simple carboxylic acids which are generally stable to heat, β-keto acids readily lose a molecule of carbon dioxide (CO₂) in a reaction called decarboxylation.[4] This process can occur even at room temperature, and it is significantly accelerated by gentle heating.[3] The driving force is the ability of the molecule to form a stable, six-membered cyclic transition state, which dramatically lowers the activation energy for the C-C bond cleavage.[5][6] The product of this decomposition is 3-methyl-2-butanone.

Q2: What is the precise mechanism of decarboxylation for this β-keto acid?

A: The decarboxylation of this compound proceeds through a concerted, intramolecular mechanism involving a cyclic transition state. This pathway avoids the formation of high-energy intermediates like carbanions.[3][7] The process unfolds as follows:

  • Cyclic Conformation: The molecule adopts a conformation where the acidic proton of the carboxyl group is in close proximity to the oxygen of the β-keto group.

  • Intramolecular Proton Transfer: A six-membered ring transition state is formed. In this state, the keto oxygen abstracts the carboxylic proton.

  • Concerted Bond Cleavage: Simultaneously, the C-C bond between the carboxyl group and the α-carbon breaks, releasing CO₂. The electrons from this bond shift to form a new C=C double bond.

  • Enol Intermediate Formation: This concerted process results in the formation of an enol intermediate and a molecule of CO₂.[8]

  • Tautomerization: The enol rapidly tautomerizes to the more stable ketone product, 3-methyl-2-butanone.[9]

Caption: Mechanism of β-Keto Acid Decarboxylation.

Q3: What are the primary experimental factors that accelerate the decarboxylation of this compound?

A: Several factors can significantly increase the rate of decomposition. Controlling these is the key to preserving your compound.

  • Temperature: This is the most critical factor. The rate of decarboxylation increases exponentially with temperature. Even moderate warming during workup or storage can lead to substantial loss of material.

  • Acidic pH: While the reaction proceeds with the neutral carboxylic acid, strongly acidic conditions can catalyze the process.[8][10] Studies on similar molecules have shown that decarboxylation becomes almost immediate at a pH of 2-3.[11]

  • Solvent Choice: The reaction rate can be influenced by the solvent. Non-polar solvents may facilitate the required intramolecular hydrogen bond for the cyclic transition state, whereas polar protic solvents can interfere with it.[3] However, the effect is often less pronounced than that of temperature.[3]

  • Presence of Metal Catalysts: Trace amounts of certain metal ions can catalyze decarboxylation.[12] Ensure all glassware is scrupulously clean and avoid metal spatulas when handling the neat compound.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis, purification, and use of this compound.

Symptom / Issue Potential Cause Recommended Solution & Rationale
Low yield after synthesis/workup; strong odor of 3-methyl-2-butanone. Decarboxylation during the reaction or isolation steps. Maintain strict temperature control. Perform all steps (e.g., ester hydrolysis, acidification, extraction) in an ice-water bath (0-5°C). Use pre-chilled solvents for extractions. The lower kinetic energy minimizes the likelihood of molecules overcoming the activation energy for decarboxylation.[7]
Product decomposes during rotary evaporation. Excessive heat from the water bath. Remove solvent under reduced pressure without heating. Use a high-vacuum pump and, if necessary, a room temperature water bath. The goal is to lower the boiling point of the solvent sufficiently to avoid thermal input to the product. For stubborn solvents, it is better to accept some residual solvent than to heat the sample.
Compound appears oily or impure after purification, even with correct NMR. Presence of the ketone byproduct and residual solvent. Attempt crystallization from a non-polar solvent at low temperature. Dissolve the crude product in a minimal amount of a solvent like cold heptane and store it in a freezer at -15°C or below for 24 hours to induce crystallization.[7] This purifies the acid and significantly enhances its stability for storage.
Inconsistent results in subsequent reactions. Partial decomposition of the starting material during storage. Store the compound under optimal conditions and use it quickly. The crystalline acid should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -15°C or lower.[7] For maximum reproducibility, it is best practice to synthesize the acid and use it immediately in the next step of your reaction sequence.
Reaction fails when using the sodium salt of the acid. The carboxylate anion is significantly less reactive towards decarboxylation. Careful re-acidification is required just before use. The deprotonated carboxylate cannot act as the proton donor in the cyclic mechanism, making it more stable. To use it in a reaction requiring the free acid, acidify an aqueous solution of the salt at 0°C with a pre-chilled acid (e.g., 1M H₂SO₄) to pH ~2, followed by immediate extraction with a cold organic solvent.[7]

Section 3: Recommended Protocols

Adherence to validated protocols is essential for success. The following procedures are designed to maximize the yield and purity of this compound.

Protocol 3.1: Synthesis via Ester Hydrolysis with Minimized Decarboxylation

This protocol describes the saponification of a suitable precursor, such as ethyl 2,2-dimethyl-3-oxobutanoate, followed by a carefully controlled acidic workup.

Step-by-Step Methodology:

  • Saponification: Dissolve the starting β-keto ester (1.0 eq) in an appropriate solvent. Add 1 M NaOH (1.1 eq) dropwise while stirring the mixture in an ice bath (0-5°C). Allow the reaction to stir overnight at room temperature to ensure complete hydrolysis.[7]

  • Removal of Unreacted Ester: Extract the aqueous solution with a non-polar organic solvent (e.g., methyl t-butyl ether, MTBE) to remove any unreacted starting ester.

  • Acidification: Cool the aqueous layer in an ice-salt bath to below 0°C. With vigorous stirring, slowly add pre-chilled 1 M H₂SO₄ until the pH of the solution is approximately 2.[7] CRITICAL STEP: Do not allow the temperature to rise above 5°C during acidification.

  • Extraction: Immediately extract the acidified aqueous layer multiple times (e.g., 10-15 times) with small portions of cold MTBE or another suitable solvent.[7] Multiple extractions are necessary due to the acid's water solubility.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous Na₂SO₄ for 2 hours in a refrigerator. Filter the solution and concentrate the solvent under high vacuum without any external heating.

  • Isolation/Immediate Use: The resulting product can be used immediately as a crude oil or crystallized as described in the troubleshooting guide for purification and storage.

Workflow cluster_hydrolysis Ester Hydrolysis cluster_workup Cold Workup Protocol cluster_final Product Handling ester 1. Dissolve β-Keto Ester naoh 2. Add 1M NaOH dropwise at 0-5°C ester->naoh stir 3. Stir overnight at RT naoh->stir extract_ester 4. Wash with cold MTBE stir->extract_ester acidify 5. Acidify to pH 2 with cold H₂SO₄ (<5°C) extract_ester->acidify extract_acid 6. Extract product with cold MTBE (10x) acidify->extract_acid dry 7. Dry over Na₂SO₄ (cold) extract_acid->dry concentrate 8. Concentrate (no heat) dry->concentrate use_now Use Immediately concentrate->use_now Option A crystallize Crystallize & Store at -15°C concentrate->crystallize Option B

Caption: Workflow for Synthesis and Isolation.

Protocol 3.2: Storage and Handling Recommendations

The stability of this compound is highly dependent on its physical state and storage conditions.

Form of Compound Optimal Temperature Recommended Atmosphere Expected Stability Rationale
Crystalline Solid -15°C or lowerInert (Argon or Nitrogen), DryStable for years[7]The fixed lattice structure of a crystal prevents the molecule from achieving the necessary cyclic transition state for decarboxylation.[7]
Crude Oil / Solution 0 to -20°CInert (Argon or Nitrogen)Unstable; use within hours to daysIn a disordered state (liquid or solution), molecules have the conformational freedom to decarboxylate, even at low temperatures, albeit at a slower rate.

References

Technical Support Center: 2,2-Dimethyl-3-oxobutanoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethyl-3-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile β-keto acid in synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges, with a focus on understanding and mitigating side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound, providing explanations and actionable protocols.

Problem 1: Low or No Yield of the Desired Product, with Significant Formation of 3-Methyl-2-butanone

Plausible Cause: The most common side reaction of β-keto acids is decarboxylation, which is the loss of carbon dioxide to form a ketone.[1] For this compound, this results in the formation of 3-Methyl-2-butanone. This reaction is often accelerated by heat.

Scientific Explanation: The mechanism of decarboxylation for β-keto acids proceeds through a cyclic, six-membered transition state, which is sterically favorable. The presence of the ketone at the β-position facilitates this process by stabilizing the resulting enol intermediate through resonance. This enol then rapidly tautomerizes to the more stable ketone, 3-Methyl-2-butanone.

Troubleshooting Protocol: Minimizing Decarboxylation

  • Temperature Control:

    • Maintain the reaction temperature as low as possible while still allowing the desired transformation to proceed at a reasonable rate.

    • If the reaction requires elevated temperatures, consider using a milder heat source (e.g., an oil bath set to a precise temperature) and monitor the reaction closely by TLC or LC-MS to avoid prolonged heating.

  • pH Control:

    • Avoid strongly acidic or basic conditions if possible, as both can catalyze decarboxylation.

    • If the desired reaction requires acidic or basic conditions, consider using milder reagents or a buffered system.

  • Reaction Time:

    • Minimize the reaction time. Once the reaction has reached completion (as determined by in-process controls), proceed with the workup immediately.

  • Protecting Groups:

    • In multi-step syntheses, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester).[2] Esters are generally more stable to decarboxylation. The acid can be regenerated in a later step under mild conditions.

Problem 2: Formation of High Molecular Weight Byproducts, Especially Under Basic Conditions

Plausible Cause: Self-condensation of this compound can occur, particularly in the presence of a base.[3] This is a type of aldol or Claisen-type condensation where one molecule acts as a nucleophile (as an enolate) and another as an electrophile.

Scientific Explanation: In the presence of a base, the α-proton of the ketone can be abstracted to form an enolate. This enolate can then attack the carbonyl carbon of the carboxylic acid of another molecule. Subsequent reaction steps can lead to a variety of condensed products. Although this compound lacks α-protons on the carbon bearing the methyl groups, the methyl group of the acetyl moiety can be deprotonated to form an enolate.

Troubleshooting Protocol: Preventing Self-Condensation

  • Order of Addition:

    • When performing a reaction with another electrophile, slowly add the this compound or its corresponding base-activated form to a solution of the electrophile. This will keep the concentration of the nucleophilic enolate low and favor the desired cross-reaction over self-condensation.

  • Choice of Base:

    • Use a non-nucleophilic, sterically hindered base, such as lithium diisopropylamide (LDA), to generate the enolate. This can favor the desired reaction pathway and minimize side reactions.

  • Temperature Control:

    • Run the reaction at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and improve selectivity.

Problem 3: Low Yield in a Biginelli Reaction for Pyrimidine Synthesis

Plausible Cause: In the Biginelli reaction, a β-dicarbonyl compound, an aldehyde, and urea or thiourea react to form a dihydropyrimidinone. When using this compound, side reactions such as decarboxylation or competing Hantzsch-type dihydropyridine formation can reduce the yield.[4]

Scientific Explanation: The Biginelli reaction is typically acid-catalyzed.[5] However, the acidic conditions and elevated temperatures often used can promote the decarboxylation of the β-keto acid starting material. Additionally, at higher temperatures, urea can decompose to ammonia, which can then participate in a Hantzsch-type reaction with two equivalents of the β-keto acid and the aldehyde to form a dihydropyridine byproduct.[4]

Troubleshooting Protocol: Optimizing the Biginelli Reaction

  • Catalyst Selection:

    • Use a mild Lewis acid catalyst (e.g., Yb(OTf)₃) or a Brønsted acid under controlled conditions to minimize decarboxylation.[5]

  • Temperature and Reaction Time:

    • Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction progress by TLC to avoid unnecessarily long reaction times. Some Biginelli reactions can be performed at room temperature with the right catalyst.

  • Order of Addition:

    • Consider a stepwise approach where the aldehyde and urea are allowed to react first to form an acyliminium intermediate before the addition of the this compound.

  • Protecting Group Strategy:

    • Consider using the methyl or ethyl ester of this compound as the β-dicarbonyl component. Esters are less prone to decarboxylation under the reaction conditions. The resulting dihydropyrimidinone ester can then be hydrolyzed to the desired carboxylic acid if needed.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound to maintain its stability?

A1: Due to its susceptibility to decarboxylation, this compound should be stored in a tightly sealed container in a refrigerator or freezer at low temperatures (e.g., -20°C to 4°C). It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen.

Q2: How can I purify this compound if it has started to decarboxylate?

A2: Separating this compound from its decarboxylation product, 3-Methyl-2-butanone, can be challenging due to their similar polarities. However, a few methods can be employed:

  • Column Chromatography: Careful column chromatography on silica gel using a gradient elution with a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) may allow for separation. The more polar carboxylic acid should elute later than the less polar ketone.

  • Acid-Base Extraction: Dissolve the mixture in an organic solvent (e.g., diethyl ether) and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while the ketone will remain in the organic layer. The aqueous layer can then be acidified and extracted with an organic solvent to recover the purified acid.

Q3: Can I use this compound in a Knoevenagel condensation?

A3: A Knoevenagel condensation typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). This compound does not have an active methylene group, as the carbon between the carbonyls is quaternary. Therefore, it is not a suitable substrate for a traditional Knoevenagel condensation.

Q4: What analytical techniques are best for monitoring the progress of reactions involving this compound and detecting side products?

A4: A combination of techniques is often ideal:

  • Thin-Layer Chromatography (TLC): A quick and easy method for monitoring the disappearance of starting materials and the appearance of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation or esterification) to increase volatility, GC-MS is excellent for identifying and quantifying both the desired product and volatile byproducts like 3-Methyl-2-butanone.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the desired product and any isolated byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for analyzing the reaction mixture directly without the need for derivatization, allowing for the detection of a wide range of polar and non-polar compounds.

Data and Diagrams

Table 1: Physical Properties of this compound and its Primary Decarboxylation Product

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₆H₁₀O₃130.14Decomposes
3-Methyl-2-butanoneC₅H₁₀O86.1394-95

Diagram 1: Decarboxylation of this compound

Caption: Decarboxylation of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield in Reactions with this compound

G start Low Yield Observed check_decarboxylation Analyze for 3-Methyl-2-butanone (e.g., by GC-MS) start->check_decarboxylation decarboxylation_present Decarboxylation is a major side reaction check_decarboxylation->decarboxylation_present Yes check_condensation Analyze for high MW byproducts (e.g., by LC-MS) check_decarboxylation->check_condensation No optimize_temp Lower reaction temperature decarboxylation_present->optimize_temp optimize_time Reduce reaction time decarboxylation_present->optimize_time use_ester Consider using the ester form decarboxylation_present->use_ester condensation_present Self-condensation is likely check_condensation->condensation_present Yes other_issues Other issues (e.g., catalyst, purity) check_condensation->other_issues No slow_addition Use slow addition of the keto acid condensation_present->slow_addition low_temp Run reaction at low temperature condensation_present->low_temp

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Improving Yield in Reactions with 2,2-Dimethyl-3-oxobutanoic Acid and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2,2-dimethyl-3-oxobutanoic acid. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols designed to address the unique challenges associated with this compound. Our focus is on providing causal explanations for experimental choices to empower you to optimize your reaction yields.

This compound, also known as α,α-dimethylacetoacetic acid, is a β-keto acid.[1] Its structure presents a significant inherent challenge: a predisposition to facile decarboxylation (the loss of CO₂), particularly when heated or exposed to acidic or basic conditions.[2] This guide will address how to either mitigate this decomposition for alternative reactions or leverage it efficiently for high-yield synthesis of its primary derivative, 3,3-dimethyl-2-butanone (pinacolone).[3]

Section 1: Understanding the Core Challenge: Facile Decarboxylation

The primary obstacle to achieving high yields in many reactions involving this compound is its thermal and chemical instability. As a β-keto acid, it can undergo decarboxylation through a low-energy, six-membered cyclic transition state.[2][4] This process does not require harsh conditions and often proceeds readily upon gentle heating.

The reaction proceeds through an enol intermediate, which then tautomerizes to the more stable ketone, 3,3-dimethyl-2-butanone.[4] Understanding this pathway is critical for troubleshooting, as its prevention is key for any reaction that aims to preserve the carboxylic acid moiety.

Caption: Mechanism of β-keto acid decarboxylation.

Section 2: Frequently Asked Questions (FAQs)

Q1: My attempts to synthesize and isolate pure this compound from its ethyl ester result in very low yields and I observe vigorous bubbling. What is happening?

A: You are observing premature decarboxylation. The β-keto acid is likely decomposing as you isolate it. The standard synthesis involves hydrolysis of the corresponding ester (e.g., ethyl 2,2-dimethyl-3-oxobutanoate).[5] The workup, especially acidification to protonate the carboxylate, creates an environment where the unstable β-keto acid readily eliminates CO₂.

  • Expert Recommendation: For reactions where the carboxylic acid moiety is required, it is best to generate the acid in situ at low temperatures (e.g., 0-5 °C) and use it immediately in the subsequent step without attempting full isolation and purification.

Q2: I am trying to perform a Fischer esterification on this compound using methanol and a sulfuric acid catalyst, but my main product is 3,3-dimethyl-2-butanone. How can I improve the ester yield?

A: The conditions for Fischer esterification (strong acid catalyst and heat) are also ideal conditions for decarboxylation.[6] The decarboxylation pathway is kinetically favorable and will likely outcompete the esterification reaction, leading to the formation of pinacolone.

  • Expert Recommendation: Avoid traditional high-temperature, strong-acid methods. Consider milder, alternative esterification protocols that do not require high heat. However, a more robust strategy in synthetic chemistry is to perform reactions on the more stable β-keto ester and then, if necessary, decarboxylate in a final, controlled step.

Q3: What is the most reliable and high-yield method for converting an ester of this compound into 3,3-dimethyl-2-butanone?

A: The Krapcho decarboxylation is the industry-standard method for this transformation.[7][8] It is a robust and high-yielding reaction specifically designed for the dealkoxycarbonylation of esters that have an electron-withdrawing group in the β-position, such as β-keto esters.[7][9] This reaction avoids the need to isolate the unstable intermediate acid.

Q4: I am performing a Krapcho decarboxylation on methyl 2,2-dimethyl-3-oxobutanoate. What are the critical parameters for maximizing yield?

A: Success in a Krapcho reaction hinges on four key parameters:

  • Solvent: A high-boiling, polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is required.[9] DMSO is most common.

  • Salt: A nucleophilic salt, typically a halide like Lithium Chloride (LiCl) or Sodium Chloride (NaCl), is essential.[7] The halide anion attacks the methyl group of the ester in an Sₙ2 reaction.[10][11]

  • Temperature: The reaction requires high temperatures, typically in the range of 140-190 °C, to drive the Sₙ2 reaction and subsequent decarboxylation.[9]

  • Water: A small amount of water is necessary to quench the enolate intermediate formed after decarboxylation.[10] Often, the water present in "wet" DMSO is sufficient.

Section 3: Troubleshooting Guides

Scenario: Low Yield in Decarboxylation to 3,3-Dimethyl-2-butanone

This guide addresses issues when the desired product is the ketone, either from the acid or its ester.

Observation Probable Cause Recommended Solution
Significant starting material remains (ester). Incomplete Krapcho decarboxylation due to insufficient temperature or reaction time.Ensure the internal reaction temperature reaches at least 150 °C (the boiling point of DMSO is ~189 °C). Monitor the reaction by TLC or GC until the starting material is consumed. Methyl esters react faster than ethyl or larger esters.[7][10]
Significant starting material remains (acid). Incomplete decarboxylation due to insufficient heating.If performing a simple thermal decarboxylation, ensure the reaction is heated sufficiently above the decomposition temperature. Refluxing in a high-boiling solvent like toluene can ensure complete reaction.
Reaction is slow or stalls (Krapcho). The salt (e.g., LiCl) may be poorly soluble or inactive. The DMSO may be of poor quality or too dry.Use a fresh, anhydrous bottle of LiCl. Ensure the DMSO is of sufficient quality. While the reaction needs some water, completely anhydrous conditions can hinder the final protonation step.[10]
Formation of unidentified, high-boiling side products. Potential for side reactions at very high temperatures or prolonged reaction times. Aldol condensation of the product ketone can occur under certain conditions.Do not overheat the reaction excessively beyond what is required. Once the reaction is complete by TLC/GC, proceed with the workup promptly.

Section 4: Key Experimental Protocols

Protocol 1: High-Yield Synthesis of 3,3-Dimethyl-2-butanone via Krapcho Decarboxylation

This protocol describes the conversion of methyl 2,2-dimethyl-3-oxobutanoate to 3,3-dimethyl-2-butanone.

Materials:

  • Methyl 2,2-dimethyl-3-oxobutanoate (1.0 eq)

  • Lithium chloride (LiCl, 1.2 eq)

  • Dimethyl sulfoxide (DMSO)

  • Water (H₂O)

  • Diethyl ether or MTBE

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2,2-dimethyl-3-oxobutanoate, lithium chloride, DMSO (approx. 5 mL per gram of ester), and water (0.5 eq).

  • Heating: Heat the mixture in an oil bath to 160-170 °C. The evolution of gas (CO₂) should become apparent.

  • Monitoring: Maintain heating and stirring. Monitor the reaction progress by TLC (staining with permanganate) or GC-MS. The reaction is typically complete within 2-6 hours.

  • Cooling & Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Workup: Pour the cooled reaction mixture into a separatory funnel containing a significant volume of water.

  • Extraction: Extract the aqueous layer three times with diethyl ether or MTBE.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine. This removes residual DMSO and any acidic impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The resulting 3,3-dimethyl-2-butanone can be purified by fractional distillation if necessary.

Krapcho_Workflow A 1. Combine Ester, LiCl, H₂O, and DMSO B 2. Heat to 160-170 °C A->B C 3. Monitor by TLC/GC B->C D 4. Cool to Room Temp C->D Reaction Complete E 5. Aqueous Workup & Extraction D->E F 6. Wash Organic Layer E->F G 7. Dry & Concentrate F->G H 8. Purify by Distillation G->H

Caption: Krapcho decarboxylation experimental workflow.

Section 5: Data Summary

The following table summarizes typical conditions and expected outcomes for the decarboxylation of this compound and its methyl ester.

MethodSubstrateKey ReagentsSolventTemperature (°C)Typical YieldReference
Thermal Decarboxylation β-Keto AcidNone (Heat)High-boiling inert solvent (e.g., Toluene)>100Moderate to Good[2]
Krapcho Decarboxylation β-Keto Ester (Methyl)LiCl, H₂ODMSO150-180Excellent (>90%)[7],[9]
Catalytic Decarboxylation β-Keto AcidMetal Oxides (e.g., ZrO₂)None (Heterogeneous)380-400Good (Gas Phase)[12],[13]

References

Technical Support Center: Degradation Pathways of 2,2-Dimethyl-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2,2-Dimethyl-3-oxobutanoic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental endeavors. While the complete microbial degradation pathway of this compound is an emerging area of research, this resource synthesizes current knowledge from related metabolic pathways to offer a robust framework for your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation significant?

A1: this compound, with the CAS number 98485-46-2, is a keto acid characterized by a quaternary carbon at the alpha position.[1][2][3][4] Its degradation is of interest in several fields. In environmental science, it may be a metabolite in the biodegradation of fuel oxygenates like methyl tert-butyl ether (MTBE), which are significant groundwater contaminants.[5] Understanding its breakdown is crucial for developing effective bioremediation strategies. In drug development, molecules with similar sterically hindered structures are common, and understanding their metabolic fate is essential for assessing drug efficacy and safety.

Q2: Is there a well-established metabolic pathway for this compound?

A2: Currently, a complete, empirically validated metabolic pathway for this compound is not extensively documented in peer-reviewed literature. However, based on the degradation of structurally similar compounds, such as other oxobutanoic acids and metabolites of MTBE, we can propose a putative pathway. This inferred pathway provides a strong foundation for experimental design and hypothesis testing.

Q3: What are the likely initial steps in the degradation of this compound?

A3: The initial steps likely involve either decarboxylation or a reduction of the ketone. Given the presence of a beta-keto group, enzymatic decarboxylation is a plausible initial reaction. Alternatively, a reductase could act on the ketone, forming 2,2-Dimethyl-3-hydroxybutanoic acid. The highly substituted alpha-carbon may pose a steric hindrance to some enzymes.

Q4: What are the key enzymes potentially involved in this degradation pathway?

A4: Based on analogous pathways, the key enzyme classes to investigate would include:

  • Decarboxylases: To remove the carboxyl group.

  • Dehydrogenases/Reductases: To interconvert the keto and hydroxyl groups.

  • Monooxygenases: Potentially involved in cleaving the carbon-carbon bonds, especially if the degradation proceeds through a mechanism similar to MTBE breakdown.[6]

  • CoA Ligases: To activate the acid for further metabolism.

Q5: What are the expected downstream metabolites of this compound degradation?

A5: Following initial enzymatic reactions, downstream metabolism could proceed through pathways similar to those for 2-hydroxyisobutyric acid (2-HIBA), a known metabolite of MTBE degradation.[7][8][9] This would involve the formation of acetone and formyl-CoA, which can then enter central metabolism.[8][9][10]

Proposed Degradation Pathway

The following diagram illustrates a putative degradation pathway for this compound, synthesized from known metabolic routes of structurally related compounds.

G cluster_main Putative Degradation Pathway of this compound A This compound B 3,3-Dimethyl-2-butanone (Pinacolone) A->B Decarboxylase C 2,2-Dimethyl-3-hydroxybutanoic acid A->C Reductase G Central Metabolism B->G Monooxygenase (Hypothesized) D 2-Hydroxyisobutyric acid (2-HIBA) C->D Oxidative Decarboxylation (Hypothesized) E 2-Hydroxyisobutyryl-CoA D->E 2-HIBA-CoA Ligase (HCL) F Acetone + Formyl-CoA E->F 2-Hydroxyisobutyryl-CoA Lyase F->G Various Enzymes

Caption: A proposed metabolic pathway for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the experimental investigation of this compound degradation.

Problem Potential Cause Troubleshooting Steps
No degradation of this compound observed in microbial culture. 1. The microbial strain lacks the necessary enzymes. 2. The compound is toxic to the microorganism at the tested concentration. 3. Sub-optimal culture conditions (pH, temperature, aeration).1. Screen a wider range of microorganisms, particularly those known to degrade MTBE or other branched-chain compounds.[5][11] 2. Perform a toxicity assay with a range of concentrations. 3. Optimize culture conditions.
Accumulation of an unexpected intermediate. 1. A downstream enzyme in the pathway is slow or inhibited. 2. The intermediate is being shunted to a different metabolic pathway.1. Identify the intermediate using techniques like GC-MS or LC-MS. 2. Compare the identified intermediate to the proposed pathway to pinpoint the potential enzymatic bottleneck. 3. Assay for the activity of the suspected downstream enzyme.
Low activity of a purified enzyme with this compound as a substrate. 1. The enzyme has low specificity for this substrate. 2. Incorrect assay conditions (pH, temperature, cofactors). 3. The enzyme is not the primary one responsible for the initial degradation step.1. Test the enzyme with a range of structurally similar substrates to assess its specificity. 2. Optimize the enzyme assay conditions. 3. Fractionate the cell-free extract to identify other enzymes with higher activity.
Difficulty in quantifying this compound. 1. The compound is volatile or thermally labile. 2. Lack of a suitable analytical standard.1. Use a less harsh analytical method, such as LC-MS, instead of GC-MS which may require derivatization. 2. Synthesize and purify a standard for quantification.

Experimental Protocols

Protocol 1: Screening Microorganisms for Degradation of this compound

Objective: To identify microbial strains capable of utilizing this compound as a carbon source.

Materials:

  • Microbial isolates (e.g., from MTBE-contaminated sites)

  • Basal salt medium (BSM)

  • Sterile this compound solution (filter-sterilized)

  • Shaking incubator

  • Spectrophotometer

  • LC-MS or GC-MS for substrate quantification

Procedure:

  • Prepare BSM and dispense into sterile culture tubes or flasks.

  • Spike the BSM with this compound to a final concentration of 1 mM.

  • Inoculate the tubes/flasks with individual microbial isolates. Include a negative control (no inoculum) and a positive control (if a known degrader is available).

  • Incubate at the optimal growth temperature for the microorganisms with shaking.

  • Monitor microbial growth by measuring optical density (e.g., at 600 nm) over time.

  • At various time points, collect samples and analyze the concentration of this compound using an appropriate analytical method to confirm degradation.

Caption: Workflow for screening microbial degradation of this compound.

Protocol 2: Enzyme Assay for a Putative Decarboxylase

Objective: To determine if a cell-free extract contains decarboxylase activity towards this compound.

Materials:

  • Cell-free extract from a potential degrading microorganism

  • Reaction buffer (e.g., phosphate buffer, pH 7.0)

  • This compound solution

  • Headspace vials

  • Gas chromatograph (GC) with a suitable detector (e.g., FID)

Procedure:

  • Grow the microbial strain in the presence of this compound to induce the relevant enzymes.

  • Prepare a cell-free extract by sonication or French press, followed by centrifugation.

  • Set up the enzyme reaction in a sealed headspace vial containing the reaction buffer, cell-free extract, and this compound. Include a boiled enzyme control.

  • Incubate the reaction at an optimal temperature.

  • At various time points, analyze the headspace for the formation of the expected decarboxylation product (3,3-Dimethyl-2-butanone) using GC.

  • Quantify the product formation to determine the enzyme activity.

References

Technical Support Center: Optimizing Reaction Conditions for 2,2-Dimethyl-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethyl-3-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its synthesis and handling. Our focus is on providing practical, experience-driven advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and reliable method for synthesizing this compound is through the hydrolysis of its corresponding ester, typically ethyl or methyl 2,2-dimethyl-3-oxobutanoate.[1] This precursor ester is generally prepared via the acetoacetic ester synthesis, which involves the dialkylation of a β-ketoester like ethyl acetoacetate.[2]

The overall process can be visualized as a two-stage approach:

  • Alkylation: Formation of the quaternary α-carbon by treating an acetoacetic ester with a base and an alkylating agent (in this case, methyl iodide or a similar methyl source).

  • Hydrolysis: Conversion of the resulting ester to the target carboxylic acid, typically under acidic or basic conditions.[3]

Q2: My final product seems to be contaminated with 3-methyl-2-butanone. What is causing this?

A2: The presence of 3-methyl-2-butanone is a classic sign of premature decarboxylation of your target compound. This compound is a β-keto acid, a class of compounds known for their thermal instability.[4] Upon heating, these molecules readily lose carbon dioxide (CO₂) through a cyclic, six-membered transition state to form an enol, which then tautomerizes to the corresponding ketone.[5][6]

To mitigate this, it is crucial to maintain low temperatures throughout the synthesis, purification, and storage of the acid.

Q3: Can I directly alkylate 3-oxobutanoic acid to get to the target molecule?

A3: Direct alkylation of 3-oxobutanoic acid is generally not a viable strategy. The carboxylic acid proton is the most acidic proton in the molecule. Treatment with a base will deprotonate the carboxyl group, forming a carboxylate anion. This deactivates the α-position towards the desired nucleophilic attack on an alkyl halide.[7][8] The recommended approach is to use an ester derivative, such as ethyl acetoacetate, to protect the carboxylic acid functionality, allowing for efficient alkylation at the α-carbon. The ester can then be hydrolyzed in a subsequent step to yield the desired carboxylic acid.[2][3]

Troubleshooting Guide

Problem 1: Low Yield of this compound
Potential Cause Explanation & Troubleshooting Steps
Incomplete Hydrolysis of the Ester Precursor The conversion of ethyl or methyl 2,2-dimethyl-3-oxobutanoate to the carboxylic acid may be incomplete. Solution: 1. Extend Reaction Time: Monitor the reaction by TLC or ¹H NMR to ensure the disappearance of the starting ester. 2. Increase Reagent Concentration: If using basic hydrolysis (saponification), ensure at least one equivalent of base (e.g., NaOH or KOH) is used. For acid-catalyzed hydrolysis, a higher concentration of a strong acid like HCl or H₂SO₄ may be required.[9] 3. Consider Solvent Effects: The choice of solvent can influence hydrolysis rates. Aqueous co-solvent systems are typically employed.[10]
Product Loss During Workup The product may be lost during the aqueous workup and extraction steps due to its water solubility. Solution: 1. Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with NaCl to decrease the solubility of the organic acid. 2. Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to maximize recovery. 3. pH Adjustment: Ensure the aqueous layer is acidified well below the pKa of the carboxylic acid (typically to pH 1-2) to ensure it is in its neutral, more organic-soluble form before extraction.
Significant Decarboxylation As discussed in the FAQs, elevated temperatures during hydrolysis or purification will lead to the loss of CO₂ and the formation of 3-methyl-2-butanone.[4][6][11] Solution: 1. Low-Temperature Hydrolysis: If possible, conduct the hydrolysis at room temperature or slightly elevated temperatures (e.g., 40-50°C), accepting a longer reaction time. 2. Avoid Distillation: Do not attempt to purify the final acid by distillation, as this will almost certainly lead to complete decarboxylation. 3. Use Low-Temperature Evaporation: When removing the extraction solvent, use a rotary evaporator with a low-temperature water bath (≤ 30-40°C).
Problem 2: Incomplete Dialkylation of the Acetoacetic Ester Precursor
Potential Cause Explanation & Troubleshooting Steps
Insufficient Base or Alkylating Agent To form the quaternary center, two equivalents of both the base and the alkylating agent are required relative to the starting acetoacetic ester. Solution: Ensure you are using a slight excess of a strong base (e.g., sodium ethoxide) and methyl iodide for each of the two alkylation steps.
Steric Hindrance The second alkylation is generally slower than the first due to increased steric hindrance. Solution: 1. Allow for Longer Reaction Times: Give the second alkylation step sufficient time to proceed to completion. 2. Use a Stronger Base: For the second alkylation, a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be necessary to fully deprotonate the mono-alkylated intermediate.[2]
Competing Reactions The enolate can also act as a nucleophile towards the ester carbonyl of another molecule (Claisen condensation), although this is less of an issue with the highly reactive alkylating agent. Solution: Maintain a low reaction temperature and add the alkylating agent promptly after the formation of the enolate.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,2-Dimethyl-3-oxobutanoate

This protocol is a representative procedure for the dialkylation of ethyl acetoacetate.

  • Step 1 (First Alkylation): To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add ethyl acetoacetate (1.0 eq) dropwise at 0°C. Stir for 30 minutes.

  • Step 2: Add methyl iodide (1.1 eq) dropwise, maintaining the temperature below 10°C. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates the consumption of the starting material.

  • Step 3 (Second Alkylation): Cool the reaction mixture back to 0°C and add a second portion of sodium ethoxide (1.1 eq). Stir for 30-60 minutes.

  • Step 4: Add a second portion of methyl iodide (1.1 eq) dropwise at 0°C. Allow the mixture to stir at room temperature overnight.

  • Step 5 (Workup): Quench the reaction with a saturated aqueous solution of NH₄Cl. Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3x).

  • Step 6 (Purification): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by vacuum distillation to obtain pure ethyl 2,2-dimethyl-3-oxobutanoate.

Protocol 2: Hydrolysis to this compound

This protocol outlines the saponification of the ester followed by acidification.

  • Step 1 (Saponification): Dissolve ethyl 2,2-dimethyl-3-oxobutanoate (1.0 eq) in a mixture of ethanol and water. Add a solution of sodium hydroxide (1.5 eq) in water.

  • Step 2: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting ester.

  • Step 3 (Workup): Once the reaction is complete, remove the ethanol using a rotary evaporator at low temperature (<40°C).

  • Step 4 (Acidification): Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of cold, concentrated HCl.

  • Step 5 (Extraction): Extract the acidified solution promptly with cold ethyl acetate (4x).

  • Step 6 (Final Steps): Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure at a bath temperature no higher than 30°C. The resulting oil or solid is the desired product, which should be used immediately or stored under inert gas at low temperature.

Visualizations and Data

Workflow and Mechanistic Diagrams

Synthesis_Workflow cluster_alkylation Stage 1: Dialkylation cluster_hydrolysis Stage 2: Hydrolysis Ethyl Acetoacetate Ethyl Acetoacetate Mono-methylated Intermediate Mono-methylated Intermediate Ethyl Acetoacetate->Mono-methylated Intermediate 1. NaOEt 2. MeI Ethyl 2,2-Dimethyl-3-oxobutanoate Ethyl 2,2-Dimethyl-3-oxobutanoate Mono-methylated Intermediate->Ethyl 2,2-Dimethyl-3-oxobutanoate 1. NaOEt 2. MeI Sodium 2,2-Dimethyl-3-oxobutanoate Sodium 2,2-Dimethyl-3-oxobutanoate Ethyl 2,2-Dimethyl-3-oxobutanoate->Sodium 2,2-Dimethyl-3-oxobutanoate NaOH, H₂O/EtOH This compound This compound Sodium 2,2-Dimethyl-3-oxobutanoate->this compound HCl (aq)

Caption: General workflow for the synthesis of this compound.

Decarboxylation_Mechanism cluster_mechanism Decarboxylation of a β-Keto Acid start This compound ts Six-membered Transition State start->ts Heat (Δ) enol Enol Intermediate ts->enol co2 + CO₂ ts->co2 ketone 3-Methyl-2-butanone (Ketone Product) enol->ketone Tautomerization

Caption: Mechanism of thermal decarboxylation of this compound.

References

Technical Support Center: Purification of 2,2-Dimethyl-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,2-Dimethyl-3-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from this valuable β-keto acid. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.

Introduction to Purification Challenges

This compound, a member of the β-keto acid family, presents unique purification challenges primarily due to its inherent chemical instability. The presence of both a ketone and a carboxylic acid functional group makes the molecule susceptible to decarboxylation, particularly under thermal stress or harsh pH conditions.[1] Understanding and mitigating this degradation pathway is paramount for obtaining a high-purity product. This guide will walk you through common issues and provide robust protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: If the synthesis proceeds via the hydrolysis of an ester precursor, such as ethyl 2,2-dimethyl-3-oxobutanoate, you may have residual ester in your crude product.[2]

  • Decarboxylation Product: The most prevalent impurity is often the decarboxylation product, 3,3-dimethyl-2-butanone (also known as pinacolone). This is due to the inherent instability of the β-keto acid functionality.[2][3]

  • Solvent Residues: Residual solvents from the reaction or work-up, such as methyl t-butyl ether (MTBE) or heptane, may be present.[2]

  • Byproducts from Side Reactions: Depending on the specific synthetic conditions, other byproducts may form. For instance, in syntheses involving acetoacetic esters, self-condensation products can arise.[4]

Q2: My purified product is an oil, but I've seen reports of it being a crystalline solid. What could be the issue?

A2: this compound has a low melting point and is known to be extremely hygroscopic.[2] The presence of even minor impurities or absorbed atmospheric moisture can significantly depress the melting point, causing it to appear as an oil or a waxy solid at room temperature. Ensuring a completely anhydrous workup and storage environment is critical for obtaining a crystalline product.

Q3: I'm observing significant product loss during purification. What are the likely causes?

A3: Significant product loss is most commonly attributed to decarboxylation. Heating the compound, especially in the presence of acidic or basic residues, will accelerate the loss of carbon dioxide to form 3,3-dimethyl-2-butanone.[5] Losses can also occur during aqueous workups if the pH is not sufficiently acidic to ensure the carboxylic acid is fully protonated, leading to partitioning into the aqueous phase.

Troubleshooting Purification Methods

This section provides detailed protocols and troubleshooting advice for the most common purification techniques applicable to this compound.

Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities, provided a suitable solvent system can be identified. The key is to find a solvent (or solvent pair) in which the keto acid is soluble at elevated temperatures but sparingly soluble at lower temperatures.

A proven method for the crystallization of this compound involves a mixed solvent system of heptane and diethyl ether.[2]

  • Dissolution: In a clean, dry flask, dissolve the crude this compound in a minimal amount of diethyl ether at room temperature.

  • Induce Precipitation: Slowly add anhydrous heptane to the solution with gentle swirling until the solution becomes faintly turbid.

  • Cooling & Crystallization: Place the flask in a freezer at -15 °C for 24 hours to facilitate the formation of crystals.[2]

  • Isolation: Quickly collect the crystals by vacuum filtration, washing them with a small amount of cold heptane.

  • Drying: Dry the crystals under high vacuum in an ice bath to remove residual solvent.[2]

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent system. Impurities are preventing crystallization.Use a lower boiling point solvent system if possible. Try to further purify the crude material by another method (e.g., extraction) before attempting recrystallization.
No Crystal Formation The solution is not supersaturated.Reduce the amount of solvent used for dissolution. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal if available.
Low Recovery The compound has significant solubility in the cold solvent.Ensure the crystallization mixture is thoroughly chilled before filtration. Minimize the amount of cold solvent used for washing the crystals.
Vacuum Distillation

Vacuum distillation can be an effective method for separating this compound from non-volatile impurities. However, due to its thermal lability, this must be performed with great care to minimize decarboxylation.

  • Apparatus: Use a short-path distillation apparatus to minimize the residence time of the compound at elevated temperatures.

  • Vacuum: A high vacuum (typically <1 mmHg) is essential to lower the boiling point.

  • Heating: Use a well-controlled heating mantle and stir the material to ensure even heating and prevent bumping.

  • Temperature Control: Slowly increase the temperature until distillation begins. The goal is to find the lowest possible temperature at which the compound distills at a reasonable rate. For analogous compounds, boiling points are significantly reduced under vacuum.

  • Collection: Collect the distillate in a flask cooled with an ice bath to rapidly cool the purified product and prevent decomposition.

Troubleshooting Vacuum Distillation:

Problem Possible Cause Solution
Product Decomposes The distillation temperature is too high.Improve the vacuum to further lower the boiling point. Use a shorter path distillation head. Ensure the heating is gradual and uniform.
Bumping Uneven heating of the viscous liquid.Use a magnetic stir bar or an ebulliator to ensure smooth boiling.
No Distillation The vacuum is not low enough, or the temperature is too low.Check the vacuum system for leaks. Gradually and cautiously increase the heating mantle temperature.
Column Chromatography

Column chromatography can be used to separate this compound from less polar impurities. Given the polar nature of the carboxylic acid, a polar stationary phase like silica gel is appropriate.

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. Due to the acidity of the compound, adding a small amount of acetic acid (0.1-1%) to the eluent can improve peak shape and prevent tailing.[6]

  • Loading: Dissolve the crude material in a minimal amount of the initial, less polar eluent and load it onto the column.

  • Elution: Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes with 0.1% acetic acid) and gradually increase the polarity to elute the desired compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

Troubleshooting Column Chromatography:

Problem Possible Cause Solution
Poor Separation The eluent system is not optimized.Use TLC to screen for a solvent system that gives good separation (Rf of the target compound around 0.3-0.4).
Compound Streaking The compound is interacting strongly with the acidic silica gel.Add a small percentage of a volatile acid (e.g., acetic acid) to the eluent system.
Compound Stuck on Column The eluent is not polar enough.Gradually increase the polarity of the eluent. A final flush with a more polar solvent like methanol may be necessary to elute highly retained compounds.

Purity Assessment

Accurate assessment of purity is crucial. The following are recommended analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of this compound. The presence of impurities can be detected by characteristic signals. For example, the decarboxylation product, 3,3-dimethyl-2-butanone, will show distinct signals that can be compared to reference spectra.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of carboxylic acids by GC-MS can be challenging due to their polarity and thermal lability. Derivatization is often necessary to convert the acid into a more volatile and stable ester.

A common method is silylation, which converts the carboxylic acid to a trimethylsilyl (TMS) ester.

  • Sample Preparation: Place a small, accurately weighed amount of the sample in a GC vial.

  • Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a suitable solvent like pyridine or acetonitrile.

  • Reaction: Cap the vial and heat at 60-70 °C for 30 minutes.

  • Analysis: After cooling, the sample can be directly injected into the GC-MS.

The mass spectrum of the derivatized product can be used for identification. The presence of the derivatized decarboxylation product can also be monitored.[2][9]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is well-suited for the analysis of polar compounds like keto acids.

  • Column: A C18 column is a good starting point.[10]

  • Mobile Phase: A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is typically used. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid and achieving good peak shape.[5][11]

  • Detection: UV detection at a wavelength around 210 nm is suitable for the carbonyl chromophore.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization (Heptane/Diethyl Ether) Crude->Recrystallization Minor Impurities Distillation Vacuum Distillation (Short Path) Crude->Distillation Non-Volatile Impurities Chromatography Column Chromatography (Silica Gel) Crude->Chromatography Polarity-Based Separation Pure_Product High-Purity Product Recrystallization->Pure_Product Distillation->Pure_Product Chromatography->Pure_Product Analysis Purity Assessment (NMR, GC-MS, HPLC) Pure_Product->Analysis

Caption: A decision-making workflow for selecting the appropriate purification method.

Logical Troubleshooting Diagram

Troubleshooting start Low Purity or Yield check_decarboxylation Evidence of Decarboxylation? (e.g., 3,3-dimethyl-2-butanone detected) start->check_decarboxylation reduce_heat Reduce Temperature in all steps (Distillation, Drying) check_decarboxylation->reduce_heat Yes check_workup Aqueous Workup Issues? check_decarboxylation->check_workup No end Improved Purity/Yield reduce_heat->end acidify Ensure pH < 2 during extraction check_workup->acidify Yes check_crystallization Crystallization Failure? check_workup->check_crystallization No acidify->end optimize_solvent Optimize Solvent System (e.g., adjust heptane/ether ratio) check_crystallization->optimize_solvent Yes check_crystallization->end No optimize_solvent->end

Caption: A logical flowchart for troubleshooting common purification issues.

References

Technical Support Center: Managing the Temperature Sensitivity of 2,2-Dimethyl-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethyl-3-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice for managing the inherent temperature sensitivity of this compound. As a β-keto acid, this compound is susceptible to decarboxylation, a critical factor to control for ensuring experimental accuracy and reproducibility.

Understanding the Core Issue: Thermal Decarboxylation

This compound belongs to a class of molecules known as β-keto acids. The defining structural feature of these compounds is a ketone group positioned at the β-carbon relative to a carboxylic acid group. This specific arrangement facilitates a facile decarboxylation reaction upon heating, leading to the loss of carbon dioxide (CO₂) and the formation of a ketone.[1][2]

The generally accepted mechanism for this reaction involves a cyclic, concerted transition state.[3] This process can occur even at moderate temperatures, making the handling and storage of this compound a critical consideration for maintaining its integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound?

The primary degradation product resulting from thermal decarboxylation is 3-methyl-2-butanone (also known as methyl isopropyl ketone), with the concurrent release of carbon dioxide.[4]

Q2: What are the recommended storage conditions for this compound?

To minimize thermal degradation, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C . For long-term storage, some sources suggest freezing at -20°C.[5] It is crucial to prevent exposure to moisture, as protic solvents can disrupt the intramolecular hydrogen bonding that stabilizes the molecule.[3][5]

Q3: Can I handle this compound at room temperature for short periods?

While short exposure to ambient temperatures for weighing and solution preparation is generally acceptable, prolonged periods at room temperature should be avoided. The rate of decarboxylation is temperature-dependent; therefore, minimizing time at elevated temperatures is crucial. Some β-keto acids, like acetoacetic acid, can decarboxylate even at room temperature.[3]

Q4: How does the solvent affect the stability of this compound?

The choice of solvent can influence the rate of decarboxylation. Non-polar solvents may favor the enol form, which is involved in the cyclic transition state of decarboxylation.[3] Conversely, protic solvents can interfere with the internal hydrogen bonding of the enol form, potentially affecting the reaction rate.[3] It is advisable to conduct preliminary stability studies in your specific experimental solvent system.

Q5: Are there any known incompatibilities with common laboratory reagents?

Strong bases can promote retro-condensation reactions in β-keto acids.[5] Additionally, as with most organic acids, it should be considered incompatible with strong oxidizing agents and strong bases. Always consult a comprehensive chemical compatibility chart when planning experiments.[6][7]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.
  • Potential Cause: Degradation of this compound stock solution or during the experiment.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution from solid material stored under recommended conditions.

    • Analyze Purity: Use an appropriate analytical method, such as ¹H NMR or HPLC, to check the purity of both the solid material and the prepared stock solution. Look for the presence of 3-methyl-2-butanone.

    • Minimize Heat Exposure: During your experiment, use an ice bath to keep solutions containing this compound cool, especially during long incubation periods.

    • pH Considerations: Be mindful of the pH of your reaction mixture. While detailed studies on this specific molecule are limited, the stability of related keto acids can be pH-dependent.

Issue 2: Appearance of an unexpected peak in my analytical chromatogram (e.g., HPLC, GC).
  • Potential Cause: The unexpected peak is likely the degradation product, 3-methyl-2-butanone.

  • Troubleshooting Steps:

    • Confirm Identity: If using mass spectrometry detection, check for the mass of 3-methyl-2-butanone (molecular weight: 86.13 g/mol ). If using other detection methods, consider running a standard of 3-methyl-2-butanone to confirm the retention time.

    • Review Experimental Conditions: Assess your experimental protocol for any steps that may have introduced excessive heat or prolonged exposure to non-ideal conditions.

    • Forced Degradation Study: To definitively identify degradation products, you can perform a forced degradation study by intentionally heating a sample of this compound and analyzing the resulting mixture.[8][9]

Data Presentation

Table 1: Recommended Storage and Handling Parameters for this compound

ParameterRecommendationRationale
Storage Temperature 2-8°C (short-term), -20°C (long-term)To minimize the rate of thermal decarboxylation.[5]
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent potential oxidative degradation.
Container Tightly sealed, opaqueTo protect from moisture and light.
Handling Minimize time at ambient temperatureDecarboxylation is temperature-dependent.
Solvents Use aprotic solvents where possibleProtic solvents may influence the rate of decarboxylation.[3]

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary degradation product, 3-methyl-2-butanone.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: 300 MHz or higher is recommended.

    • Acquisition Parameters: Standard ¹H acquisition parameters are generally sufficient.

  • Data Analysis:

    • This compound: Look for characteristic peaks, including a singlet for the acetyl protons and a singlet for the dimethyl protons.

    • 3-methyl-2-butanone: The presence of this degradation product will be indicated by a singlet for the acetyl protons and a doublet and septet for the isopropyl group.

    • Quantification: The relative integration of the peaks corresponding to the parent compound and the degradation product can be used to estimate the purity.

Protocol 2: Stability-Indicating HPLC Method Development (Starting Point)

This protocol outlines a starting point for developing a stability-indicating HPLC method to separate this compound from its degradation products.[10][11][12]

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A gradient elution is recommended to ensure separation of the more polar acid from the less polar ketone.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Start with a gradient of 5-95% B over 15 minutes.

  • Detection:

    • UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxylic acid and ketone functionalities.

  • Method Validation:

    • Perform a forced degradation study (acidic, basic, oxidative, and thermal stress) to generate degradation products and ensure the method can separate them from the parent peak.

    • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[9]

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare solutions of this compound in relevant solvents stress Incubate solutions at various temperatures (e.g., 4°C, 25°C, 40°C) prep->stress sample Withdraw aliquots at defined time points (e.g., 0, 1, 4, 8, 24 hours) stress->sample analysis Analyze aliquots by a stability-indicating method (e.g., HPLC, NMR) sample->analysis quantify Quantify the remaining parent compound and the formation of 3-methyl-2-butanone analysis->quantify kinetics Determine the rate of degradation quantify->kinetics

Caption: Workflow for assessing the stability of this compound.

G cluster_pathway Decarboxylation Pathway start This compound ts Cyclic Transition State start->ts Heat enol Enol Intermediate ts->enol co2 + CO2 product 3-methyl-2-butanone enol->product Tautomerization

Caption: Thermal decarboxylation of this compound.

References

Technical Support Center: Byproduct Formation in 2,2-Dimethyl-3-oxobutanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 2,2-dimethyl-3-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile β-keto acid. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes. Our approach is grounded in mechanistic principles and practical, field-tested solutions.

Introduction: The Chemistry of this compound

This compound is a valuable building block in organic synthesis, prized for its ability to undergo decarboxylation to generate a substituted ketone, 3,3-dimethyl-2-butanone (pinacolone). This transformation is a cornerstone of various synthetic strategies. However, like many chemical reactions, those involving this β-keto acid are not without their challenges. Understanding the potential side reactions is crucial for achieving high yields and purity. This guide will focus on the primary reaction—decarboxylation—and its associated byproducts, offering solutions to common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My decarboxylation of this compound is sluggish and gives a low yield of 3,3-dimethyl-2-butanone. What are the likely causes and how can I improve it?

A1: A low yield in the decarboxylation of this compound can stem from several factors, primarily related to reaction conditions and the inherent stability of the starting material under certain conditions.

Causality: The decarboxylation of β-keto acids proceeds through a cyclic, concerted transition state, leading to an enol intermediate that tautomerizes to the ketone.[1] The efficiency of this process is highly dependent on temperature and the solvent system used. Insufficient heat will result in a slow reaction rate, while improper solvent choice can hinder the formation of the necessary cyclic transition state.

Troubleshooting Protocol:

  • Temperature Optimization: Ensure the reaction is heated sufficiently. Decarboxylation of β-keto acids typically requires elevated temperatures.[2] Start with a reaction temperature of around 100-120 °C and monitor the reaction progress by TLC or GC-MS. A gradual increase in temperature may be necessary, but be mindful of potential side reactions at excessively high temperatures.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate. Non-polar, aprotic solvents are often preferred as they do not interfere with the intramolecular hydrogen bonding required for the cyclic transition state. Protic solvents can solvate the carbonyl and carboxylic acid groups, disrupting this internal hydrogen bond.[1] Consider switching to a high-boiling point aprotic solvent like toluene or xylene.

  • Acid/Base Catalysis: While often thermally induced, the decarboxylation can sometimes be facilitated by acid catalysis. A catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid, can sometimes accelerate the reaction. However, be cautious as acidic conditions can also promote other side reactions.

Logical Workflow: Optimizing Decarboxylation

cluster_start Low Yield of Ketone cluster_troubleshooting Troubleshooting Steps cluster_outcome Expected Outcome start Low Yield of 3,3-dimethyl-2-butanone temp Increase Temperature (e.g., 100-140 °C) start->temp Primary Action solvent Change to Aprotic Solvent (e.g., Toluene, Xylene) temp->solvent If still slow outcome Improved Yield of 3,3-dimethyl-2-butanone temp->outcome catalyst Consider Acid Catalyst (e.g., p-TsOH) solvent->catalyst For difficult cases solvent->outcome catalyst->outcome

Caption: Troubleshooting workflow for low decarboxylation yield.

Q2: I am observing a significant amount of starting material being reformed, and my reaction mixture contains acetone and other unexpected byproducts. What is happening?

A2: The reappearance of starting material-like compounds and the presence of smaller ketones like acetone strongly suggest a retro-Claisen condensation is occurring.

Causality: The Claisen condensation is a reversible reaction.[3] The retro-Claisen reaction is the cleavage of a β-dicarbonyl compound, in this case, your β-keto acid, back into its constituent ester (or carboxylic acid) and ketone components.[4] This is particularly favorable under basic conditions, but can also be promoted by heat. In the case of this compound, a retro-Claisen reaction would lead to the formation of acetate (or acetic acid) and the enolate of 3,3-dimethyl-2-butanone, which can then participate in other reactions or decompose.

Troubleshooting Protocol:

  • Control pH: If your reaction conditions are basic, this is the most likely culprit. The decarboxylation is best carried out under neutral or slightly acidic conditions to disfavor the retro-Claisen pathway. If a base was used in a previous step, ensure it is fully neutralized before heating.

  • Moderate Temperature: While heat is required for decarboxylation, excessive temperatures can promote the retro-Claisen reaction. Aim for the lowest temperature at which decarboxylation proceeds at a reasonable rate.

  • Anhydrous Conditions: The presence of water can facilitate the hydrolysis of intermediates and potentially promote the retro-Claisen reaction, especially under basic conditions. Ensure your solvent and reagents are dry.

Reaction Mechanism: Decarboxylation vs. Retro-Claisen

cluster_main Main Reaction Pathways cluster_products Products start This compound decarboxylation Decarboxylation (Heat, Neutral/Acidic) start->decarboxylation Desired Path retro_claisen Retro-Claisen (Base, High Heat) start->retro_claisen Side Reaction ketone 3,3-Dimethyl-2-butanone (Desired Product) decarboxylation->ketone byproducts Acetate + Ketone Fragments (Undesired Byproducts) retro_claisen->byproducts

Caption: Competing pathways of decarboxylation and retro-Claisen.

Q3: During the decarboxylation of this compound in the presence of bromine, I isolated 3-methyl-3-bromo-2-butanone instead of the expected ketone. Why did this happen?

A3: This is a known side reaction that occurs when the decarboxylation is performed in the presence of an electrophile like bromine.

Causality: The decarboxylation of a β-keto acid proceeds through an enol intermediate.[1] Enols are nucleophilic at the α-carbon and will react readily with electrophiles. In the presence of bromine, the enol intermediate is trapped by bromination before it can tautomerize to the ketone.[5]

Troubleshooting and Synthetic Utility:

  • Prevention: If the brominated byproduct is undesired, ensure that no electrophilic reagents are present during the decarboxylation step. If bromine was used in a prior step, it must be completely quenched or removed before heating.

  • Synthetic Application: This reaction can be used synthetically to produce α-haloketones. If this is the desired product, the reaction can be optimized by slowly adding the β-keto acid to a solution of bromine in a suitable solvent at a temperature sufficient for decarboxylation.

Experimental Protocol: Decarboxylation to 3,3-dimethyl-2-butanone

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Solvent: Add a high-boiling aprotic solvent such as toluene (5-10 mL per gram of starting material).

  • Heating: Heat the mixture to reflux (approx. 110 °C for toluene) and monitor the reaction by TLC or GC for the disappearance of the starting material. The evolution of CO₂ gas should be observed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The toluene can be removed under reduced pressure.

  • Purification: The crude 3,3-dimethyl-2-butanone can be purified by distillation.

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₆H₁₀O₃130.14Decomposes
3,3-Dimethyl-2-butanoneC₆H₁₂O100.16113-114

Data and Spectra for Product Characterization

The primary product of the decarboxylation of this compound is 3,3-dimethyl-2-butanone (pinacolone). Below are expected spectral characteristics to aid in its identification.

Table 2: Spectroscopic Data for 3,3-Dimethyl-2-butanone

Spectroscopic TechniqueKey Features
¹H NMR (CDCl₃)δ ~2.1 (s, 3H, -C(O)CH₃), δ ~1.2 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃)δ ~212 (C=O), δ ~45 (quaternary C), δ ~26 (tert-butyl CH₃), δ ~24 (acetyl CH₃)
IR (neat)~1710 cm⁻¹ (C=O stretch)
Mass Spec (EI)m/z 100 (M⁺), 85, 57 (base peak, [C(CH₃)₃]⁺)

References

Technical Support Center: Stability of 2,2-Dimethyl-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethyl-3-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. Here you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound?

The primary stability concern for this compound, like other β-keto acids, is its susceptibility to decarboxylation, especially when heated.[1][2][3] This chemical transformation results in the loss of carbon dioxide (CO₂) and the formation of 3-methyl-2-butanone. This degradation pathway is intrinsic to its molecular structure and is a critical factor to consider in its handling, storage, and experimental use.

Q2: How does the solvent choice impact the stability of this compound?

The choice of solvent can influence the rate of decarboxylation, although the effect of solvent polarity is not as pronounced as one might expect for reactions involving charged intermediates.[4] This is because the decarboxylation of β-keto acids proceeds through a neutral, cyclic transition state.[1][4]

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding and may slightly alter the rate of decarboxylation. In aqueous solutions, the stability is pH-dependent, with the acidic form decarboxylating faster than the corresponding carboxylate anion.

  • Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, THF): These solvents do not have O-H or N-H bonds and thus cannot act as hydrogen bond donors.[5][6][7] The stability in these solvents will largely depend on the temperature and the presence of any acidic or basic impurities.

  • Nonpolar Aprotic Solvents (e.g., toluene, hexane): In these solvents, the rate of decarboxylation is generally slow at room temperature, but will increase with heating.

Q3: What is the effect of pH on the stability of this compound in aqueous solutions?

In aqueous media, the pH plays a crucial role in the stability of this compound. The un-ionized carboxylic acid form is more prone to decarboxylation than its conjugate base, the carboxylate anion. Therefore, at lower pH values (acidic conditions), the rate of degradation is expected to be higher. As the pH increases (alkaline conditions), the equilibrium shifts towards the more stable carboxylate form, and the rate of decarboxylation decreases.

Q4: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound as a solid in a tightly sealed container at low temperatures (-20°C is preferable) and under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. For solutions, it is advisable to prepare them fresh and use them promptly. If short-term storage of a solution is necessary, it should be kept at a low temperature (2-8°C).

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent analytical results (e.g., varying concentrations in replicate samples) 1. Degradation during sample preparation: The compound may be decarboxylating due to elevated temperatures, prolonged exposure to certain solvents, or inappropriate pH. 2. Inaccurate weighing of a hygroscopic solid: The compound may have absorbed moisture from the atmosphere.1. Perform all sample preparation steps at low temperatures (e.g., on an ice bath). 2. Use freshly prepared solutions and analyze them as quickly as possible. 3. Ensure the pH of aqueous samples is controlled, preferably in the neutral to slightly basic range if compatible with the experiment. 4. Handle the solid compound in a glove box or a desiccator to minimize moisture absorption.
Appearance of an unexpected peak in HPLC or GC analysis 1. Formation of 3-methyl-2-butanone: This is the primary degradation product from decarboxylation. 2. Solvent-related impurities or artifacts. 1. Confirm the identity of the unexpected peak by comparing its retention time with a standard of 3-methyl-2-butanone. 2. Run a blank injection of the solvent to rule out solvent-related impurities. 3. If decarboxylation is confirmed, review the sample preparation and storage conditions to minimize degradation.
Low assay value for the starting material 1. Degradation of the stock material: The compound may have degraded during storage. 2. Incomplete dissolution of the solid. 1. Re-evaluate the purity of the starting material using a freshly opened container or a newly synthesized batch. 2. Ensure complete dissolution of the solid by using an appropriate solvent and sonication if necessary, while keeping the temperature low.

Stability Assessment Protocols

To quantitatively assess the stability of this compound, forced degradation studies can be performed, and the extent of degradation can be monitored using stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][8][9]

Protocol 1: Stability Study in Different Solvents using HPLC

This protocol outlines a general procedure for evaluating the stability of this compound in various solvents at a specific temperature.

Objective: To determine the rate of degradation of this compound in selected solvents over time.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., water, methanol, acetonitrile, DMSO, THF, toluene)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Temperature-controlled incubator or water bath

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Preparation of Stability Samples:

    • In separate volumetric flasks, add a known volume of the stock solution to each of the selected solvents to achieve a final concentration of, for example, 0.1 mg/mL.

  • Incubation:

    • Place the prepared solutions in a temperature-controlled environment (e.g., 40°C).

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

    • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B). A gradient elution can be used to separate the parent compound from its degradation product.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm (or a wavelength determined by UV scan)

    • Column Temperature: 30°C

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the natural logarithm of the concentration of the remaining compound versus time.

    • The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Protocol 2: Real-Time Monitoring of Decarboxylation using ¹H NMR Spectroscopy

This protocol describes how to use ¹H NMR to directly observe the decarboxylation of this compound.

Objective: To monitor the conversion of this compound to 3-methyl-2-butanone in real-time.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire an initial ¹H NMR spectrum at time zero at a controlled temperature.

    • Identify the characteristic peaks for this compound (e.g., singlet for the acetyl protons, singlets for the gem-dimethyl protons) and 3-methyl-2-butanone (e.g., singlet for the acetyl protons, doublet and septet for the isopropyl protons).

  • Time-Course Monitoring:

    • Acquire a series of ¹H NMR spectra at regular time intervals while maintaining a constant temperature in the NMR probe.

  • Data Analysis:

    • Integrate the area of a characteristic peak for the starting material and the product in each spectrum.

    • The percentage of conversion can be calculated at each time point by comparing the relative integrals of the starting material and product peaks.

    • Plot the concentration of the starting material versus time to determine the reaction kinetics.

Data Summary

Solvent Class Example Solvents Expected Stability at Room Temperature Key Considerations
Polar Protic Water, Methanol, EthanolModerate to LowStability is pH-dependent in water. Protic solvents can participate in hydrogen bonding.
Polar Aprotic DMSO, DMF, AcetonitrileModerateStability is sensitive to temperature and the presence of acidic/basic impurities.
Nonpolar Aprotic Toluene, Hexane, DichloromethaneHighGenerally stable for short periods, but decarboxylation will occur upon heating.

Visualizations

Degradation Pathway of this compound

Degradation Pathway A This compound B 3-Methyl-2-butanone A->B Decarboxylation (Heat) C Carbon Dioxide (CO2) A->C

Caption: Primary degradation pathway of this compound.

Experimental Workflow for HPLC Stability Study

HPLC Stability Study Workflow A Prepare Stock Solution (1 mg/mL) B Prepare Stability Samples in Solvents (0.1 mg/mL) A->B C Incubate at Controlled Temperature B->C D Withdraw Aliquots at Time Points C->D E Dilute with Mobile Phase D->E F Inject into HPLC E->F G Quantify Peak Area F->G H Determine Degradation Kinetics G->H

Caption: Workflow for assessing the stability of the compound using HPLC.

References

Technical Support Center: Reactivity of 2,2-Dimethyl-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethyl-3-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile β-keto acid. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.

The purity of this compound is paramount to its reactivity, primarily its characteristic decarboxylation. Impurities, often remnants from its synthesis, can significantly impact reaction kinetics, yield, and the formation of side products. This guide will delve into the common issues encountered, their root causes related to purity, and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My decarboxylation of this compound is sluggish or incomplete. What are the likely causes?

A1: A slow or incomplete decarboxylation is one of the most common issues and is often linked to the purity of the starting material and the reaction conditions.

  • Presence of Non-Volatile Organic Impurities: The synthesis of this compound often proceeds via a crossed Claisen condensation followed by hydrolysis. Incomplete reaction or side reactions can introduce impurities that may interfere with the decarboxylation process. For instance, unreacted starting materials or byproducts from self-condensation of the ketone precursor can act as inhibitors or lead to a complex reaction mixture.[1]

  • Suboptimal Temperature: While β-keto acids are prone to decarboxylation upon heating, the optimal temperature is crucial.[2] Too low a temperature will result in a slow reaction rate, while excessively high temperatures can lead to charring and the formation of degradation byproducts.

  • Solvent Effects: The choice of solvent can influence the rate of decarboxylation. Protic solvents, for instance, can disrupt the intramolecular hydrogen bond that facilitates the cyclic transition state of the decarboxylation reaction, potentially slowing it down.[3]

Q2: I am observing unexpected side products in my reaction. What impurities in my this compound could be responsible?

A2: The formation of unexpected side products is a strong indicator of the presence of reactive impurities in your this compound.

  • Aldol Condensation Products: If the synthesis of the β-keto acid involved an aldol or Claisen-type condensation, residual base and unreacted carbonyl compounds can lead to the formation of aldol adducts or other condensation byproducts in your final product.[1]

  • Products from Residual Catalysts: If a catalyst was used in the synthesis of your this compound and not completely removed, it could catalyze unintended side reactions under your experimental conditions.

  • Reaction with Solvent Impurities: Trace amounts of water or other reactive impurities in your solvent can react with the starting material or intermediates, leading to byproducts. For example, water can participate in reversible hydration of the ketone carbonyl.

Q3: My sample of this compound is discolored. Does this affect its reactivity?

A3: Discoloration, often a yellow or brown tint, typically indicates the presence of impurities arising from degradation or side reactions during synthesis and storage. These impurities, even at low levels, can have a detrimental effect on the reactivity of the acid. The colored compounds are often products of polymerization or condensation reactions and can interfere with the desired reaction pathway. It is highly recommended to purify the material before use.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the use of this compound.

Issue 1: Inconsistent Reaction Rates
Potential Cause Troubleshooting Steps Scientific Rationale
Variable Purity of Starting Material 1. Purity Analysis: Determine the purity of each batch of this compound using techniques like NMR, GC-MS, or HPLC.[4] 2. Purification: If impurities are detected, purify the acid by recrystallization or column chromatography.Even small variations in purity can introduce different levels of catalytic or inhibitory species, leading to inconsistent reaction kinetics.
Presence of Water 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). 2. Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.Water can interfere with the decarboxylation mechanism and also promote side reactions such as hydrolysis of other functional groups in the reaction mixture.[5]
Issue 2: Low Yield of Decarboxylation Product
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Decarboxylation 1. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal point for efficient decarboxylation without degradation. 2. Monitor Reaction: Track the progress of the reaction by TLC or GC to determine the point of completion.Decarboxylation is a thermally driven process, and insufficient thermal energy will result in an incomplete reaction.[2]
Side Reactions Consuming Starting Material 1. Identify Byproducts: Characterize any significant side products using spectroscopic methods (NMR, MS) to understand the competing reaction pathways. 2. Adjust Reaction Conditions: Based on the identified side reactions, modify the reaction conditions (e.g., lower temperature, change solvent, use a purer starting material) to disfavor the formation of byproducts.Impurities can catalyze or participate in side reactions, consuming the this compound and reducing the yield of the desired product.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR

Objective: To determine the purity of this compound and identify potential organic impurities.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube

  • Pipette

Procedure:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • The sharp singlet for the two methyl groups at the C2 position and the singlet for the methyl group at the C4 position should be the most prominent peaks.

    • Integrate the peaks corresponding to the product and any impurity peaks.

    • The relative integration values can be used to estimate the purity of the sample.

Protocol 2: Purification by Recrystallization

Objective: To purify this compound from non-volatile impurities.

Materials:

  • Impure this compound

  • A suitable solvent system (e.g., a mixture of hexane and ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In an Erlenmeyer flask, dissolve the impure acid in a minimal amount of the hot solvent system.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

  • Assess the purity of the recrystallized product using the NMR protocol described above.

Visualizing the Impact of Impurities

The following diagrams illustrate the key reaction pathway of this compound and how impurities can lead to undesirable outcomes.

cluster_0 Desired Reaction Pathway cluster_1 Impact of Impurities Pure Acid Pure Acid Decarboxylation Product Decarboxylation Product Pure Acid->Decarboxylation Product Heat Impure Acid Impure Acid Side Products Side Products Impure Acid->Side Products Unwanted Reactions Incomplete Reaction Incomplete Reaction Impure Acid->Incomplete Reaction Inhibition

Caption: Desired vs. Impurity-Driven Reaction Pathways.

G start Experiment Start issue Inconsistent Results or Low Yield? start->issue check_purity Assess Purity of this compound (NMR, GC-MS) issue->check_purity Yes check_conditions Verify Anhydrous Conditions and Optimal Temperature issue->check_conditions No is_pure Is Purity >98%? check_purity->is_pure purify Purify by Recrystallization or Chromatography is_pure->purify No is_pure->check_conditions Yes purify->check_purity proceed Proceed with Reaction check_conditions->proceed

Caption: Troubleshooting Workflow for Reactivity Issues.

References

Technical Support Center: Scaling Up Reactions with 2,2-Dimethyl-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-3-oxobutanoic acid (CAS 98485-46-2). This guide provides in-depth, field-proven insights into the challenges and solutions associated with scaling up reactions involving this versatile β-keto acid. Our goal is to move beyond simple protocols and explain the causal relationships in your experimental design, ensuring both success and safety at scale.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the properties, handling, and fundamental reactivity of this compound.

Q1: What are the key chemical and physical properties of this compound?

This compound, also known as α,α-dimethylacetoacetic acid, is a β-keto acid with a molecular weight of 130.14 g/mol .[1][2] Its structure is unique due to the gem-dimethyl groups on the α-carbon, which influences its reactivity. Key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 98485-46-2[1][3]
Molecular Formula C₆H₁₀O₃[1][3]
Molecular Weight 130.14 g/mol [1][2]
IUPAC Name This compound[1]
Purity Typically ≥95%[3][4]
Form Solid or Liquid[2][5]
Synonyms 2,2-Dimethyl-3-oxobutyric acid, α,α-dimethylacetoacetic acid[1]

Q2: How should I properly handle and store this compound?

Proper handling and storage are critical for maintaining the integrity of the compound. According to safety data sheets, this compound should be stored in a tightly closed container in a dry, well-ventilated place.[5] The recommended storage temperature is between 2-8 °C (36-46 °F).[5] For long-term stability and to prevent potential degradation, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon).[5] While not classified as a hazardous substance under OSHA standards, it can cause skin and eye irritation, so standard personal protective equipment (gloves, safety glasses) should be worn.[4][5][6]

Q3: What is the primary chemical reactivity I should be concerned with when scaling up reactions?

The most significant chemical behavior of any β-keto acid, including this one, is its propensity for decarboxylation (the loss of CO₂), particularly when heated.[7][8] This reaction is often facile because it can proceed through a stable, six-membered cyclic transition state, which results in the formation of an enol intermediate that subsequently tautomerizes to a ketone.[7][9] In the case of this compound, decarboxylation yields 3-methyl-2-butanone.

Understanding and controlling this decarboxylation is paramount. If the carboxylic acid moiety is desired in the final product, exposing the compound to elevated temperatures must be avoided. Conversely, if the goal is a decarboxylative coupling or condensation, heating is a required step to drive the reaction forward.[10]

Caption: Decarboxylation mechanism of this compound.

Troubleshooting Guide for Scale-Up

Scaling up chemical reactions introduces challenges related to heat and mass transfer, mixing, and reagent addition. This section provides solutions to specific issues you may encounter.

Q4: My reaction yield is significantly lower at scale compared to my benchtop experiments. What is the likely cause?

Low yield on scale-up is a common problem. The root cause often traces back to thermal control or mixing efficiency.

Potential CauseExplanation & Mechanistic InsightRecommended Solution
Premature Decarboxylation On a larger scale, localized "hot spots" can form due to inefficient stirring or exothermic processes, even if the external heating mantle is set to a low temperature. This can cause the acid to decarboxylate before your desired reaction occurs, consuming the starting material. This is especially critical in reactions where the carboxylic acid group is needed for subsequent steps.1. Improve Agitation: Use an overhead stirrer with appropriate impeller design (e.g., pitched-blade turbine) to ensure homogenous mixing and temperature distribution. 2. Controlled Reagent Addition: If a reagent addition is exothermic, add it slowly and sub-surface to dissipate heat effectively. 3. Jacketed Reactor: Utilize a jacketed reactor with a circulating thermal fluid for precise and uniform temperature control.
Inefficient Mixing As reaction volume increases, achieving homogenous mixing becomes more difficult. Poor mixing can lead to pockets of high reagent concentration, promoting side reactions, or areas where reactants do not come into contact, leading to incomplete conversion.1. Confirm Mixing Regime: Ensure your stirring speed is sufficient to create a vortex and turnover the entire reactor volume. 2. Baffling: Introduce baffles into the reactor to disrupt laminar flow and improve turbulence, leading to better mixing.
Retro-Condensation Side Reaction β-keto acids can sometimes undergo a retro-condensation reaction, particularly under harsh thermal or pH conditions, breaking back down into precursor molecules.[11] While decarboxylation is often the major pathway, this alternative degradation route can contribute to yield loss.1. Optimize Temperature: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. 2. pH Control: Maintain strict pH control throughout the reaction, as strong acid or base can catalyze decomposition pathways.

Q5: The work-up and purification of my product are proving difficult at scale, with persistent impurities.

Purification challenges often arise from incomplete reactions or unexpected side products. A systematic approach is required.

Step-by-Step General Purification Protocol:

  • Reaction Quench: Cool the reaction mixture to room temperature or below. If the reaction is sensitive to water, quench with a non-aqueous solution first.

  • Acidification & Extraction: Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2 to ensure the product (if it's a carboxylic acid) is fully protonated.[12] Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.[12]

  • Wash: Wash the combined organic layers with water to remove inorganic salts and then with brine to help break up any emulsions and remove bulk water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Purification: Depending on the product's properties, final purification can be achieved via recrystallization, distillation, or column chromatography.

Troubleshooting_Workflow start Low Yield or Impure Product at Scale check_temp Is reaction T-sensitive? start->check_temp check_mixing Is mixing efficient? check_temp->check_mixing No solution_temp Implement precise T-control: - Jacketed reactor - Controlled addition check_temp->solution_temp Yes check_workup Is work-up optimized? check_mixing->check_workup Yes solution_mixing Improve Agitation: - Overhead stirrer - Baffles check_mixing->solution_mixing No solution_workup Refine Purification: - Check pH during extraction - Use appropriate washes - Consider chromatography check_workup->solution_workup No analyze_impurities Analyze byproducts (LC-MS, NMR) to identify side reactions check_workup->analyze_impurities Yes solution_temp->check_mixing solution_mixing->check_workup solution_workup->analyze_impurities

Caption: Logical workflow for troubleshooting common scale-up issues.

Q6: My reaction stalls before completion, even with extended reaction times. Why?

Reaction stalling can be frustrating and is often linked to catalyst deactivation, water inhibition, or equilibrium limitations that are more pronounced at scale.

  • Catalyst Deactivation: If using a catalyst, it may be poisoned by impurities present in the starting materials or solvents, which are introduced in greater quantities at scale. Consider purifying starting materials or using a higher catalyst loading.

  • Water Content: Many reactions, especially those involving acid chlorides or other water-sensitive reagents, are inhibited by trace amounts of water. β-keto acids can be hygroscopic.[11] Ensure all glassware is oven- or flame-dried, and use anhydrous solvents.

  • Reversible Reactions: If the reaction is reversible, the accumulation of products can slow the forward rate. In such cases, consider methods to remove a byproduct as it is formed (e.g., using a Dean-Stark apparatus to remove water).[13]

By systematically evaluating these potential issues, you can successfully transition your process from the bench to a pilot or production scale.

References

Validation & Comparative

A Comparative Guide to Beta-Keto Acids and Related Amide Analogues in Drug Development: Tosedostat, Bestatin, and Actinonin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel pharmacophores that offer enhanced efficacy and selectivity remains a paramount objective. Among the diverse chemical scaffolds explored, beta-keto acids and their bioisosteric equivalents have emerged as promising moieties, particularly in the realm of enzyme inhibition. This guide provides an in-depth technical comparison of three key drugs that, while not all strictly beta-keto acids, share a common therapeutic space as aminopeptidase inhibitors: tosedostat, a synthetic beta-keto acid derivative, and bestatin and actinonin, two natural products with related functionalities. Through a comprehensive analysis of their synthesis, mechanism of action, and clinical performance, this document aims to equip researchers with the critical insights necessary to navigate the nuances of developing drugs within this chemical and therapeutic class.

Introduction: The Therapeutic Potential of Aminopeptidase Inhibition

Aminopeptidases are a class of exopeptidases that play a crucial role in protein degradation and turnover by cleaving amino acids from the N-terminus of proteins and peptides. Their dysregulation has been implicated in a variety of pathological conditions, including cancer, where they contribute to tumor growth, angiogenesis, and metastasis by providing essential amino acids for rapid cell proliferation.[1] Consequently, the inhibition of aminopeptidases has become an attractive strategy for the development of novel anticancer agents. This guide focuses on a comparative analysis of three prominent aminopeptidase inhibitors, each representing a distinct chemical approach to targeting this enzyme class.

Comparative Analysis of Tosedostat, Bestatin, and Actinonin

This section delves into a detailed comparison of the chemical synthesis, mechanism of action, and clinical trial outcomes for tosedostat, bestatin, and actinonin. While tosedostat is a synthetic molecule featuring a beta-keto acid-like warhead, bestatin and actinonin are natural products that achieve aminopeptidase inhibition through different, yet functionally related, chemical motifs.

Chemical Structure and Synthesis

A fundamental aspect of drug development is the synthetic accessibility of the target molecule. The synthetic pathways for tosedostat, bestatin, and actinonin vary significantly in complexity, reflecting their different origins.

Tosedostat (CHR-2797) is a synthetic molecule characterized by a hydroxamic acid moiety, which acts as a key zinc-binding group within the active site of aminopeptidases.[2] While not a classic beta-keto acid, the hydroxamic acid functional group can be considered a bioisostere, mimicking the chelating properties of the enolized beta-keto acid form. Its synthesis is a multi-step process that allows for the introduction of various substituents to optimize its pharmacological properties.

Bestatin is a dipeptide-like natural product isolated from Streptomyces olivoreticuli.[3] Its structure features an α-hydroxy-β-amino acid core, which is crucial for its inhibitory activity. The synthesis of bestatin and its analogues often involves stereoselective routes to establish the correct stereochemistry at the α-hydroxy and β-amino centers.[4]

Actinonin , another natural product antibiotic, possesses a more complex pseudopeptide structure containing a hydroxamic acid group.[1] Its total synthesis is a challenging endeavor due to the presence of multiple chiral centers and the need for precise stereochemical control.[5][6]

Diagram 1: Chemical Structures

tosedostat Tosedostat (Synthetic β-Keto Acid Analogue) bestatin Bestatin (Natural Product) tosedostat->bestatin Comparison of Inhibitory Scaffolds actinonin Actinonin (Natural Product) tosedostat->actinonin Comparison of Inhibitory Scaffolds bestatin->actinonin Natural Product Inhibitors

Caption: Comparison of the chemical nature of Tosedostat, Bestatin, and Actinonin.

Mechanism of Action and Inhibitory Profile

All three compounds exert their therapeutic effects by inhibiting aminopeptidases, but their specificities and modes of action exhibit notable differences.

Tosedostat acts as a prodrug that is intracellularly converted to its active metabolite, CHR-79888. This active form is a potent inhibitor of several M1 family aminopeptidases, including aminopeptidase N (APN/CD13), leucine aminopeptidase (LAP), and leukotriene A4 hydrolase (LTA4H).[7] By binding to the zinc ion in the enzyme's active site, it deprives cancer cells of essential amino acids, leading to cell cycle arrest and apoptosis.[8]

Bestatin is a competitive, reversible inhibitor of several aminopeptidases, including APN, aminopeptidase B, and LTA4H.[3][9] Its α-hydroxy-β-amino acid moiety mimics the transition state of peptide hydrolysis, allowing it to bind tightly to the active site.[10]

Actinonin is a potent, reversible inhibitor of peptide deformylase (PDF), an essential bacterial enzyme, which explains its antibiotic properties.[11] However, it also inhibits mammalian aminopeptidases, including APN and mitochondrial peptide deformylase (HsPDF), contributing to its anticancer effects.[1][12] Its hydroxamic acid group is the key functional element responsible for chelating the active site metal ion.

The following table summarizes the inhibitory potency (IC50 values) of these compounds against key aminopeptidases.

InhibitorTarget AminopeptidaseIC50 (nM)
Tosedostat Aminopeptidase N (APN/CD13)220[7]
Leucine Aminopeptidase (LAP)100[7]
Puromycin-sensitive aminopeptidase (PuSA)150[7]
Bestatin Aminopeptidase N (APN/CD13)Varies by study
Leucine Aminopeptidase (LAP)Varies by study
Actinonin Peptide Deformylase (PDF)0.28 (Ki)[8]
Aminopeptidase M400[13]
Human mitochondrial PDF (HsPDF)43[1]

Note: IC50 values can vary depending on the assay conditions and enzyme source.

Diagram 2: Mechanism of Aminopeptidase Inhibition

cluster_enzyme Aminopeptidase Active Site Zinc Zn²⁺ Ion BindingPocket Substrate Binding Pocket Cleavage Peptide Cleavage (Blocked) BindingPocket->Cleavage Inhibitor Inhibitor (Tosedostat, Bestatin, Actinonin) Inhibitor->Zinc Chelation Inhibitor->BindingPocket Occupies Peptide Peptide Substrate Peptide->BindingPocket AminoAcids Free Amino Acids (Depletion) Cleavage->AminoAcids

Caption: General mechanism of aminopeptidase inhibition by the compared drugs.

Clinical Efficacy and Safety

The clinical development and application of these three inhibitors provide valuable insights into their therapeutic potential and limitations.

Tosedostat has been investigated in several clinical trials, primarily for the treatment of acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[14][15] Phase I/II studies have shown that tosedostat has significant antileukemic activity, particularly in elderly patients with relapsed or refractory AML.[14] Common adverse events include hematological toxicities such as thrombocytopenia.

Bestatin (Ubenimex) has been used clinically in Japan for many years as an adjunct to chemotherapy for AML and other cancers.[16][17] Clinical studies have suggested that bestatin can prolong remission duration and survival in some cancer patients.[17] It is generally well-tolerated with low toxicity.[18][19]

Actinonin has demonstrated potent antitumor activity in preclinical models.[12] However, its clinical development as an anticancer agent has been limited, partly due to its complex structure and potential for off-target effects.[20] A derivative of actinonin, GSK1322322, has undergone Phase II clinical trials as an antibacterial agent.[7]

Experimental Protocols

To facilitate further research and comparative studies, this section provides representative experimental protocols for the synthesis of a beta-keto acid precursor and the evaluation of aminopeptidase activity.

Synthesis of a Beta-Keto Ester (General Protocol)

This protocol describes a general method for the synthesis of a beta-keto ester, a common precursor for beta-keto acid derivatives.

Materials:

  • Appropriate ketone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere, add the ketone (1.0 equivalent) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add diethyl carbonate (1.5 equivalents) dropwise and heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired beta-keto ester.

Diagram 3: Workflow for Beta-Keto Ester Synthesis

Start Start: Ketone, NaH, THF Deprotonation Deprotonation (0°C to RT) Start->Deprotonation Acylation Acylation with Diethyl Carbonate (Reflux) Deprotonation->Acylation Quench Acidic Quench (1M HCl, 0°C) Acylation->Quench Extraction Workup: Extraction with EtOAc Quench->Extraction Purification Purification: Column Chromatography Extraction->Purification End Product: β-Keto Ester Purification->End

Caption: General workflow for the synthesis of a beta-keto ester.

Fluorometric Aminopeptidase Activity Assay

This protocol provides a general method for measuring aminopeptidase activity using a fluorogenic substrate.

Materials:

  • Purified aminopeptidase enzyme

  • Fluorogenic aminopeptidase substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Inhibitor compounds (tosedostat, bestatin, actinonin) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • In a 96-well black microplate, add 50 µL of the assay buffer to each well.

  • Add 10 µL of the inhibitor dilutions to the appropriate wells. For control wells, add 10 µL of DMSO.

  • Add 20 µL of the purified enzyme solution to all wells except for the blank wells (add 20 µL of assay buffer to blanks).

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm in kinetic mode for 30-60 minutes.

  • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The comparative analysis of tosedostat, bestatin, and actinonin highlights the diverse chemical strategies that can be employed to effectively inhibit aminopeptidases for therapeutic benefit. While tosedostat represents a successful synthetic approach leveraging a beta-keto acid-like warhead, the natural products bestatin and actinonin demonstrate the power of alternative chemical scaffolds in achieving potent enzyme inhibition.

The choice of a particular scaffold in drug development will depend on a multitude of factors, including synthetic feasibility, pharmacokinetic properties, and target selectivity. The relative instability of some beta-keto acids under physiological conditions remains a challenge, necessitating prodrug strategies or the exploration of more stable bioisosteres, as exemplified by the hydroxamic acid in tosedostat and actinonin.

Future research in this area will likely focus on the development of next-generation aminopeptidase inhibitors with improved selectivity for specific enzyme subtypes to minimize off-target effects. Furthermore, a deeper understanding of the structure-activity relationships governing the interaction of these inhibitors with their targets will be crucial for the rational design of more potent and effective drugs. The continued exploration of both synthetic and natural product-derived scaffolds will undoubtedly pave the way for novel therapeutics targeting aminopeptidases in a range of diseases.

References

A Comparative Guide to the Stereospecificity of 2,2-Dimethyl-3-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereocontrol at a Quaternary Center

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount, particularly in the synthesis of pharmaceutical agents where the chirality of a molecule dictates its biological activity. 2,2-Dimethyl-3-oxobutanoic acid and its derivatives present a unique synthetic challenge and opportunity. The presence of a quaternary carbon atom at the α-position not only imparts specific conformational constraints but also demands highly stereoselective methods to create adjacent stereocenters. This guide provides a comprehensive comparison of key stereospecific transformations of this compound derivatives, offering insights into the selection of optimal synthetic strategies. We will delve into the nuances of asymmetric reduction of the β-keto group and the diastereoselective formation of carbon-carbon bonds at the α-position, supported by experimental data and detailed protocols.

Part 1: Asymmetric Reduction of the β-Keto Group: A Comparative Analysis

The reduction of the prochiral ketone in this compound esters is a critical step in accessing chiral β-hydroxy acids, valuable building blocks for complex molecules. Two powerful and widely employed methodologies, Noyori asymmetric hydrogenation and enzymatic reduction, offer distinct advantages and are compared below.

Noyori Asymmetric Hydrogenation: Precision in Chemical Catalysis

The Noyori asymmetric hydrogenation, a Nobel Prize-winning technology, stands as a testament to the power of transition metal catalysis for enantioselective transformations.[1] This method typically employs ruthenium catalysts bearing chiral phosphine ligands, such as BINAP, to achieve exceptional levels of enantioselectivity in the reduction of ketones.[2]

Mechanism of Stereoselection: The enantioselectivity of the Noyori hydrogenation is dictated by the chiral environment created by the BINAP ligand coordinated to the ruthenium center. The substrate approaches the catalyst in a specific orientation to minimize steric interactions, leading to the preferential formation of one enantiomer. For β-keto esters, the reduction is believed to proceed through the keto tautomer.[2]

Noyori_Hydrogenation cluster_catalyst Catalyst Activation cluster_reduction Asymmetric Reduction precatalyst [RuCl₂(BINAP)]₂ active_catalyst RuH₂(BINAP) precatalyst->active_catalyst H₂ substrate Methyl 2,2-dimethyl- 3-oxobutanoate ts Diastereomeric Transition State product (R)- or (S)-Methyl 3-hydroxy- 2,2-dimethylbutanoate

Experimental Data: Reduction of Methyl 2,2-dimethyl-3-oxobutanoate

A key study by Noyori and colleagues demonstrated the highly efficient and enantioselective reduction of methyl 2,2-dimethyl-3-oxobutanoate.[2]

CatalystSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)Reference
RuBr₂[(R)-BINAP]Methyl 2,2-dimethyl-3-oxobutanoate(R)9996[2]

This result underscores the exceptional stereocontrol exerted by the Ru-BINAP catalyst, even with a sterically demanding quaternary center adjacent to the ketone.

Enzymatic Reduction: The Biocatalytic Approach

Enzymatic reductions, often employing whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae) or isolated enzymes such as ketoreductases (KREDs), offer a green and highly selective alternative to chemical methods.[3][4] These reactions are prized for their ability to proceed under mild conditions and often exhibit exquisite stereoselectivity.

Mechanism of Stereoselection: The stereochemical outcome of enzymatic reductions is governed by the three-dimensional structure of the enzyme's active site. The substrate binds in a specific orientation, and the hydride, typically from a cofactor like NADPH, is delivered to one face of the carbonyl group, leading to the formation of a single enantiomer.

Enzymatic_Reduction cluster_biocatalysis Biocatalytic Cycle enzyme Ketoreductase (KRED) substrate 2,2-Dimethyl-3-oxobutanoate Derivative cofactor_ox NADP⁺ cofactor_red NADPH product Chiral 3-Hydroxy-2,2- dimethylbutanoate Derivative

Comparative Performance:

While specific data for the enzymatic reduction of this compound is not as readily available in direct comparative studies with Noyori hydrogenation, data from structurally similar α-alkyl-β-ketoesters provides valuable insights. For instance, the reduction of ethyl 2-methyl-3-oxobutanoate by Klebsiella pneumoniae yields the corresponding β-hydroxy ester with high stereoselectivity.

BiocatalystSubstrateProduct ConfigurationDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
Klebsiella pneumoniaeEthyl 2-methyl-3-oxobutanoate(2R, 3S)>99:1>99
Baker's YeastEthyl 2-methyl-3-oxobutanoate(S)Varies with ester groupHigh

Head-to-Head Comparison: Noyori Hydrogenation vs. Enzymatic Reduction

FeatureNoyori Asymmetric HydrogenationEnzymatic Reduction
Stereoselectivity Excellent (often >95% ee)Excellent (often >99% ee)
Substrate Scope Broad, tolerant of various functional groupsCan be substrate-specific, requiring screening
Reaction Conditions High pressure of H₂, organic solvents, often elevated temperaturesMild (ambient temperature and pressure), aqueous media
Catalyst Precious metal (Ruthenium), chiral ligandReadily available enzymes or whole cells
Cost High catalyst costGenerally lower catalyst cost, but may require cofactor regeneration systems
Environmental Impact Use of organic solvents and heavy metals"Green" process with biodegradable catalysts and aqueous media

Part 2: Diastereoselective α-Alkylation and Aldol Reactions: The Role of Chiral Auxiliaries

Creating a new stereocenter adjacent to the existing quaternary carbon of this compound derivatives requires a robust strategy for diastereocontrol. The use of chiral auxiliaries is a powerful and reliable method to achieve this.[5][6]

Evans Asymmetric Alkylation

The Evans oxazolidinone auxiliaries are widely used to direct the stereoselective alkylation of carbonyl compounds.[7] The chiral auxiliary is first attached to the carboxylic acid, and the resulting imide is then enolized and alkylated. The steric bulk of the auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective reaction.

Evans_Alkylation cluster_alkylation Evans Asymmetric Alkylation start 2,2-Dimethyl-3-oxobutanoic acid derivative auxiliary Chiral Oxazolidinone (Evans Auxiliary) imide N-Acyl Oxazolidinone enolate Chelated (Z)-Enolate alkylated α-Alkylated Product (High d.r.) cleavage Auxiliary Cleavage final_product Chiral α-Substituted β-Ketoester

Expected Performance with this compound Derivatives:

While specific experimental data for the alkylation of 2,2-dimethyl-3-oxobutanoyl oxazolidinones is not extensively reported, high diastereoselectivities are expected based on reactions with other α,α-disubstituted substrates. The rigid, chelated (Z)-enolate formed directs the incoming electrophile to the less hindered face, leading to excellent stereocontrol.

Diastereoselective Aldol Reactions

Similar to alkylation, chiral auxiliaries can be employed to control the stereochemical outcome of aldol reactions. The enolate derived from the N-acyl oxazolidinone reacts with an aldehyde to form two new stereocenters with high diastereoselectivity.

Comparative Performance of Chiral Auxiliaries:

The choice of chiral auxiliary can significantly impact the diastereoselectivity of the reaction.

Chiral AuxiliaryTypical Diastereomeric Ratio (syn:anti)Key Features
Evans Oxazolidinones High for syn-aldol productsWell-established, predictable stereochemical outcome.[5]
8-Phenylmenthol Good to excellentTerpene-derived, effective for ester enolates.[8]
SAMP/RAMP Hydrazones Excellent for α-alkylation of ketones and aldehydesForms chiral hydrazones, highly effective.

Part 3: Experimental Protocols

Protocol: Noyori Asymmetric Hydrogenation of Methyl 2,2-dimethyl-3-oxobutanoate

Materials:

  • Methyl 2,2-dimethyl-3-oxobutanoate

  • [RuBr₂( (R)-BINAP)]

  • Methanol (degassed)

  • Hydrogen gas (high pressure)

  • Autoclave

Procedure:

  • In a glovebox, charge a glass liner for a high-pressure autoclave with [RuBr₂( (R)-BINAP)] (0.01 mol%).

  • Add a solution of methyl 2,2-dimethyl-3-oxobutanoate (1.0 equiv) in degassed methanol.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the required time (monitor by GC or TLC).

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography on silica gel to afford (R)-methyl 3-hydroxy-2,2-dimethylbutanoate.

Protocol: General Procedure for Enzymatic Reduction of a 2,2-Dimethyl-3-oxobutanoate Ester

Materials:

  • Ethyl 2,2-dimethyl-3-oxobutanoate

  • Ketoreductase (KRED) or Baker's yeast

  • Glucose (for cofactor regeneration)

  • NADP⁺ (catalytic amount)

  • Phosphate buffer (e.g., pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a flask, prepare a solution of phosphate buffer.

  • Add glucose, NADP⁺, and the ketoreductase or baker's yeast.

  • Stir the mixture at a controlled temperature (e.g., 30 °C).

  • Add the ethyl 2,2-dimethyl-3-oxobutanoate substrate.

  • Monitor the reaction progress by GC or HPLC.

  • Once the reaction is complete, saturate the aqueous layer with NaCl and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol: Evans Asymmetric Alkylation of a this compound Derivative

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other Evans auxiliary)

  • 2,2-Dimethyl-3-oxobutanoyl chloride

  • n-Butyllithium (n-BuLi)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous THF

  • Saturated aqueous NH₄Cl

Procedure:

  • Acylation: Dissolve the Evans auxiliary in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise and stir for 15 minutes. Add 2,2-dimethyl-3-oxobutanoyl chloride and allow the reaction to warm to room temperature. Quench with water and extract the product. Purify the N-acyl oxazolidinone.

  • Alkylation: Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C. Add a base such as sodium hexamethyldisilazide (NaHMDS) and stir for 30 minutes. Add the alkyl halide and continue stirring at -78 °C. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂) to yield the chiral α-substituted β-keto acid.

Conclusion

The stereospecific transformation of this compound derivatives is a critical endeavor in the synthesis of complex chiral molecules. For the asymmetric reduction of the β-keto group, both Noyori hydrogenation and enzymatic methods provide excellent enantioselectivity. The choice between them often hinges on factors such as cost, scale, and environmental considerations, with Noyori hydrogenation offering broader substrate scope and enzymatic reduction providing a greener alternative.

For the creation of a new stereocenter at the α-position, the use of chiral auxiliaries, particularly Evans oxazolidinones, in alkylation and aldol reactions is a highly reliable and predictable strategy. The steric hindrance provided by the auxiliary effectively directs the approach of the electrophile, leading to high diastereoselectivity.

The experimental protocols provided herein serve as a starting point for researchers to explore and optimize these powerful stereoselective transformations for their specific synthetic targets. The continued development of new catalysts and biocatalysts will undoubtedly further expand the synthetic chemist's toolbox for tackling the challenges of stereocontrol at sterically congested centers.

References

A Researcher's Guide to Investigating the Chiral Bioactivity of 2,2-Dimethyl-3-oxobutanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the chirality of a molecule can be the determining factor between therapeutic efficacy and undesirable side effects.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the distinct biological activities of the (R)- and (S)-enantiomers of 2,2-dimethyl-3-oxobutanoic acid, a chiral β-keto acid. While specific comparative data for this compound is not yet prevalent in published literature, this document outlines the essential methodologies for its synthesis or separation, bioactivity screening, and chiral purity analysis, empowering researchers to unlock its stereospecific potential.

The Significance of Chirality in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology.[1] Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity when interacting with small molecules.[1] This means that two enantiomers of the same compound can have vastly different pharmacological, toxicological, and metabolic profiles. A classic example is the drug thalidomide, where one enantiomer was effective against morning sickness while the other caused severe birth defects. Therefore, a thorough investigation of the individual enantiomers of any bioactive compound is not just a scientific curiosity but a critical step in drug development.

Part 1: Obtaining Enantiomerically Pure this compound

A prerequisite for any comparative biological study is the availability of the individual enantiomers in high purity. For this compound, two primary strategies can be employed: enantioselective synthesis or chiral resolution of a racemic mixture.

Enantioselective Synthesis

Conceptual Experimental Workflow for Enantioselective Synthesis:

Start Achiral Starting Materials Reaction Asymmetric Reaction (e.g., Aldol, Claisen) + Chiral Catalyst Start->Reaction Intermediate Enantioenriched β-Keto Ester Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Enantiomerically Pure This compound Hydrolysis->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: Conceptual workflow for the enantioselective synthesis of a chiral β-keto acid.

Chiral Resolution of a Racemic Mixture

Alternatively, a racemic mixture of this compound can be synthesized and then the enantiomers separated.

1. Synthesis of Racemic this compound:

A general method for preparing β-keto acids involves the hydrolysis of the corresponding β-keto ester.[3]

Protocol for Racemic Synthesis:

  • Ester Hydrolysis: In a round-bottom flask, dissolve the corresponding β-keto ester of this compound in a suitable solvent.

  • Add a stoichiometric amount of a base (e.g., sodium hydroxide) and stir the mixture at room temperature overnight.[3]

  • Extract the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.[3]

  • Acidify the aqueous layer to a pH of approximately 2 using a suitable acid (e.g., 1M H₂SO₄).[3]

  • Extract the β-keto acid product multiple times with an appropriate organic solvent (e.g., methyl t-butyl ether).[3]

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the racemic β-keto acid.[3]

2. Chiral Resolution:

The separation of enantiomers can be achieved through various techniques, with chiral chromatography being a powerful and widely used method.

Protocol for Chiral HPLC Resolution:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns are often effective for separating a wide range of chiral compounds.[4]

  • Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., isopropanol), that provides good separation of the enantiomers. The addition of a small amount of an acidic modifier (e.g., acetic acid) can improve peak shape for acidic analytes.[4]

  • Method Validation: Validate the analytical method to ensure baseline separation of the enantiomers and accurate quantification.[4]

  • Preparative Chromatography: Scale up the analytical method to a preparative scale to isolate sufficient quantities of each enantiomer for biological testing.

Part 2: Comparative Biological Activity Screening

With the isolated enantiomers in hand, a comparative analysis of their biological activities can be undertaken. The choice of assays will depend on the predicted or desired therapeutic area. For novel compounds like this compound, a broad screening approach is often beneficial.

Proposed In Vitro Assays:
Assay TypeDescriptionRationale
Antibacterial Assays Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).[5][6][7]β-keto esters have been investigated for their antibacterial properties, potentially acting as quorum-sensing inhibitors.[5][6][7]
Enzyme Inhibition Assays Screen the enantiomers against a panel of relevant enzymes. The choice of enzymes would be guided by the structural similarity of the target compound to known enzyme inhibitors.The β-keto acid moiety can interact with the active sites of various enzymes.
Cytotoxicity Assays Evaluate the toxicity of each enantiomer against various cell lines (e.g., cancerous and non-cancerous) using assays like the MTT or LDH assay.To assess the potential for therapeutic use and to identify any stereospecific toxicity.
Receptor Binding Assays If a specific receptor target is hypothesized, perform competitive binding assays using a radiolabeled ligand to determine the binding affinity (Ki) of each enantiomer.To determine if the compound interacts with a specific receptor and if this interaction is stereoselective.

General Protocol for In Vitro Assay:

  • Prepare stock solutions of each enantiomer in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions to obtain a range of test concentrations.

  • Incubate the biological system (e.g., bacteria, enzymes, cells) with the test compounds.

  • Include appropriate positive and negative controls.

  • After the incubation period, measure the desired endpoint (e.g., bacterial growth, enzyme activity, cell viability) using a suitable detection method (e.g., spectrophotometry, fluorometry, luminometry).

  • Calculate relevant parameters (e.g., IC₅₀, MIC) for each enantiomer and compare the results.

Part 3: Determination of Enantiomeric Purity

Ensuring the enantiomeric purity of the samples used for biological testing is crucial to attribute any observed activity to the correct enantiomer.

Methods for Determining Enantiomeric Excess (ee):
MethodPrinciple
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers on a chiral stationary phase, allowing for the quantification of each enantiomer based on peak area.[4]
Chiral Gas Chromatography (GC) Similar to chiral HPLC, but for volatile compounds. The enantiomers can be derivatized to enhance volatility and improve separation.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents In the presence of a chiral shift reagent, the NMR signals of the two enantiomers will be shifted to different extents, allowing for their integration and the determination of the enantiomeric ratio.[8]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by a chiral molecule. The magnitude of the CD signal is proportional to the enantiomeric excess.[9]

Workflow for Chiral Purity Analysis:

cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample Isolated Enantiomer Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Chiral_HPLC Chiral HPLC Analysis Dissolution->Chiral_HPLC Chiral_GC Chiral GC Analysis Dissolution->Chiral_GC NMR NMR with Chiral Shift Reagent Dissolution->NMR Integration Peak Integration or Signal Analysis Chiral_HPLC->Integration Chiral_GC->Integration NMR->Integration Calculation Calculate Enantiomeric Excess (% ee) Integration->Calculation

Caption: General workflow for determining the enantiomeric purity of a chiral compound.

Conclusion

The investigation of the biological activities of the enantiomers of this compound represents a valuable opportunity to uncover novel, stereospecific therapeutic agents. By following the systematic approach outlined in this guide—from the fundamental step of obtaining enantiomerically pure compounds to comprehensive biological screening and rigorous purity analysis—researchers can effectively navigate the complexities of chiral drug discovery. The insights gained from such studies will not only contribute to a deeper understanding of the structure-activity relationships of β-keto acids but also pave the way for the development of safer and more effective pharmaceuticals.

References

A Senior Application Scientist's Guide to the Comparative Analysis of 2,2-Dimethyl-3-oxobutanoic Acid Analogs as Kynurenine Aminotransferase II Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of α,α-Disubstituted β-Keto Acids

In the landscape of contemporary drug discovery, the pursuit of novel small molecules targeting enzymatic pathways implicated in neurological disorders is of paramount importance. Among the myriad of molecular scaffolds, α,α-disubstituted β-keto acids present a compelling starting point for inhibitor design due to their inherent chemical reactivity and structural versatility. This guide focuses on a comparative analysis of analogs of 2,2-Dimethyl-3-oxobutanoic acid, a representative member of this class. Our investigation will be centered on their potential as inhibitors of Kynurenine Aminotransferase II (KAT II), a pivotal enzyme in the kynurenine pathway of tryptophan metabolism. Dysregulation of this pathway has been linked to the pathophysiology of several neurological and psychiatric conditions, including schizophrenia.[1][2]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive and objective comparison of these analogs. We will delve into the mechanistic rationale for targeting KAT II, propose a logical series of analogs for investigation, and provide detailed experimental protocols for their synthesis and biological evaluation. The insights presented herein are grounded in established biochemical principles and supported by authoritative references to guide your research endeavors.

The Kynurenine Pathway: A Critical Regulator of Neurological Function

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan in mammals, accounting for the catabolism of approximately 99% of ingested tryptophan not utilized for protein synthesis.[3] This intricate cascade of enzymatic reactions produces several neuroactive metabolites, including the neuroprotective kynurenic acid (KYNA) and the neurotoxic quinolinic acid (QUIN).[4] A delicate balance between these metabolites is crucial for maintaining normal neuronal function.

An imbalance, particularly an overproduction of KYNA, has been associated with cognitive deficits and the pathophysiology of schizophrenia.[1] KYNA is an antagonist of the N-methyl-D-aspartate (NMDA) receptor and the α7 nicotinic acetylcholine receptor (α7nAChR).[1] Elevated levels of KYNA in the brain can therefore lead to glutamatergic and cholinergic hypoactivity, which are characteristic features of schizophrenia.[1]

Kynurenine Aminotransferase II (KAT II) is the predominant enzyme responsible for the synthesis of KYNA in the brain.[1] Consequently, the selective inhibition of KAT II presents a promising therapeutic strategy for reducing brain KYNA levels and potentially ameliorating the cognitive symptoms associated with schizophrenia and other neurological disorders.[2]

Kynurenine_Pathway cluster_therapeutic_intervention Therapeutic Intervention Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA KAT II (Target for Inhibition) Three_HK 3-Hydroxykynurenine Kynurenine->Three_HK Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_HK->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD KAT_II_Inhibitors 2,2-Dimethyl-3-oxobutanoic acid analogs KAT_II_Inhibitors->Kynurenine Inhibit

Caption: The Kynurenine Pathway and the Role of KAT II Inhibition.

Comparative Analysis of this compound Analogs

While direct structure-activity relationship (SAR) studies on a comprehensive series of this compound analogs as KAT II inhibitors are not extensively available in the public domain, we can propose a logical set of analogs for initial investigation based on established principles of medicinal chemistry. The following table outlines a proposed series of analogs with systematic modifications to the parent structure (Compound 1) and provides a qualitative prediction of their potential inhibitory activity against KAT II.

Compound IDStructureR1 GroupR2 GroupPredicted KAT II Inhibitory ActivityRationale for Modification and Predicted Activity
1
alt text
-CH3-OHBaselineThe parent compound with a terminal methyl group and a carboxylic acid.
2 -CH2CH3-OHPotentially Similar or Slightly IncreasedElongation of the alkyl chain may enhance hydrophobic interactions within the active site.
3 -CH2Ph-OHPotentially IncreasedIntroduction of an aromatic ring could lead to beneficial π-π stacking or hydrophobic interactions with aromatic residues in the active site.
4
alt text
-CH3-OCH2CH3Likely DecreasedEsterification of the carboxylic acid removes a key hydrogen bond donor and acceptor, which is often crucial for binding to enzyme active sites.
5 -CH3-NH2Potentially Maintained or Slightly DecreasedThe amide group can act as a hydrogen bond donor and acceptor, potentially mimicking the interactions of the carboxylic acid, though with different electronic properties.

Experimental Protocols

General Synthesis of this compound Analogs (Exemplified by Esterification)

The synthesis of analogs of this compound can be achieved through various established organic chemistry methodologies. For instance, the synthesis of ester analogs (like Compound 4) can be readily accomplished via Fischer esterification.

Protocol: Synthesis of Ethyl 2,2-dimethyl-3-oxobutanoate (Compound 4)

  • Reaction Setup: To a round-bottom flask containing this compound (1.0 eq), add absolute ethanol (10 eq) and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Extraction: Dilute the residue with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography on silica gel to yield the pure ethyl 2,2-dimethyl-3-oxobutanoate.

Human Kynurenine Aminotransferase II (hKAT-II) Inhibition Assay

The inhibitory potency of the synthesized analogs against hKAT-II can be determined using a fluorescence-based assay.[5] This assay measures the production of NADH, which is stoichiometrically linked to the formation of kynurenic acid.

Protocol: In Vitro hKAT-II Inhibition Assay

  • Reagents and Buffers:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 7.5.

    • Recombinant human KAT-II enzyme.

    • L-kynurenine (substrate).

    • α-ketoglutarate (co-substrate).

    • Pyridoxal-5'-phosphate (PLP, cofactor).

    • Glutamic dehydrogenase.

    • NAD+.

    • Test compounds (analogs of this compound) dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add 50 µL of assay buffer containing 0.75 µM hKAT-II, 50 µM α-ketoglutarate, 5 µM PLP, 3 mM NAD+, and 88 µg/mL glutamic dehydrogenase.

    • Add 2 µL of the test compound solution at various concentrations (typically in a serial dilution). For the control, add 2 µL of DMSO.

    • Pre-incubate the plate at 37 °C for 10 minutes.

    • Initiate the reaction by adding 50 µL of 0.3 mM L-kynurenine solution to each well.

    • Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 390 nm) at 37 °C in a kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Vi / V0)] * 100, where Vi is the rate in the presence of the inhibitor and V0 is the rate in the absence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

KAT_II_Assay_Workflow Start Start: Prepare Reagents Step1 Add Assay Mix to 96-well Plate (hKAT-II, α-KG, PLP, GDH, NAD+) Start->Step1 Step2 Add Test Compound or DMSO (Control) Step1->Step2 Step3 Pre-incubate at 37°C for 10 min Step2->Step3 Step4 Initiate Reaction with L-Kynurenine Step3->Step4 Step5 Measure Fluorescence (Ex: 340 nm, Em: 390 nm) in Kinetic Mode Step4->Step5 Step6 Calculate Initial Reaction Rates Step5->Step6 Step7 Determine % Inhibition Step6->Step7 End Calculate IC50 Values Step7->End

Caption: Workflow for the in vitro hKAT-II Inhibition Assay.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of this compound analogs as potential inhibitors of Kynurenine Aminotransferase II. By targeting KAT II, there is a significant opportunity to modulate the kynurenine pathway and develop novel therapeutics for neurological disorders characterized by cognitive deficits. The proposed analogs offer a starting point for structure-activity relationship studies, and the detailed experimental protocols provide a clear path for their synthesis and biological evaluation.

Future research should focus on expanding the library of analogs to further probe the chemical space around the α,α-disubstituted β-keto acid scaffold. Investigating the selectivity of promising inhibitors against other KAT isoforms and conducting in vivo studies to assess their pharmacokinetic properties and efficacy in animal models of neurological disease will be critical next steps in the drug discovery process.

References

A Comparative Guide to the Structural Validation of 2,2-Dimethyl-3-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural validation of novel molecules is a cornerstone of scientific rigor. Derivatives of 2,2-dimethyl-3-oxobutanoic acid, a β-keto acid, are of significant interest as versatile building blocks and potential pharmacophores. Their inherent reactivity, stemming from the juxtaposition of a carboxylic acid and a ketone functional group, necessitates a multi-faceted analytical approach to confirm their precise atomic arrangement. This guide provides an in-depth comparison of modern spectroscopic techniques for the structural elucidation of these valuable compounds, grounded in the principles of scientific integrity and supported by experimental insights.

The Imperative of Orthogonal Data in Structural Elucidation

No single analytical technique can provide a complete structural picture. A robust validation strategy relies on the convergence of data from multiple, independent (orthogonal) methods. Each technique probes different aspects of the molecule's constitution, and their collective data provides a self-validating system, minimizing the risk of misinterpretation. For a molecule like this compound, this is crucial for confirming the connectivity of the carbon backbone, the presence and positioning of the carbonyl and carboxyl groups, and the gem-dimethyl substitution pattern.

A Multi-Spectroscopic Approach to Validation

The primary tools for the structural elucidation of organic molecules are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For crystalline derivatives, X-ray Crystallography offers the ultimate, unambiguous structural determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and spatial relationships of atoms.[1]

1D NMR: ¹H and ¹³C Spectra

  • ¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the methyl protons of the acetyl group, the gem-dimethyl protons, and the acidic proton of the carboxylic acid. The integration of these signals would correspond to the number of protons in each environment (3H, 6H, and 1H, respectively).

  • ¹³C NMR Spectroscopy: This method reveals the number of chemically distinct carbon atoms in a molecule. For our target compound, we would expect to see signals for the carbonyl carbon of the ketone, the carboxyl carbon, the quaternary carbon bearing the gem-dimethyl groups, and the carbons of the methyl groups. The chemical shifts of these signals are indicative of their electronic environment.

2D NMR: COSY, HSQC, and HMBC for Deeper Insights

When 1D NMR spectra are complex or ambiguous, 2D NMR techniques provide invaluable connectivity information.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. While this compound itself has no adjacent C-H bonds, derivatives with longer alkyl chains would show clear correlations in a COSY spectrum, allowing for the tracing of the carbon chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It is a powerful tool for definitively assigning which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For this compound, an HMBC spectrum would be crucial for confirming the connectivity between the gem-dimethyl groups and both the carbonyl carbon and the carboxyl carbon.

Experimental Protocol: Acquiring 1D and 2D NMR Spectra

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Optimize parameters such as the number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: If necessary, perform COSY, HSQC, and HMBC experiments. These are standard pre-programmed experiments on modern NMR spectrometers, and the acquisition parameters can be optimized based on the sample concentration and the expected coupling constants.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and analyze the chemical shifts, coupling patterns, and correlations in the 2D spectra to assemble the molecular structure.

Visualization of NMR Data Interpretation Workflow

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Structural Information H_NMR ¹H NMR Proton_Env Proton Environments & Integration H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Framework Carbon Framework C_NMR->Carbon_Framework COSY COSY H_H_Connectivity Proton-Proton Connectivity COSY->H_H_Connectivity HSQC HSQC C_H_Direct_Bonds Direct C-H Bonds HSQC->C_H_Direct_Bonds HMBC HMBC Long_Range_Connectivity Long-Range C-H Connectivity HMBC->Long_Range_Connectivity Final_Structure Final Validated Structure Proton_Env->Final_Structure Carbon_Framework->Final_Structure H_H_Connectivity->Final_Structure C_H_Direct_Bonds->Final_Structure Long_Range_Connectivity->Final_Structure

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers clues about its structure.[2]

  • Molecular Ion Peak (M+): The peak with the highest mass-to-charge ratio (m/z) in the spectrum typically corresponds to the intact molecule, providing its molecular weight. For this compound, the molecular weight is 130.14 g/mol .[3]

  • Fragmentation Pattern: The way a molecule breaks apart upon ionization can be highly informative. For our target compound, characteristic fragments would be expected from the loss of the acetyl group (CH₃CO, m/z = 43) or the carboxyl group (COOH, m/z = 45). The observation of a fragment at m/z 87 would strongly suggest the loss of the acetyl group.[4]

Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion or, more commonly, by coupling the MS to a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for simultaneous separation and analysis.

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule.[1] Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the key IR absorptions would be:

  • O-H Stretch (Carboxylic Acid): A very broad peak in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Ketone): A strong, sharp peak around 1715 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1740 cm⁻¹.

The presence of these distinct carbonyl stretches is a key indicator of the β-keto acid moiety.

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (for liquids), as a KBr pellet (for solids), or in solution.

  • Spectrum Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum.

  • Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Comparative Summary of Spectroscopic Data for this compound

Spectroscopic TechniquePredicted/Observed Data for this compound[4]Information Gained
Infrared (IR) Spectroscopy C=O stretch: ~1715 cm⁻¹ (ketone), ~1740 cm⁻¹ (acid); O-H stretch: 2500-3300 cm⁻¹ (broad)Confirms presence of ketone and carboxylic acid functional groups.
¹H NMR Spectroscopy Predicted δ (ppm): 1.4 (s, 6H, C(CH₃)₂), 2.2 (s, 3H, COCH₃), 10-12 (br s, 1H, COOH)Shows three distinct proton environments with the correct integration.
¹³C NMR Spectroscopy Predicted δ (ppm): 25 (C(CH₃)₂), 27 (COCH₃), 55 (C(CH₃)₂), 175 (COOH), 208 (C=O)Indicates five distinct carbon environments, consistent with the proposed structure.
Mass Spectrometry (MS) Molecular Weight: 130.14 g/mol ; Key fragments: m/z 87 (M-COCH₃), 43 (COCH₃)Confirms the molecular weight and provides evidence for the acetyl and gem-dimethyl groups.
X-ray Crystallography: The Definitive Structure

For compounds that can be crystallized, single-crystal X-ray crystallography provides an unambiguous three-dimensional model of the molecule. By diffracting X-rays off a crystal, the precise positions of all atoms can be determined, confirming bond lengths, bond angles, and stereochemistry. While obtaining suitable crystals can be a challenge, the resulting data is considered the "gold standard" for structural validation.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Visualization of the Integrated Approach to Structural Validation

G cluster_techniques Analytical Techniques cluster_info Derived Information NMR NMR Spectroscopy (1D & 2D) Connectivity Atomic Connectivity & Framework NMR->Connectivity MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight IR IR Spectroscopy FuncGroups Functional Groups IR->FuncGroups XRay X-ray Crystallography (if applicable) ThreeD_Structure 3D Structure & Stereochemistry XRay->ThreeD_Structure Validated_Structure Unambiguously Validated Structure Connectivity->Validated_Structure MolWeight->Validated_Structure FuncGroups->Validated_Structure ThreeD_Structure->Validated_Structure

Caption: An integrated, multi-technique approach to structural validation.

Conclusion

References

A Comparative Guide to the Kinetic Studies of 2,2-Dimethyl-3-oxobutanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry and drug development, a thorough understanding of reaction kinetics is paramount for process optimization, mechanism elucidation, and the prediction of molecular stability. This guide provides a comparative analysis of the kinetic studies of 2,2-Dimethyl-3-oxobutanoic acid, also known as α,α-dimethylacetoacetic acid. Due to the limited availability of direct experimental kinetic data for this specific compound, this guide will leverage theoretical predictions and draw comparisons with the well-studied, structurally similar β-keto acid, acetoacetic acid.

Introduction: The Significance of this compound

This compound is a β-keto acid of interest in various chemical syntheses. Its structure, featuring a quaternary carbon α to the carboxylic acid, presents unique steric and electronic properties that influence its reactivity, particularly in decarboxylation and enolization reactions. Understanding the kinetics of these transformations is crucial for controlling reaction outcomes and designing efficient synthetic pathways.

This guide will delve into the mechanistic aspects of these reactions, compare the kinetic parameters of this compound with a simpler analog, and provide detailed experimental protocols for researchers seeking to conduct their own kinetic investigations.

Decarboxylation Kinetics: A Comparative Analysis

The decarboxylation of β-keto acids is a fundamental organic reaction that proceeds through a cyclic transition state, leading to the formation of an enol intermediate and carbon dioxide. The rate of this reaction is highly sensitive to the substitution pattern on the α-carbon.

Mechanistic Overview

The generally accepted mechanism for the uncatalyzed decarboxylation of a β-keto acid involves a concerted, six-membered cyclic transition state.[1] This process is facilitated by the intramolecular transfer of the acidic proton to the β-carbonyl oxygen, which occurs simultaneously with the cleavage of the C-C bond.

Diagram of the Decarboxylation Mechanism

Caption: General mechanism for the decarboxylation of a β-keto acid.

Kinetic Data Comparison

Direct experimental kinetic data for the spontaneous decarboxylation of this compound is scarce in the literature. However, a theoretical study has predicted the activation barrier for this reaction.[2] We can compare this with the experimentally determined activation energy for the decarboxylation of acetoacetic acid, a less sterically hindered analog.

CompoundActivation Energy (Ea)MethodReference
This compound 26.7 kcal/molTheoretical (MP4SDTQ/6-31G//MP2/6-31G)[2]
Acetoacetic acid 23.7 kcal/molExperimental[3]
Acetoacetate (anion) 22.9 kcal/molExperimental[3]

The higher predicted activation barrier for this compound compared to acetoacetic acid can be attributed to the steric hindrance imposed by the two methyl groups on the α-carbon. This hindrance can destabilize the planar, cyclic transition state required for decarboxylation, thus increasing the energy required for the reaction to proceed.

It is important to note that the decarboxylation of the anionic form (carboxylate) of acetoacetic acid has a slightly lower activation energy than the neutral acid, suggesting that under certain pH conditions, the decarboxylation rate may be altered.[3]

Enolization Kinetics: A Key Consideration

The formation of an enol is a critical step in the decarboxylation process and other reactions of β-keto acids. The rate of enolization can be influenced by solvent polarity and the presence of acid or base catalysts.

Keto-Enol Tautomerism

Keto-enol tautomerism is the equilibrium between a ketone (or aldehyde) and its corresponding enol. For most simple ketones, the equilibrium lies heavily towards the keto form. However, for β-dicarbonyl compounds, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation.

Diagram of Keto-Enol Tautomerism

Caption: Keto-enol tautomerism in this compound.

Factors Influencing Enolization Rate

The rate of enolization is a key factor in the overall kinetics of reactions involving β-keto acids. Studies on acetoacetic acid have shown that the enol content is highly solvent-dependent, ranging from less than 2% in D₂O to 49% in CCl₄.[4] This is because polar, protic solvents can disrupt the intramolecular hydrogen bond that stabilizes the enol form.

Experimental Protocols for Kinetic Studies

For researchers wishing to perform their own kinetic studies on this compound or related compounds, the following detailed protocols for common analytical techniques are provided.

Protocol 1: Monitoring Decarboxylation by UV-Vis Spectrophotometry

This method is based on the change in UV absorbance as the β-keto acid is converted to the ketone product. The β-keto acid, particularly in its enol form, often has a different UV-Vis spectrum compared to the resulting ketone.

Materials:

  • This compound

  • Solvent of choice (e.g., water, buffer solution, organic solvent)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Thermostatic water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in the chosen solvent.

  • Wavelength Selection: Scan the UV-Vis spectrum of the initial β-keto acid solution and the expected ketone product (3,3-dimethyl-2-butanone) to identify a wavelength with a significant difference in absorbance. The disappearance of the β-keto acid or the appearance of the ketone can be monitored.

  • Kinetic Run: a. Equilibrate the solvent in a quartz cuvette to the desired reaction temperature in the spectrophotometer's cuvette holder. b. Initiate the reaction by injecting a small, known volume of the stock solution into the pre-heated solvent in the cuvette and mix quickly. c. Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis: a. Plot absorbance versus time. b. Assuming first-order kinetics, the rate constant (k) can be determined from the slope of a plot of ln(Aₜ - A∞) versus time, where Aₜ is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction.

Workflow for UV-Vis Kinetic Study

G A Prepare Stock Solution B Select Monitoring Wavelength A->B C Equilibrate Solvent in Cuvette B->C D Initiate Reaction C->D E Record Absorbance vs. Time D->E F Plot ln(At - A∞) vs. Time E->F G Determine Rate Constant (k) F->G G Flask Reaction Flask This compound Stir Bar Bath Thermostatic Water Bath Burette Gas Burette Measures CO₂ Volume Flask->Burette Gas Outlet Tube

References

A Comparative Guide to the Reactivity of Substituted vs. Unsubstituted β-Keto Acids in Decarboxylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

β-keto acids are a pivotal class of organic compounds, characterized by a carboxylic acid group positioned beta to a ketone. Their susceptibility to decarboxylation—the loss of carbon dioxide—upon mild heating makes them valuable intermediates in a plethora of synthetic transformations, including the acetoacetic ester and malonic ester syntheses, and in various biosynthetic pathways.[1][2] The facility of this reaction is intrinsically linked to the molecule's structure, with substituents on the carbon framework playing a crucial role in modulating the reaction rate.

This guide provides a comprehensive comparison of the decarboxylation reactivity of substituted versus unsubstituted β-keto acids. We will delve into the mechanistic underpinnings of this fundamental reaction, present and analyze experimental data to elucidate structure-reactivity relationships, and provide detailed, field-proven protocols for the synthesis and kinetic analysis of these intriguing molecules. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and harness the reactivity of β-keto acids.

Mechanistic Overview of β-Keto Acid Decarboxylation

The decarboxylation of β-keto acids proceeds through a concerted, cyclic transition state, a mechanism that circumvents the formation of a high-energy carbanion intermediate.[3] The presence of the β-carbonyl group is paramount; it acts as an internal electron sink, facilitating the cleavage of the Cα-carboxyl bond.

The reaction is initiated by the adoption of a cyclic conformation where the acidic proton of the carboxyl group is in proximity to the carbonyl oxygen. Through a six-membered transition state, a concerted rearrangement of electrons occurs: the carbonyl oxygen abstracts the acidic proton, the O-H bond electrons form a new C=C double bond, and the Cα-carboxyl bond breaks, releasing carbon dioxide.[3][4] This process yields an enol intermediate, which then rapidly tautomerizes to the more stable ketone product.

Caption: Decarboxylation mechanism of a β-keto acid.

Influence of Substituents on Decarboxylation Reactivity

The rate of decarboxylation is highly sensitive to the nature and position of substituents on the β-keto acid backbone. These effects can be broadly categorized into steric and electronic contributions.

α-Substituents: A Tale of Two Effects

Steric Acceleration:

A seminal study by Kletskii et al. demonstrated that the presence of alkyl groups at the α-position significantly accelerates the rate of decarboxylation.[5] This phenomenon, often referred to as the Thorpe-Ingold effect, arises from the steric compression induced by the α-substituents. This steric strain is relieved in the transition state, where the hybridization of the α-carbon changes, thus lowering the activation energy of the reaction. The researchers found a direct correlation between the length of the C1-C2 bond (the bond between the α-carbon and the carboxyl carbon) and the rate of decarboxylation; bulkier α-substituents lead to a longer and weaker C1-C2 bond, facilitating its cleavage.[5]

Table 1: Decarboxylation Rate Constants of α-Alkyl Substituted β-Keto Acids in Aqueous Solution at 23 °C

Compoundα-SubstituentsC1-C2 Bond Length (Å)First-Order Rate Constant (k, s⁻¹)
3-Oxobutanoic acidH, H1.4991Data not provided in the source
2-Methyl-3-oxobutanoic acidH, CH₃1.504Data not provided in the source
2,2-Dimethyl-3-oxobutanoic acidCH₃, CH₃1.5200Faster than monosubstituted
2-Ethyl-2-methyl-3-oxobutanoic acidCH₃, C₂H₅1.5194Fastest among the studied compounds

Data adapted from Kletskii et al. (2021).[5]

Electronic Effects:

The electronic nature of α-substituents also plays a critical role. Electron-withdrawing groups (EWGs) at the α-position are generally expected to stabilize the incipient enolate character in the transition state, thereby accelerating the decarboxylation rate. Conversely, electron-donating groups (EDGs) may have a rate-retarding effect. While comprehensive quantitative data across a wide range of electronically diverse α-substituents is sparse in the literature, the general principles of physical organic chemistry support this trend.

γ-Substituents: Modulating Carbonyl Electrophilicity

Substituents at the γ-position, which are part of the acyl group, influence the decarboxylation rate by modifying the electrophilicity of the β-carbonyl carbon. Electron-withdrawing groups at the γ-position increase the partial positive charge on the β-carbonyl carbon, enhancing its ability to accept the electrons from the breaking Cα-carboxyl bond in the cyclic transition state. This increased electrophilicity leads to a more stabilized transition state and, consequently, a faster decarboxylation rate. Conversely, electron-donating groups at the γ-position are expected to decrease the rate of decarboxylation.

Experimental Protocols for Kinetic Analysis

The following protocols provide detailed methodologies for the synthesis of β-keto acids and the subsequent kinetic analysis of their decarboxylation.

Protocol 1: Synthesis of β-Keto Acids via Ester Hydrolysis

This protocol is adapted from the general procedure described by Kletskii et al.[5] and is a reliable method for preparing β-keto acids from their corresponding esters.

Step-by-Step Methodology:

  • Saponification: Dissolve the β-keto ester (e.g., 10 mmol) in a 1 M aqueous solution of sodium hydroxide (20 mL). Stir the mixture vigorously at room temperature for 12-16 hours to ensure complete hydrolysis of the ester.

  • Extraction of Unreacted Ester: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully add 1 M sulfuric acid dropwise with stirring until the pH of the solution is approximately 2. This protonates the carboxylate to form the desired β-keto acid.

  • Extraction of β-Keto Acid: Extract the acidified aqueous solution with cold diethyl ether (5 x 30 mL). The use of cold ether and multiple extractions is crucial to minimize premature decarboxylation and maximize the yield of the often-unstable β-keto acid.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure at a low temperature (e.g., 0 °C) to obtain the crude β-keto acid.

  • Purification and Storage: The crude product can be further purified by crystallization or chromatography if necessary. Due to their instability, it is advisable to use the prepared β-keto acids immediately or store them at low temperatures (-20 °C).

G start Start: β-Keto Ester saponification Saponification (1M NaOH, RT, 12-16h) start->saponification extraction1 Extraction of Unreacted Ester (Diethyl Ether) saponification->extraction1 acidification Acidification (1M H₂SO₄, 0°C, pH 2) extraction1->acidification extraction2 Extraction of β-Keto Acid (Cold Diethyl Ether) acidification->extraction2 drying Drying and Concentration (Na₂SO₄, Reduced Pressure, 0°C) extraction2->drying end End: Purified β-Keto Acid drying->end

Caption: Workflow for the synthesis of β-keto acids.

Protocol 2: Kinetic Monitoring by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for in-situ reaction monitoring, allowing for the direct observation of the disappearance of the reactant and the appearance of the product over time.

Step-by-Step Methodology:

  • Sample Preparation: In a clean NMR tube, dissolve a known amount of the β-keto acid in a deuterated solvent (e.g., D₂O, CDCl₃) to a final concentration of approximately 10-20 mM. Add a known concentration of an internal standard (e.g., trimethylsilyl propanoic acid, TMSP) that does not react or overlap with the signals of interest.

  • Instrument Setup: Place the NMR tube in the spectrometer and allow the temperature to equilibrate to the desired reaction temperature. Lock and shim the instrument to obtain optimal resolution.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected half-life of the reaction to ensure a sufficient number of data points are collected throughout the course of the reaction. A pseudo-2D experiment can be set up to automate this process.

  • Data Analysis: Process the acquired spectra (e.g., Fourier transformation, phase correction, and baseline correction). For each spectrum, integrate the signal corresponding to a unique proton of the β-keto acid (e.g., the α-protons) and a unique proton of the ketone product.

  • Kinetic Plot: Normalize the integrals to the internal standard. Plot the natural logarithm of the concentration (or normalized integral) of the β-keto acid versus time. The slope of this plot will be equal to the negative of the first-order rate constant (-k).

G start Start: β-Keto Acid & Internal Standard dissolve Dissolve in Deuterated Solvent in NMR Tube start->dissolve nmr_setup Instrument Setup (Temperature Equilibration, Lock, Shim) dissolve->nmr_setup acquire Acquire ¹H NMR Spectra over Time nmr_setup->acquire process Process Spectra (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Reactant, Product, & Standard Signals process->integrate plot Plot ln[Reactant] vs. Time integrate->plot end Determine Rate Constant (k = -slope) plot->end

Caption: Workflow for kinetic analysis by ¹H NMR.

Conclusion and Future Outlook

The decarboxylation of β-keto acids is a fundamentally important reaction with a reactivity profile that is exquisitely sensitive to structural modifications. This guide has demonstrated that the rate of this reaction can be significantly enhanced by the presence of sterically demanding substituents at the α-position, a consequence of the relief of ground-state strain in the transition state. Furthermore, the electronic properties of both α- and γ-substituents play a crucial role in modulating the stability of the cyclic transition state, thereby influencing the reaction kinetics.

The detailed experimental protocols provided herein offer a robust framework for the synthesis and kinetic analysis of β-keto acids, enabling researchers to further explore the nuances of this reaction. Future investigations could focus on developing a more comprehensive quantitative understanding of the electronic effects of a wider range of substituents, which would be invaluable for the rational design of novel synthetic methodologies and the development of new therapeutic agents.

References

A Comparative Guide to Product Identity Confirmation in Reactions of 2,2-Dimethyl-3-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a reaction product's identity is paramount. It is the cornerstone of reliable, reproducible science. This guide provides an in-depth, comparative analysis of analytical techniques for confirming product identity, using the decarboxylation of 2,2-dimethyl-3-oxobutanoic acid as a central case study. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating workflow.

The Subject Molecule: this compound

This compound is a β-keto acid, a class of compounds characterized by a carboxylic acid group positioned beta to a ketone.[1] This structural motif imparts a unique reactivity, most notably a propensity to undergo facile decarboxylation upon heating, yielding a ketone and carbon dioxide.[2] The primary product of this reaction is 3,3-dimethyl-2-butanone, also known as pinacolone.

This guide will focus on the comprehensive analytical workflow required to confirm the successful conversion of the starting material to pinacolone, comparing the utility and limitations of various techniques.

Reaction Pathway: Thermal Decarboxylation

The decarboxylation of β-keto acids proceeds through a cyclic, six-membered transition state, which facilitates the elimination of CO₂ and the formation of an enol intermediate. This enol then rapidly tautomerizes to the more stable keto form.[2]

G cluster_0 This compound cluster_1 Reaction cluster_2 Products & Intermediates start Start: this compound heat Heat (Δ) start->heat Initiation transition Cyclic Transition State heat->transition Forms enol Enol Intermediate transition->enol Eliminates CO₂ co2 CO₂ (gas) transition->co2 product Final Product: 3,3-Dimethyl-2-butanone enol->product Tautomerization

Caption: Decarboxylation pathway of a β-keto acid.

The Analytical Workflow: A Multi-Pronged Approach

Confirming product identity is not a single-step process. It requires the convergence of evidence from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle.

G reaction Reaction Work-up & Purification ir IR Spectroscopy (Functional Group Analysis) reaction->ir nmr NMR Spectroscopy (Structural Elucidation) reaction->nmr ms Mass Spectrometry (Molecular Weight & Fragmentation) reaction->ms gcms GC-MS (Purity & Confirmation) reaction->gcms confirmation Unambiguous Product Confirmation ir->confirmation Confirms C=O Confirms loss of -OH nmr->confirmation Confirms C-H framework ms->confirmation Confirms Molecular Weight gcms->confirmation Confirms Purity & MW

Caption: Integrated workflow for product identity confirmation.

Comparison of Core Analytical Techniques

The choice of analytical technique is driven by the specific question being asked. For product confirmation, we need to verify a change in functional groups, elucidate the new molecular structure, and confirm the molecular weight and purity.

Technique Primary Information Provided Strengths Limitations
Infrared (IR) Spectroscopy Functional Groups Present[3]Fast, simple, excellent for identifying the presence or absence of key functional groups (e.g., C=O, O-H).[4][5]Provides limited information on the overall molecular structure; not ideal for assessing purity.
NMR Spectroscopy (¹H & ¹³C) Detailed molecular structure, connectivity of atoms.[6][7]Unparalleled for structural elucidation; provides definitive information on the carbon-hydrogen framework.Slower acquisition time, requires more sample, more complex data interpretation.
Mass Spectrometry (MS) Molecular Weight and Fragmentation Patterns.[3][7]Extremely sensitive, provides exact molecular weight; fragmentation can give structural clues.[5][8]Isomers can be difficult to distinguish without a chromatographic separation step.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of mixture components and their individual mass spectra.[9][10]"Gold standard" for separating volatile mixtures and identifying components.[9] Excellent for assessing purity and confirming identity simultaneously.[11]Limited to thermally stable and volatile compounds.

In-Depth Analysis: From Starting Material to Product

Infrared (IR) Spectroscopy: Tracking Functional Group Transformation

The most immediate evidence of a successful decarboxylation is the change in functional groups. IR spectroscopy is the ideal tool for this initial assessment.

  • Starting Material (this compound): The spectrum will be dominated by two key features: a very broad absorption from ~2500-3300 cm⁻¹ due to the O-H stretch of the carboxylic acid, and a strong C=O stretch around 1710 cm⁻¹.

  • Product (3,3-Dimethyl-2-butanone): The broad O-H stretch will be completely absent. A new, strong C=O stretch characteristic of a saturated aliphatic ketone will appear, typically around 1715 cm⁻¹.[4][5] The disappearance of the former and appearance of the latter is strong evidence of reaction success.

Functional Group Starting Material (Expected cm⁻¹) Product (Expected cm⁻¹) Inference
O-H (Carboxylic Acid)~2500-3300 (very broad)AbsentLoss of carboxylic acid group
C=O (Ketone/Acid)~1710~1715Retention of carbonyl, now in a ketone environment
C-H (Alkyl)~2850-3000~2850-3000Alkyl structure remains
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

While IR confirms the functional group change, NMR provides the definitive atomic-level structure of the product.[6]

¹H NMR Spectroscopy

  • Starting Material: Will show a singlet for the carboxylic acid proton (highly variable, ~10-12 ppm), a singlet for the acetyl methyl protons (~2.25 ppm), and a singlet for the two gem-dimethyl groups (~1.42 ppm).[12]

  • Product: The highly deshielded carboxylic acid proton signal will disappear. The spectrum will simplify to two singlets: one for the acetyl methyl group (~2.1 ppm) and one for the nine equivalent protons of the tert-butyl group (~1.1 ppm).[8] The integration ratio of these peaks (3H:9H) is a key confirmation point.

¹³C NMR Spectroscopy

This technique provides clear evidence of the carbon backbone transformation.

  • Starting Material: Will exhibit five distinct carbon signals, including the carboxylic acid carbonyl (~180 ppm) and the ketone carbonyl (~206 ppm).[12]

  • Product: The carboxylic acid signal will be absent. The spectrum will show four signals, with the ketone carbonyl carbon being highly deshielded, appearing far downfield in a characteristic region for ketones (~210-215 ppm).[4][8]

Parameter Starting Material (Predicted) Product (Predicted)
¹H Chemical Shifts (ppm) ~10-12 (1H, s, -COOH), ~2.25 (3H, s, -COCH₃), ~1.42 (6H, s, -C(CH₃)₂)~2.1 (3H, s, -COCH₃), ~1.1 (9H, s, -C(CH₃)₃)
¹³C Chemical Shifts (ppm) ~206 (C=O, ketone), ~180 (C=O, acid), ~56 (-C(CH₃)₂), ~26 (-COCH₃), ~22 (-C(CH₃)₂)~213 (C=O), ~44 (-C(CH₃)₃), ~26 (-COCH₃), ~24 (-C(CH₃)₃)
Mass Spectrometry (MS) and GC-MS: Confirming Mass and Purity

Mass spectrometry provides the final pieces of the puzzle: the molecular weight of the product and, when coupled with Gas Chromatography (GC), its purity.[13]

  • Molecular Ion Peak (M⁺): The product, pinacolone (C₆H₁₂O), has a molecular weight of 100.16 g/mol . The mass spectrum should show a molecular ion peak at m/z = 100.[5][8]

  • Fragmentation: Ketones undergo characteristic fragmentation patterns. The most prominent fragmentation for pinacolone is α-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent quaternary carbon. This results in two major fragments:

    • An acylium ion (CH₃CO⁺ ) at m/z = 43 (often the base peak).

    • A tert-butyl cation (C(CH₃)₃⁺ ) at m/z = 57 . The presence of these fragments is strong corroborating evidence for the pinacolone structure.

  • GC-MS Analysis: Injecting the crude reaction mixture into a GC-MS system allows for the separation of the product from any unreacted starting material or byproducts.[9] The resulting chromatogram will indicate the purity of the product. The mass spectrum corresponding to the main peak should match the known spectrum of pinacolone, providing simultaneous purity assessment and identity confirmation. This technique is also invaluable for real-time reaction monitoring to determine the optimal reaction time.[14]

Experimental Protocols

Protocol 1: Decarboxylation of this compound
  • Place 2.0 g of this compound into a 25 mL round-bottom flask equipped with a short path distillation head and a receiving flask.

  • Gently heat the flask in a sand bath or with a heating mantle. The starting material will melt and begin to bubble as CO₂ is evolved.

  • The product, pinacolone (boiling point: 103-106 °C), will begin to distill over.

  • Continue heating until gas evolution ceases and no more liquid distills.

  • Collect the colorless liquid distillate (pinacolone) and determine the yield.

  • Prepare samples of the distilled product for the analyses described below.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Dilute one drop of the product from Protocol 1 in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a standard GC-MS system equipped with a capillary column suitable for separating volatile organic compounds (e.g., a DB-5 or equivalent).

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

  • Analysis: Inject 1 µL of the prepared sample. Analyze the resulting chromatogram for purity and compare the mass spectrum of the major peak with a reference spectrum for pinacolone, noting the molecular ion (m/z 100) and key fragments (m/z 57 and 43).

Conclusion

The confirmation of a chemical entity's identity is a process of accumulating and synthesizing evidence. For the reactions of this compound, a logical and efficient workflow begins with IR spectroscopy to quickly verify the expected change in functional groups. This is followed by the definitive structural elucidation provided by ¹H and ¹³C NMR. Finally, GC-MS serves the dual purpose of establishing the product's purity and confirming its molecular weight and identity through characteristic fragmentation. By judiciously combining these powerful analytical techniques, researchers can establish product identity with the highest degree of scientific confidence.

References

A Comparative Benchmarking Guide to the Synthesis of 2,2-Dimethyl-3-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of structurally precise molecules is a cornerstone of innovation. Among these, β-keto esters and acids bearing a quaternary α-carbon, such as 2,2-dimethyl-3-oxobutanoic acid and its derivatives, are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and complex organic molecules. The gem-dimethyl substitution at the α-position can impart unique conformational constraints and metabolic stability to the final active pharmaceutical ingredient.

This in-depth technical guide provides a comparative analysis of the most prevalent synthetic routes to this compound and its ester derivatives. We will delve into the mechanistic underpinnings, practical considerations, and provide detailed, field-tested protocols for three primary synthetic strategies:

  • Sequential Dialkylation of Acetoacetic Esters

  • Acylation of Isobutyric Acid Derivatives

  • The Meldrum's Acid Route

Each route will be critically evaluated based on yield, scalability, reagent accessibility, and overall efficiency, supported by experimental data to empower you in making informed decisions for your synthetic campaigns.

Route 1: Sequential Dialkylation of Acetoacetic Esters

This classical approach is a cornerstone of β-keto ester synthesis, relying on the high acidity of the α-protons of a starting β-keto ester, such as ethyl acetoacetate. The generation of a stabilized enolate, followed by sequential alkylation, provides a straightforward, albeit sometimes challenging, path to α,α-disubstituted β-keto esters.

Mechanistic Rationale

The synthesis begins with the deprotonation of the α-carbon of ethyl acetoacetate by a strong base, typically an alkoxide like sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophilic methyl source, such as methyl iodide, in an SN2 reaction. A second deprotonation and subsequent alkylation with another equivalent of methyl iodide yield the desired 2,2-dimethyl-3-oxobutanoate ester. The choice of a non-interfering base (e.g., using sodium ethoxide with an ethyl ester) is crucial to prevent transesterification side reactions.[1]

Sequential Dialkylation of Acetoacetic Esters ethyl_acetoacetate Ethyl Acetoacetate enolate1 Enolate Intermediate ethyl_acetoacetate->enolate1 Deprotonation base1 1. NaOEt, EtOH base1->ethyl_acetoacetate methyl_iodide1 2. CH3I methyl_iodide1->enolate1 base2 3. NaOEt, EtOH mono_methylated Ethyl 2-methyl-3-oxobutanoate base2->mono_methylated methyl_iodide2 4. CH3I enolate2 Second Enolate methyl_iodide2->enolate2 enolate1->mono_methylated SN2 Alkylation mono_methylated->enolate2 Second Deprotonation product Ethyl 2,2-dimethyl-3-oxobutanoate enolate2->product Second SN2 Alkylation

Caption: Workflow for the sequential dialkylation of ethyl acetoacetate.

Experimental Protocol: Synthesis of Ethyl 2,2-dimethyl-3-oxobutanoate

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • First Methylation: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), a solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. The solution is cooled in an ice bath, and ethyl acetoacetate is added dropwise with stirring. After the addition, the mixture is allowed to warm to room temperature and stirred for 30 minutes to ensure complete enolate formation. Methyl iodide is then added dropwise, and the reaction is heated to reflux for 2-3 hours.

  • Work-up 1: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent evaporated to yield crude ethyl 2-methyl-3-oxobutanoate.

  • Second Methylation: The crude mono-methylated product is redissolved in anhydrous ethanol, and the procedure from step 1 is repeated with a second equivalent of sodium ethoxide and methyl iodide.

  • Work-up 2: The final reaction mixture is worked up as described in step 2 to yield crude ethyl 2,2-dimethyl-3-oxobutanoate.

  • Purification: The crude product is purified by vacuum distillation.

Performance and Considerations

While conceptually simple, this route can be plagued by incomplete reactions and the formation of product mixtures, necessitating careful chromatographic purification. The yield for each alkylation step is typically in the range of 80-90%, but the overall yield for the two-step process can be lower due to losses during purification.

Route 2: Acylation of Isobutyric Acid Derivatives

This approach offers a more convergent synthesis by starting with a molecule that already contains the gem-dimethyl moiety. The key transformation is the acylation of an isobutyrate derivative, such as its enolate or through the use of its acid chloride.

Mechanistic Rationale

One viable pathway involves the conversion of isobutyric acid to isobutyryl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is a highly reactive electrophile. Treatment of isobutyryl chloride with two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide) can lead to the formation of the desired ketone. The first equivalent of the Grignard reagent will deprotonate the α-carbon, and the second will attack the carbonyl carbon. However, a more controlled approach involves the formation of the enolate of an isobutyrate ester, followed by acylation with an acetylating agent like acetyl chloride.

Acylation of Isobutyric Acid Derivative isobutyric_acid Isobutyric Acid isobutyryl_chloride Isobutyryl Chloride isobutyric_acid->isobutyryl_chloride Chlorination socl2 SOCl2 socl2->isobutyric_acid grignard 2 eq. CH3MgBr grignard->isobutyryl_chloride product 2,2-Dimethyl-3-oxobutanone (precursor to ester) isobutyryl_chloride->product Grignard Reaction

Caption: A possible workflow for the synthesis via an isobutyryl chloride intermediate.

Experimental Protocol: Synthesis of Ethyl 2,2-dimethyl-3-oxobutanoate via Isobutyrate Acylation

Materials:

  • Ethyl isobutyrate

  • Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF)

  • Acetyl chloride (CH₃COCl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, a solution of ethyl isobutyrate in anhydrous THF is cooled to -78 °C (dry ice/acetone bath). A solution of LDA in THF is added dropwise with stirring, and the mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithium enolate.

  • Acylation: Acetyl chloride is added dropwise to the cold enolate solution. The reaction mixture is stirred at -78 °C for 2-3 hours.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature and then extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.

Performance and Considerations

This route is generally more efficient and higher yielding than the sequential alkylation of acetoacetic esters, as it avoids the issue of mixed alkylation products. The use of a strong, non-nucleophilic base like LDA is critical for the efficient generation of the enolate. The purity of the starting materials and strict anhydrous conditions are paramount for the success of this reaction.

Route 3: The Meldrum's Acid Route

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis due to the high acidity of its C5 methylene protons (pKa ≈ 4.97) and its unique reactivity upon heating.[2] This route provides a robust and often high-yielding pathway to β-keto esters.

Mechanistic Rationale

The synthesis can proceed via two main pathways. In the first, Meldrum's acid is first dialkylated at the C5 position with two equivalents of methyl iodide. The resulting 5,5-dimethyl Meldrum's acid is then acylated with an acetylating agent. The second, and often more common, approach involves the initial acylation of Meldrum's acid with acetyl chloride in the presence of a base like pyridine.[3][4] The resulting 5-acetyl Meldrum's acid is then subjected to alcoholysis by refluxing in an alcohol (e.g., ethanol). This step proceeds via the formation of a reactive acylketene intermediate upon thermal decomposition, which is then trapped by the alcohol to furnish the desired β-keto ester.[5]

Meldrum's Acid Route meldrums_acid Meldrum's Acid acyl_meldrums_acid 5-Acetyl Meldrum's Acid meldrums_acid->acyl_meldrums_acid Acylation acetyl_chloride 1. Acetyl Chloride, Pyridine acetyl_chloride->meldrums_acid ethanol 2. Ethanol, Reflux acyl_ketene Acylketene Intermediate ethanol->acyl_ketene acyl_meldrums_acid->acyl_ketene Thermal Decomposition product Ethyl 2,2-dimethyl-3-oxobutanoate acyl_ketene->product Alcoholysis

Caption: Workflow for the synthesis of β-keto esters via the Meldrum's acid route.

Experimental Protocol: Synthesis of Ethyl 2,2-dimethyl-3-oxobutanoate via Meldrum's Acid

Materials:

  • Meldrum's acid

  • Acetyl chloride

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous ethanol (EtOH)

Procedure:

  • Acylation of Meldrum's Acid: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, Meldrum's acid is dissolved in anhydrous DCM. The solution is cooled to 0 °C, and pyridine is added. Acetyl chloride is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Work-up: The reaction mixture is washed with dilute HCl, water, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude 5-acetyl Meldrum's acid, which can often be used in the next step without further purification.

  • Alcoholysis: The crude 5-acetyl Meldrum's acid is dissolved in anhydrous ethanol and heated to reflux for 2-4 hours.

  • Purification: The ethanol is removed under reduced pressure, and the residue is purified by vacuum distillation to afford the final product.

Performance and Considerations

The Meldrum's acid route is often the most efficient and high-yielding of the three methods. The acylated Meldrum's acid intermediates are often crystalline and easy to handle. The thermal decomposition to the acylketene is a clean and efficient reaction, and the subsequent alcoholysis generally proceeds in high yield.[5]

Final Step: Hydrolysis to this compound

All three routes yield an ester derivative of the target molecule. The final step to obtain the free carboxylic acid is a standard ester hydrolysis.

Experimental Protocol: Saponification and Acidification

Materials:

  • Ethyl 2,2-dimethyl-3-oxobutanoate

  • Sodium hydroxide (NaOH)

  • Ethanol/Water mixture

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Saponification: The ethyl ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is stirred at room temperature overnight.

  • Acidification and Extraction: The reaction mixture is cooled in an ice bath and acidified to pH ~2 with concentrated HCl. The aqueous layer is then extracted several times with ethyl acetate.

  • Isolation: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield this compound. The product can be further purified by recrystallization.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Sequential DialkylationRoute 2: Acylation of IsobutyrateRoute 3: Meldrum's Acid Route
Overall Yield Moderate to GoodGood to ExcellentExcellent
Number of Steps 2 (for the ester)2 (for the ester)2 (for the ester)
Scalability ModerateGoodGood
Reagent Accessibility HighHighModerate (Meldrum's acid)
Key Challenges Formation of product mixtures, purificationStrict anhydrous conditions, strong base handlingHandling of pyridine and acyl chlorides
Substrate Scope Broad (various alkyl halides)Broad (various acylating agents)Broad (various acylating agents and alcohols)

Conclusion

The choice of synthetic route to this compound derivatives is contingent on the specific requirements of the project, including scale, available resources, and desired purity.

  • The Sequential Dialkylation of Acetoacetic Esters is a classic and versatile method, but it often requires careful optimization and purification to obtain the desired product in high purity.

  • The Acylation of Isobutyric Acid Derivatives offers a more convergent and generally higher-yielding approach, making it an attractive option for larger-scale synthesis.

  • The Meldrum's Acid Route stands out as a highly efficient and often superior method, providing excellent yields and clean reactions. The accessibility and cost of Meldrum's acid may be a consideration for very large-scale industrial applications.

By understanding the nuances of each of these synthetic pathways, researchers can strategically design and execute the synthesis of these valuable building blocks for the advancement of pharmaceutical and chemical research.

References

A Technical Guide to the Novelty of 2,2-Dimethyl-3-oxobutanoic Acid Derivatives as Potential Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic modulation, the discovery of novel histone deacetylase (HDAC) inhibitors with improved efficacy and safety profiles remains a significant pursuit. This guide provides an in-depth technical assessment of 2,2-Dimethyl-3-oxobutanoic acid derivatives as a potential new class of HDAC inhibitors. We will objectively compare their theoretical advantages and performance with established alternatives, primarily the short-chain fatty acid HDAC inhibitor, valproic acid (VPA), and provide a framework for their experimental evaluation.

The Rationale for Novelty: The Role of the Gem-Dimethyl Group

Short-chain fatty acids, such as butyrate and valproic acid, are known to inhibit Class I and IIa HDACs.[1][2] Their mechanism of action involves the chelation of the zinc ion within the catalytic site of the HDAC enzyme, leading to the accumulation of acetylated histones and subsequent alterations in gene expression.[2][3] These effects have been harnessed for therapeutic applications in epilepsy, bipolar disorder, and certain cancers.[4]

However, the clinical utility of VPA is hampered by significant adverse effects, including teratogenicity and hepatotoxicity.[4][5] This has spurred the development of structural analogues with the aim of retaining therapeutic efficacy while mitigating toxicity.[4]

The novelty of this compound derivatives lies in the introduction of a gem-dimethyl group at the alpha-position to the carboxylic acid. This structural feature is hypothesized to confer several advantages:

  • Increased Metabolic Stability: The gem-dimethyl substitution may hinder metabolic degradation, potentially leading to a longer half-life and improved pharmacokinetic profile compared to VPA.

  • Altered Binding Affinity and Selectivity: The steric bulk of the dimethyl group could influence the binding orientation within the HDAC active site, potentially leading to altered isoform selectivity and increased potency.

  • Reduced Toxicity: Modifications to the aliphatic chain of VPA have been shown to reduce its teratogenic potential.[6] The unique steric and electronic properties of the gem-dimethyl group may contribute to a more favorable safety profile.

Comparative Landscape: Valproic Acid and Other HDAC Inhibitors

To assess the potential of this compound derivatives, it is crucial to compare them against the current standard and other emerging alternatives.

Compound ClassMechanism of ActionKnown AdvantagesKnown Disadvantages
This compound Derivatives (Hypothesized) HDAC Inhibition (Class I/IIa)[1][2]Potentially improved metabolic stability, potency, and safety profile.Lack of direct experimental data; novelty is currently theoretical.
Valproic Acid (VPA) HDAC Inhibition (Class I/IIa), GABA transaminase inhibition, blockage of voltage-gated sodium channels.[7]Well-established clinical use for epilepsy and bipolar disorder.[4]Significant teratogenicity and hepatotoxicity; non-selective HDAC inhibition.[4][5]
Hydroxamic Acids (e.g., Vorinostat/SAHA) Pan-HDAC Inhibition[1]Potent, broad-spectrum HDAC inhibition.[1]Lack of isoform selectivity can lead to off-target effects.[1]
Benzamides (e.g., Entinostat) Class I selective HDAC Inhibition[1]Improved isoform selectivity compared to pan-inhibitors.[1]Can still exhibit off-target effects.

Experimental Validation: Protocols for Assessing Novelty

To empirically validate the hypothesized advantages of this compound derivatives, a series of in-vitro and cell-based assays are required.

Synthesis of this compound Derivatives

The synthesis of amide derivatives, a common strategy to improve the drug-like properties of carboxylic acids, can be achieved through standard peptide coupling protocols.

Protocol: Synthesis of a Benzylamide Derivative

  • Acid Activation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq) and stir for 15 minutes at room temperature.[8]

  • Amide Formation: Add benzylamine (1.1 eq) to the reaction mixture and stir at room temperature for 2-6 hours, monitoring by thin-layer chromatography (TLC).[8]

  • Work-up and Purification: Upon completion, dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[8]

In Vitro HDAC Inhibition Assay

This assay determines the direct inhibitory effect of the synthesized compounds on HDAC enzyme activity and allows for the calculation of IC50 values.

Protocol: Fluorometric HDAC Inhibition Assay [9][10]

  • Reagent Preparation:

    • HDAC Assay Buffer: 50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

    • HDAC Enzyme: Dilute recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC8 for Class I) in cold HDAC Assay Buffer.

    • Test Compound: Prepare a 10-point, 3-fold serial dilution series in DMSO, followed by dilution in HDAC Assay Buffer (final DMSO concentration <1%).

    • Fluorogenic Substrate: Dilute a commercially available fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in HDAC Assay Buffer.

    • Developer Solution: Prepare a solution containing a stop solution (e.g., Trichostatin A) and a developing enzyme (e.g., trypsin).

  • Assay Procedure (96-well black microplate):

    • Add HDAC Assay Buffer, test compound at various concentrations (or DMSO for control), and diluted recombinant HDAC enzyme to the wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction and develop the fluorescent signal by adding the Developer solution.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Read the fluorescence using a microplate reader (excitation: 355-360 nm, emission: 460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]

Cell-Based Histone Acetylation Assay

This assay confirms the ability of the compounds to inhibit HDACs within a cellular context by measuring the level of histone acetylation.

Protocol: In-Cell Western Blot for Acetylated Histones [11]

  • Cell Culture and Treatment: Plate a relevant human cell line (e.g., a cancer cell line known to be sensitive to HDAC inhibitors) in a 96-well plate and allow cells to adhere overnight. Treat the cells with various concentrations of the test compound for 24 hours.

  • Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against acetylated histones (e.g., acetyl-Histone H3) and a loading control (e.g., total Histone H3 or α-tubulin).

    • Incubate with the appropriate secondary antibodies.

    • Detect the signal using a suitable chemiluminescence substrate and imaging system.

  • Data Analysis: Quantify the band intensities and normalize the level of acetylated histone to the loading control.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the hypothesized mechanism of action and the experimental workflow for evaluating this compound derivatives.

HDAC_Inhibition_Pathway cluster_0 HDAC Inhibition cluster_1 Downstream Effects HDAC_inhibitor 2,2-Dimethyl-3-oxobutanoic Acid Derivative HDAC HDAC Enzyme (e.g., Class I) HDAC_inhibitor->HDAC Inhibits Histone Acetylated Histone HDAC->Histone Deacetylates Deacetylated_Histone Deacetylated Histone Chromatin_Relaxation Chromatin Relaxation Histone->Chromatin_Relaxation Leads to Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Cellular_Response Cell Cycle Arrest, Apoptosis, Differentiation Gene_Expression->Cellular_Response

Caption: Hypothesized signaling pathway of this compound derivatives.

Experimental_Workflow Synthesis Synthesis of Derivatives In_Vitro_Assay In Vitro HDAC Inhibition Assay Synthesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Histone Acetylation Assay Synthesis->Cell_Based_Assay Toxicity_Assay In Vitro Toxicity (e.g., Hepatotoxicity, Teratogenicity models) Synthesis->Toxicity_Assay Data_Analysis Comparative Data Analysis (IC50, Efficacy, Safety) In_Vitro_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Toxicity_Assay->Data_Analysis

Caption: Experimental workflow for assessing the novelty of the derivatives.

Conclusion and Future Directions

While the exploration of this compound derivatives as HDAC inhibitors is in its nascent stages, the underlying scientific rationale presents a compelling case for their novelty. The introduction of a gem-dimethyl group at the alpha-position offers a plausible strategy to overcome the limitations of existing short-chain fatty acid HDAC inhibitors like valproic acid.

The immediate next steps for the research community are clear: synthesize a library of these derivatives and subject them to rigorous in vitro and cell-based screening as outlined in this guide. A direct, head-to-head comparison with valproic acid, focusing on HDAC isoform selectivity, anti-proliferative efficacy in relevant cancer cell lines, and in vitro toxicity assessments, will be paramount in determining if this novel chemical scaffold holds true therapeutic promise. Should these initial studies yield positive results, further investigation into their in vivo efficacy, pharmacokinetic profiles, and detailed mechanisms of action will be warranted.

References

A Comparative Guide to the Enantioselective Synthesis and Analysis of 2,2-Dimethyl-3-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure building blocks is incessant. Molecules with quaternary stereocenters, such as the enantiomers of 2,2-dimethyl-3-oxobutanoic acid, are of particular interest due to their ability to impart significant three-dimensionality to molecular scaffolds, a key feature for enhancing biological activity and specificity.[1] This guide provides an in-depth comparison of prevalent methodologies for the enantioselective synthesis of this valuable keto acid and its ester derivatives. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed, field-proven protocols for both synthesis and chiral analysis.

The Strategic Importance of the α,α-Disubstituted β-Keto Acid Motif

The this compound framework features a quaternary carbon atom adjacent to a carbonyl group. This structural motif is a versatile synthetic intermediate, but its construction in an enantioselective manner is a formidable challenge due to the steric hindrance around the prochiral center.[2] The successful enantioselective synthesis of this compound opens avenues to a wide array of more complex chiral molecules.

Comparative Analysis of Synthetic Strategies

We will compare three major strategies for the enantioselective synthesis of this compound derivatives:

  • Asymmetric Phase-Transfer Catalysis (PTC): A powerful method for the alkylation of active methylene compounds.

  • Organocatalysis: The use of small chiral organic molecules to catalyze the asymmetric transformation.

  • Enzymatic Kinetic Resolution: The use of enzymes to selectively transform one enantiomer of a racemic mixture.

The following table summarizes the typical performance of these methods for the synthesis of structurally related α,α-disubstituted β-keto esters, providing a reasonable proxy for the expected outcomes for this compound esters.

Methodology Catalyst/Enzyme Typical Yield Typical Enantiomeric Excess (e.e.) Key Advantages Key Disadvantages
Phase-Transfer Catalysis Cinchona alkaloid-derived quaternary ammonium salts85-98%90-98%High yields, operational simplicity, low catalyst loading.[3]Substrate scope can be limited, optimization of reaction conditions may be required.
Organocatalysis Chiral thiourea or primary amine catalysts80-95%85-97%Metal-free, often mild reaction conditions, high enantioselectivities.[4][5]Catalyst loading can be higher than with metal catalysts, purification can sometimes be challenging.
Enzymatic Kinetic Resolution Immobilized Lipase (e.g., Candida antarctica Lipase B)Max. 50% (for one enantiomer)>96%Extremely high enantioselectivity, mild and environmentally benign conditions.[2]Theoretical maximum yield of 50% for the desired enantiomer, requires separation of the product from the unreacted substrate.

In-Depth Methodological Review and Protocols

Asymmetric Phase-Transfer Catalysis (PTC)

Causality Behind Experimental Choices: Phase-transfer catalysis is particularly well-suited for the alkylation of β-keto esters. The chiral catalyst, typically a quaternary ammonium salt derived from a Cinchona alkaloid, forms a chiral ion pair with the enolate of the β-keto ester. This chiral ion pair is soluble in the organic phase, where it reacts with the alkylating agent. The steric and electronic properties of the catalyst direct the approach of the electrophile, leading to a highly enantioselective alkylation.[6]

Workflow for PTC Synthesis:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification b_keto_ester β-Keto Ester (e.g., ethyl acetoacetate) stirring Vigorous Stirring at Controlled Temperature b_keto_ester->stirring base Aqueous Base (e.g., 50% KOH) base->stirring solvent Organic Solvent (e.g., Toluene) solvent->stirring catalyst Chiral PTC Catalyst catalyst->stirring alkyl_halide Alkyl Halide (e.g., Methyl Iodide) alkyl_halide->stirring Added sequentially quench Quench Reaction stirring->quench After reaction completion extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify final_product final_product purify->final_product Enantioenriched Product

Caption: Workflow for Asymmetric PTC Alkylation.

Representative Experimental Protocol (Adapted for Target Synthesis):

  • Reaction Setup: To a stirred solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in toluene (5 mL/mmol) is added a 50% aqueous solution of potassium hydroxide (5.0 eq).

  • Catalyst Addition: The chiral phase-transfer catalyst, (S,S)-3,4,5-trifluorophenyl-NAS bromide (1-2 mol%), is added.

  • Alkylation: The mixture is cooled to 0 °C, and methyl iodide (1.5 eq) is added dropwise.

  • Reaction Monitoring: The reaction is stirred vigorously at 0 °C and monitored by TLC or GC until the starting material is consumed.

  • Workup: The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched ethyl 2,2-dimethyl-3-oxobutanoate.

  • Hydrolysis (Optional): The ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Organocatalysis

Causality Behind Experimental Choices: Organocatalysis offers a metal-free alternative for asymmetric synthesis.[7] For the α-alkylation of β-dicarbonyl compounds, bifunctional catalysts, such as those incorporating a thiourea and a tertiary amine moiety, are particularly effective. The thiourea group activates the electrophile through hydrogen bonding, while the tertiary amine acts as a Brønsted base to generate the enolate nucleophile. This dual activation within a chiral scaffold brings the reactants into close proximity in a well-defined orientation, leading to high enantioselectivity.[5]

Proposed Mechanism for Organocatalyzed Alkylation:

G cluster_activation Dual Activation catalyst Chiral Bifunctional Catalyst (Thiourea-Amine) keto_ester β-Keto Ester catalyst->keto_ester Deprotonation (Amine) electrophile Electrophile (e.g., Alkyl Halide) catalyst->electrophile H-Bonding Activation (Thiourea) enolate Chiral Enolate-Catalyst Complex keto_ester->enolate transition_state Diastereomeric Transition State electrophile->transition_state enolate->transition_state product_complex Product-Catalyst Complex transition_state->product_complex product_complex->catalyst Regeneration product Enantioenriched Product product_complex->product Release

Caption: Dual Activation Mechanism in Organocatalysis.

Representative Experimental Protocol (Conceptual):

  • Reaction Setup: In a vial, the β-keto ester (e.g., tert-butyl 2-methyl-3-oxobutanoate, 1.0 eq) and the chiral thiourea catalyst (5-10 mol%) are dissolved in a non-polar solvent (e.g., toluene).

  • Base and Electrophile Addition: A weak base (e.g., potassium carbonate, 2.0 eq) and the electrophile (e.g., methyl iodide, 1.5 eq) are added.

  • Reaction: The mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) until completion as monitored by analytical techniques.

  • Workup and Purification: The reaction mixture is filtered, and the solvent is evaporated. The residue is then purified by column chromatography to yield the desired product.

Enzymatic Kinetic Resolution

Causality Behind Experimental Choices: This method leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic substrate.[8] In the case of a racemic ester of this compound, a lipase can selectively hydrolyze one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester. The key to success is the precise fit of one enantiomer into the enzyme's active site. This method is ideal for obtaining products with very high enantiomeric purity.[2][9]

Workflow for Enzymatic Kinetic Resolution:

G racemic_ester Racemic Ester of This compound reaction_mixture Reaction Mixture racemic_ester->reaction_mixture buffer Phosphate Buffer buffer->reaction_mixture enzyme Immobilized Lipase enzyme->reaction_mixture incubation Incubate with Shaking at Controlled Temperature and pH reaction_mixture->incubation monitoring Monitor Conversion (e.g., by GC/HPLC) Stop at ~50% conversion incubation->monitoring separation Separate Enzyme, Acid, and Ester monitoring->separation product_acid (S)-2,2-Dimethyl-3-oxobutanoic acid separation->product_acid Aqueous Phase product_ester (R)-Ester separation->product_ester Organic Phase

Caption: Enzymatic Kinetic Resolution Workflow.

Representative Experimental Protocol:

  • Substrate Preparation: Prepare a racemic mixture of ethyl 2,2-dimethyl-3-oxobutanoate.

  • Reaction Setup: In a temperature-controlled vessel, dissolve the racemic ester in a phosphate buffer (pH 7.0).

  • Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CALB).

  • Reaction: Stir the mixture at a constant temperature (e.g., 30 °C). The pH is maintained at 7.0 by the controlled addition of a dilute NaOH solution.

  • Monitoring: Monitor the reaction progress by measuring the consumption of NaOH or by analyzing samples by GC or HPLC. The reaction is stopped when approximately 50% conversion is reached.

  • Workup: Filter off the immobilized enzyme (which can often be recycled). Acidify the aqueous phase to pH 2-3 and extract the carboxylic acid product. The unreacted ester can be extracted from the filtrate before acidification.

  • Purification: The extracted acid and ester are purified separately.

Analysis of Enantiomeric Purity

Determining the enantiomeric excess (e.e.) of the product is crucial. The two most common methods are chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) after derivatization.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC directly separates enantiomers using a chiral stationary phase (CSP).[10] The enantiomers interact differently with the CSP, leading to different retention times. For carboxylic acids, derivatization to esters or amides is often beneficial to improve peak shape and resolution.

Representative HPLC Protocol:

  • Column: Chiralpak AD-H or a similar polysaccharide-based column.

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 98:2 v/v).[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Sample Preparation: The carboxylic acid is typically converted to its methyl or ethyl ester prior to analysis.

Gas Chromatography (GC) with a Chiral Column

Principle: For volatile compounds, GC with a chiral stationary phase (often based on cyclodextrins) is a powerful analytical tool. The carboxylic acid must first be derivatized to a more volatile form, such as a methyl ester.[12]

Representative GC Protocol:

  • Derivatization:

    • To the carboxylic acid sample (approx. 1 mg) in a vial, add 1 mL of a 14% BF₃-methanol solution.

    • Seal the vial and heat at 60 °C for 10 minutes.[13]

    • Cool the vial, add 1 mL of water and 1 mL of hexane.

    • Vortex the mixture and allow the layers to separate.

    • Inject an aliquot of the hexane layer into the GC.

  • GC Conditions:

    • Column: A cyclodextrin-based chiral capillary column (e.g., Beta-DEX™).

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to resolve the enantiomers.

    • Detector: Flame Ionization Detector (FID).

Alternatively, the enantiomers can be converted into diastereomers by reacting the acid with a chiral derivatizing agent (e.g., a chiral alcohol or amine) and then separated on a standard, non-chiral GC or HPLC column.[14][15]

Conclusion

The enantioselective synthesis of this compound and its derivatives is a challenging yet achievable goal with modern catalytic methods.

  • Phase-transfer catalysis stands out for its high yields and operational simplicity, making it attractive for larger-scale synthesis.

  • Organocatalysis provides a robust, metal-free alternative, often with excellent enantioselectivity under mild conditions.

  • Enzymatic kinetic resolution is unparalleled in its ability to produce materials with exceptionally high enantiomeric purity, although it is inherently limited to a 50% theoretical yield for a single enantiomer from a racemate.

The choice of method will ultimately depend on the specific requirements of the researcher, including desired scale, enantiopurity, cost, and available equipment. The analytical methods described herein provide reliable means to verify the success of the chosen synthetic route. This guide serves as a foundational resource for researchers and professionals in drug development to make informed decisions in the synthesis and analysis of this important chiral building block.

References

Safety Operating Guide

Mastering the Safe Handling of 2,2-Dimethyl-3-oxobutanoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling novel or reactive compounds like 2,2-Dimethyl-3-oxobutanoic acid, a thorough understanding of its hazard profile and the corresponding protective measures is not just a matter of compliance, but a cornerstone of scientific excellence. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE), as well as protocols for its disposal.

Understanding the Hazard: A Proactive Approach to Safety

This compound, while a valuable building block in organic synthesis, presents a multi-faceted hazard profile that demands respect and careful management. According to its Safety Data Sheet (SDS), this compound is classified as:

  • Harmful if swallowed: Ingestion can lead to adverse health effects.

  • A skin irritant: Direct contact can cause redness, inflammation, and discomfort.

  • A serious eye irritant: Contact with the eyes can result in significant damage.

  • A potential respiratory irritant: Inhalation of dusts or vapors may irritate the respiratory tract.

A foundational principle of laboratory safety is to minimize exposure through a combination of engineering controls (such as fume hoods), administrative controls (like standard operating procedures), and, as the last line of defense, appropriate PPE.

The Core of Protection: Selecting the Right Personal Protective Equipment

The selection of PPE is not a one-size-fits-all endeavor. It requires a nuanced understanding of the chemical's properties and the potential routes of exposure. For this compound, a comprehensive PPE ensemble is mandatory.

Hand Protection: A Critical Barrier

The choice of gloves is paramount when handling this compound. While nitrile gloves are a common staple in many laboratories for their resistance to a range of chemicals, they exhibit poor resistance to ketones. Given the ketone functional group in this molecule, prolonged or direct contact with nitrile gloves could lead to degradation and permeation, compromising the protective barrier.

Butyl rubber gloves are the recommended choice for handling this compound. Butyl rubber offers excellent resistance to both organic acids and ketones, providing a robust and reliable shield against skin contact.

Eye and Face Protection: Shielding Against Splashes and Vapors

Given that this compound is a serious eye irritant, robust eye and face protection is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate eye and face protection when exposed to hazards from liquid chemicals, acids, or chemical vapors.[1][2][3]

  • Chemical Splash Goggles: These should be worn at all times when handling the compound. Unlike standard safety glasses, goggles provide a complete seal around the eyes, offering protection from splashes, mists, and vapors.[4]

  • Face Shield: When there is a significant risk of splashing, such as when transferring larger quantities or during vigorous reactions, a face shield should be worn in conjunction with chemical splash goggles. The face shield provides an additional layer of protection for the entire face.[4][5]

Body Protection: Guarding Against Incidental Contact

A lab coat is a fundamental component of laboratory attire, but the material it's made from matters.

  • Polyester or Polyester-Cotton Blend Lab Coats: These materials offer good resistance to acids as they do not readily absorb liquids.[6]

  • Chemical-Resistant Apron: For procedures with a higher splash potential, a chemical-resistant apron made of materials like rubber or neoprene should be worn over the lab coat.

Respiratory Protection: Addressing Inhalation Hazards

Due to its potential to cause respiratory irritation, handling of this compound, especially in solid form or when heated, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. In situations where a fume hood is not available or engineering controls are insufficient, respiratory protection is necessary.

A NIOSH-approved air-purifying respirator equipped with organic vapor/acid gas (OV/AG) cartridges is recommended.[7][8][9] These cartridges are specifically designed to capture and neutralize organic vapors and acidic gases, preventing them from being inhaled. The cartridge will be color-coded yellow for easy identification.[8]

Table 1: Summary of Recommended Personal Protective Equipment

Protection Type Recommended PPE Rationale
Hand Protection Butyl Rubber GlovesExcellent resistance to both organic acids and ketones.
Eye & Face Protection Chemical Splash GogglesProvides a seal around the eyes to protect from splashes and vapors.
Face Shield (in addition to goggles)For tasks with a high splash potential, protects the entire face.
Body Protection Polyester or Polyester-Cotton Blend Lab CoatOffers good resistance to acid splashes.
Chemical-Resistant ApronProvides an additional layer of protection for the torso.
Respiratory Protection NIOSH-approved respirator with Organic Vapor/Acid Gas (OV/AG) cartridgesProtects against inhalation of irritating vapors and dusts.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, procedural workflow is critical to minimizing the risk of exposure and ensuring the integrity of your research.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Eye & Face Protection don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4 caption Figure 1: Procedural flow for donning and doffing PPE.

Caption: Figure 1: Procedural flow for donning and doffing PPE.

Experimental Protocol: Handling and Use
  • Preparation: Before handling the chemical, ensure that a safety shower and eyewash station are readily accessible and unobstructed. Prepare a designated work area, preferably within a chemical fume hood.

  • Donning PPE: Follow the donning sequence outlined in Figure 1.

  • Handling:

    • Dispense the chemical carefully to avoid generating dust or splashes.

    • Keep containers closed when not in use.

    • If diluting, always add the acid to the solvent slowly.

  • Post-Procedure:

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Properly label and store any unused chemical.

  • Doffing PPE: Follow the doffing sequence in Figure 1. The principle is to remove the most contaminated items first.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Chemical Waste: All waste containing this compound, including unused product and solutions, should be collected in a designated, labeled, and sealed hazardous waste container. The container should be made of a material compatible with organic acids.

  • Contaminated Materials: Disposable items such as gloves, absorbent pads, and pipette tips that have come into contact with the chemical should be collected in a separate, clearly labeled hazardous waste bag or container.

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store hazardous waste in a designated satellite accumulation area away from incompatible materials. A chemical compatibility chart should be consulted to prevent accidental mixing of incompatible waste streams.[10][11]

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.[12][13]

Under no circumstances should this compound or its solutions be disposed of down the drain.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Skin Contact
  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove any contaminated clothing while under the safety shower.

  • Seek immediate medical attention.

Eye Contact
  • Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention from an ophthalmologist.[14]

Inhalation
  • Move the affected person to fresh air immediately.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Assess: Determine the extent of the spill and whether you are equipped and trained to handle it. For large or uncontrolled spills, evacuate and call your institution's emergency response team.

  • Contain: If the spill is small and you are trained to handle it, don the appropriate PPE. Contain the spill using a chemical spill kit with an appropriate absorbent material.

  • Neutralize: For acid spills, a neutralizing agent such as sodium bicarbonate or soda ash can be carefully applied.[15][16][17]

  • Clean-up: Collect the absorbed and neutralized material using spark-proof tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department.

By integrating these safety protocols into your daily laboratory workflow, you not only protect yourself and your colleagues but also uphold the rigorous standards of scientific integrity. Your commitment to safety is a direct reflection of your commitment to quality research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-3-oxobutanoic acid
Reactant of Route 2
2,2-Dimethyl-3-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.